molecular formula C10H18O B567664 Spiro[4.5]decan-8-ol CAS No. 1266120-78-8

Spiro[4.5]decan-8-ol

Cat. No.: B567664
CAS No.: 1266120-78-8
M. Wt: 154.253
InChI Key: AAOPSXHGCJURRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.5]decan-8-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOPSXHGCJURRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719171
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266120-78-8
Record name Spiro[4.5]decan-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[4.5]decan-8-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of Spiro[4.5]decan-8-ol. In light of the limited experimentally-derived data for this specific compound in publicly accessible literature, this document integrates computational predictions with established principles of stereochemistry and analytical chemistry. It further outlines robust, self-validating experimental protocols for the definitive characterization of this molecule, empowering researchers to generate the requisite empirical data. This guide is structured to provide both a summary of current knowledge and a practical framework for future investigation.

Introduction and Molecular Overview

This compound is a bicyclic secondary alcohol with the molecular formula C₁₀H₁₈O. Its structure features a cyclopentane ring fused to a cyclohexane ring at a single spiro carbon atom, with a hydroxyl group at the 8-position of the cyclohexane ring. This unique spirocyclic architecture imparts specific stereochemical and conformational properties that are of interest in medicinal chemistry and materials science. The potential for cis and trans isomerism, arising from the orientation of the hydroxyl group relative to the cyclopentane ring, further diversifies its chemical space and potential biological activity.[1]

Table 1: Core Molecular Identifiers for this compound

IdentifierValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
CAS Number 1266120-78-8
IUPAC Name This compound
SMILES C1CCC2(C1)CCC(CC2)O
InChI Key AAOPSXHGCJURRF-UHFFFAOYSA-N

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide valuable estimates for the physicochemical properties of this compound. These predictions, often derived from Quantitative Structure-Property Relationship (QSPR) models, serve as a baseline for experimental design and validation.

Table 2: Predicted Physicochemical Data for this compound

PropertyPredicted Value
Boiling Point 230.5 ± 8.0 °C at 760 mmHg
Density 1.0 ± 0.1 g/cm³
Refractive Index 1.503
Flash Point 93.9 ± 10.9 °C

Note: These values are computationally predicted and await experimental verification.

Synthesis and Purification

A practical and efficient synthesis of this compound can be achieved through the reduction of the corresponding ketone, Spiro[4.5]decan-8-one. The choice of reducing agent can influence the stereoselectivity of the reaction, potentially yielding different ratios of cis and trans isomers.

Synthetic Workflow

Synthesis of this compound Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one Reduction Reduction Spiro[4.5]decan-8-one->Reduction  NaBH4 or LiAlH4 (in suitable solvent) Work-up Work-up Reduction->Work-up  Aqueous quench Crude Product\n(cis/trans mixture) Crude Product (cis/trans mixture) Work-up->Crude Product\n(cis/trans mixture) Purification Purification Crude Product\n(cis/trans mixture)->Purification  Column Chromatography Isolated Isomers\n(cis- and trans-Spiro[4.5]decan-8-ol) Isolated Isomers (cis- and trans-Spiro[4.5]decan-8-ol) Purification->Isolated Isomers\n(cis- and trans-Spiro[4.5]decan-8-ol)

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of Spiro[4.5]decan-8-one

This protocol describes a general procedure for the reduction of Spiro[4.5]decan-8-one using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2][3][4][5][6]

Materials:

  • Spiro[4.5]decan-8-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (or Dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Spiro[4.5]decan-8-one (1 equivalent) in methanol (10 volumes). Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reduction: Slowly add sodium borohydride (1.2-1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 10 volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound as a mixture of cis and trans isomers.

Purification: Separation of Cis and Trans Isomers

The diastereomeric cis and trans isomers of this compound can be separated by column chromatography on silica gel. The relative polarities of the isomers will dictate their elution order.

Experimental Determination of Physicochemical Properties

The following sections detail the standard, self-validating experimental protocols for the determination of key physicochemical properties of this compound.

Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, characteristic temperature range over which the solid transitions to a liquid. Impurities typically depress and broaden this range.

Protocol:

  • Load a small amount of the crystalline sample into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Protocol (Microscale):

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a sealed-end capillary tube into the liquid.

  • Heat the test tube in a suitable heating bath.

  • Observe for a continuous stream of bubbles from the capillary tube.

  • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

Solubility

Principle: The solubility of a compound is its ability to dissolve in a given solvent to form a homogeneous solution. The "like dissolves like" principle is a useful guide.

Protocol:

  • To a series of vials containing a known volume (e.g., 1 mL) of various solvents (water, ethanol, methanol, acetone, dichloromethane, hexane), add a small, weighed amount of this compound.

  • Agitate the vials and visually inspect for dissolution.

  • If the compound dissolves, incrementally add more until saturation is reached.

  • Quantify the solubility in g/L or mol/L.

Expected Solubility Profile: As a cyclic alcohol, this compound is expected to be sparingly soluble in water due to its significant hydrocarbon framework, but soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[7][8][9][10][11]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This provides information about the functional groups present.

Expected Spectrum: The IR spectrum of this compound is expected to show a broad, strong absorption band in the region of 3600-3300 cm⁻¹ due to the O-H stretching of the hydroxyl group.[12][13][14][15] A strong C-O stretching absorption should appear around 1050 cm⁻¹.[13] The spectrum will also feature C-H stretching absorptions just below 3000 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, are diagnostic of the molecular structure and stereochemistry.

Expected ¹H NMR Spectrum:

  • CH-OH proton: A multiplet whose chemical shift and multiplicity will depend on the cis/trans isomerism. In the cis isomer (axial OH), this proton is equatorial and will likely appear at a higher chemical shift with smaller coupling constants. In the trans isomer (equatorial OH), this proton is axial and will appear at a lower chemical shift with larger axial-axial coupling constants.[16][17]

  • Cyclohexane and Cyclopentane protons: A complex series of overlapping multiplets in the upfield region (approximately 1.0-2.0 ppm).

Expected ¹³C NMR Spectrum:

  • C-OH carbon: A signal in the range of 65-75 ppm. The exact chemical shift will differ between the cis and trans isomers.

  • Spiro carbon: A quaternary carbon signal.

  • Other aliphatic carbons: A series of signals in the upfield region (approximately 20-45 ppm).

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (154.25 g/mol ) may be weak or absent, which is common for alcohols.[18][19][20][21]

  • Loss of Water (M-18): A significant peak at m/z 136, resulting from the dehydration of the molecular ion.[18][19][21]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group will lead to characteristic fragment ions.[20][22]

  • Ring Cleavage: Complex fragmentation of the spirocyclic system will also contribute to the spectrum.[18]

Spectroscopic_Analysis cluster_0 Spectroscopic Techniques cluster_1 Structural Information IR IR Functional Groups Functional Groups IR->Functional Groups Vibrational Modes NMR NMR Connectivity & Stereochemistry Connectivity & Stereochemistry NMR->Connectivity & Stereochemistry Chemical Environment MS MS Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Mass/Charge Ratio

Caption: Relationship between spectroscopic methods and structural information.

Potential Applications and Safety Considerations

This compound has been reported as a terpene with potential anti-cancer and anti-inflammatory properties.[1] It has also been suggested to have activity against HIV and in autoimmune diseases.[1] As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.

Conclusion

This technical guide has synthesized the available predicted data for this compound and provided a comprehensive framework for its synthesis and experimental characterization. While a complete experimental profile of this compound is not yet available in the literature, the protocols and expected analytical outcomes detailed herein offer a clear path for researchers to obtain this critical data. The unique structural and stereochemical features of this compound make it a compound of significant interest, and it is our hope that this guide will facilitate its further investigation and potential application in drug discovery and development.

References

  • Brainly. (2023, April 24). Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. Identify the key peaks. Retrieved from [Link]

  • ResearchGate. IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

  • University Chemistry. (2024). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 39(8), 306-313. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Solubility of Things. Cyclopentanol. Retrieved from [Link]

  • YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alcohols. Retrieved from [Link]

  • University of Calgary. Alcohol : Mass Spectra Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. GCMS Section 6.10. Retrieved from [Link]

  • SpectraBase. 4-Tert-butylcyclohexanol (cis/trans). Retrieved from [Link]

  • ACS Publications. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Journal of the American Chemical Society, 113(13), 5018–5027. Retrieved from [Link]

  • Semantic Scholar. (1991). Stereoselectivities of nucleophilic additions to cyclohexanones substituted by polar groups. Experimental investigation of reductions of trans-decalones and theoretical studies of cyclohexanone reductions. The influence of remote electrostatic effects. Retrieved from [Link]

  • ACS Publications. Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. Retrieved from [Link]

  • PubChem. 4-tert-Butylcyclohexanol | C10H20O | CID 7391. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. Retrieved from [Link]

  • YouTube. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory. Retrieved from [Link]

  • Study.com. Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • SpectraBase. 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chegg. (2016, May 16). Solved The following table is the 1H NMR and 13C NMR. Retrieved from [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • YouTube. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 14). 8.7: Alcohols. Retrieved from [Link]

  • AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Retrieved from [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Google Patents. CN100355746C - Synthesis of 1, 4-dioxo spiro[13][23] decane-8-one. Retrieved from

  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

  • National Institutes of Health. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • ResearchGate. (2019, March 1). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Retrieved from [Link]

Sources

The Structural Elucidation of Spiro[4.5]decan-8-ol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Challenge of Spirocyclic Systems

Spiro compounds, characterized by two rings sharing a single carbon atom, are prevalent structural motifs in natural products and are of increasing interest in medicinal chemistry and materials science.[1][2][3] Their rigid, three-dimensional architecture offers a unique scaffold for the design of novel therapeutics and functional materials.[4] Spiro[4.5]decan-8-ol (Figure 1) is a representative member of this class, comprising a cyclopentane ring fused to a cyclohexane ring at a quaternary "spiro" carbon. The functionalization of this scaffold, in this case with a hydroxyl group on the cyclohexane ring, introduces stereochemical complexity that is critical to its chemical properties and biological activity.

The definitive structural elucidation of such molecules is non-trivial. It requires not only the confirmation of its constitution—the connectivity of atoms—but also the unambiguous determination of its configuration, i.e., the relative spatial arrangement of its substituents. This guide provides a comprehensive, field-proven framework for the structural analysis of this compound, leveraging a synergistic combination of modern spectroscopic techniques. We will move beyond a simple recitation of methods to explain the underlying logic and causality behind the analytical choices, ensuring a self-validating and robust characterization.

Compound Profile: this compound
IUPAC Name This compound[5]
Molecular Formula C₁₀H₁₈O[5]
Molecular Weight 154.25 g/mol [4][5]
CAS Number 1266120-78-8[4][5]
Core Structure A cyclopentane ring and a cyclohexane ring joined by a single spiro-carbon atom.
Key Functional Group A secondary alcohol on the cyclohexane ring at the C-8 position.

Context is Key: Synthetic Origin and Isomeric Possibilities

A robust analytical strategy begins with an understanding of the sample's origin. A common synthetic route to this compound is the reduction of the corresponding ketone, Spiro[4.5]decan-8-one.[6] This seemingly simple transformation is the origin of the primary stereochemical question. The reducing agent (e.g., NaBH₄) can approach the planar carbonyl from either face, leading to a mixture of two diastereomers: cis-Spiro[4.5]decan-8-ol and trans-Spiro[4.5]decan-8-ol, where the hydroxyl group is either axial or equatorial relative to the cyclohexane ring chair conformation.

The objective of our analysis is therefore twofold: first, to confirm the overall Spiro[4.5]decane framework with the hydroxyl group at C-8, and second, to definitively assign the relative stereochemistry of the C-8 hydroxyl group.

Synthesis and Isomerism of this compound Ketone Spiro[4.5]decan-8-one Reagent Reduction (e.g., NaBH₄) Ketone->Reagent Product This compound (Diastereomeric Mixture) Reagent->Product Cis cis Isomer (-OH axial/equatorial) Product->Cis Diastereomer 1 Trans trans Isomer (-OH equatorial/axial) Product->Trans Diastereomer 2

Caption: Synthetic pathway leading to isomeric forms of this compound.

A Multi-Pronged Spectroscopic Investigation

Mass Spectrometry (MS): Confirming Mass and Core Fragmentation

The first step is to confirm the molecular weight. Electron Ionization (EI) mass spectrometry is a robust tool for this purpose. The analysis of the fragmentation pattern provides the initial evidence for the presence of a cyclic alcohol.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Separate the resulting charged fragments based on their mass-to-charge ratio (m/z).

  • Detection: Record the relative abundance of each fragment to generate the mass spectrum.

Two characteristic fragmentation pathways are expected for alcohols: α-cleavage and dehydration.[7][8]

  • Molecular Ion (M⁺): The parent peak should appear at m/z = 154, corresponding to the molecular formula C₁₀H₁₈O. For secondary alcohols, this peak may be weak or absent.[9][10]

  • Dehydration (M-18): A peak at m/z = 136 (154 - 18) resulting from the loss of a water molecule is a strong indicator of an alcohol.[7][8]

  • α-Cleavage: The breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group is a dominant fragmentation pathway for alcohols, leading to resonance-stabilized cations.[7][11]

Expected MS Fragments for this compound
m/z Value Identity/Origin
154Molecular Ion [M]⁺
136[M - H₂O]⁺ (Dehydration)
125[M - C₂H₅]⁺ (α-cleavage)
97[M - C₄H₉]⁺ (α-cleavage)
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the key hydroxyl functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

The resulting spectrum should display characteristic absorption bands.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
~3600-3200 (broad)O-H stretch (hydroxyl group)
~2950-2850 (strong)C-H sp³ stretches (aliphatic)
~1100-1000 (strong)C-O stretch (secondary alcohol)
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and stereochemistry.[12][13] For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[14][15]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

  • 2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra to establish correlations.

NMR Elucidation Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HSQC C13_NMR->HMBC Structure Complete Structure (Constitution & Configuration) COSY->Structure H-H Connectivity HSQC->Structure C-H Connectivity HMBC->Structure Quaternary Carbons & Framework

Caption: Integrated NMR workflow for complete structural assignment.

¹H NMR Analysis: The proton spectrum will show a complex multiplet region for the aliphatic protons (typically 1.0-2.5 ppm). The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H-8). Its chemical shift (typically 3.5-4.0 ppm) and, crucially, its coupling constant (J-value) provide the first clue to its axial or equatorial orientation. An axial proton generally exhibits larger coupling constants to its neighboring axial protons than an equatorial proton does.

¹³C NMR Analysis: Due to molecular symmetry, fewer than 10 signals may be observed if the rate of ring-flipping is fast on the NMR timescale. The spiro carbon will appear as a quaternary signal (typically 30-40 ppm), and the carbon attached to the hydroxyl group (C-8) will be shifted downfield (typically 65-75 ppm). The specific chemical shifts can help in assigning the relative configuration of substituted spiro[4.5]decanes.[16]

2D NMR for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, allowing for the tracing of the proton networks within the cyclopentane and cyclohexane rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This definitively links the proton and carbon skeletons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for identifying the quaternary spiro carbon (which has no attached protons) by observing correlations from neighboring protons to this carbon. It solidifies the overall spirocyclic framework.

Summary of Expected NMR Data for this compound
Experiment Key Observable Information Gained
¹H NMR Chemical shift and coupling constant of H-8Proton environment, initial stereochemical insight
¹³C NMR Chemical shift of C-8 and spiro-carbon (C-5)Carbon framework, number of unique carbons
COSY Cross-peaks between coupled protonsH-H connectivity within each ring
HSQC Cross-peaks between directly bonded C and HDirect C-H attachments
HMBC Cross-peaks from protons to C-5 and other carbonsConfirms spiro-junction and overall framework

Final Confirmation: Definitive Stereochemical Assignment

While coupling constants in the ¹H NMR spectrum provide strong evidence, Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY) offers definitive proof of through-space relationships, cementing the stereochemical assignment.

An NOE is observed between protons that are close in space, regardless of whether they are bonded. For this compound, a 2D NOESY experiment would be the final arbiter. For instance, if the H-8 proton is in an axial position, it will show an NOE correlation to the other axial protons on the same face of the cyclohexane ring (at C-6 and C-10). If it is equatorial, it will show correlations to neighboring equatorial and axial protons. This provides an unambiguous, visual map of the molecule's 3D structure.

Stereochemistry Logic cluster_data Experimental Data cluster_interp Interpretation J_Coupling ¹H NMR J-coupling (H-8 multiplicity) Axial Axial -OH J_Coupling->Axial Large Jₐₓ,ₐₓ Equatorial Equatorial -OH J_Coupling->Equatorial Small Jₑq,ₐₓ / Jₑq,ₑq NOE NOESY (Through-space H-H proximity) NOE->Axial Correlation to axial H's NOE->Equatorial Correlation to eq/ax H's Conclusion Definitive Assignment (cis or trans) Axial->Conclusion Equatorial->Conclusion

Caption: Logical flow for assigning stereochemistry using NMR data.

Conclusion

The structural elucidation of this compound is a prime example of the necessity of a holistic and synergistic analytical approach. While initial MS and IR data confirm the molecular formula and key functional groups, they cannot resolve the inherent stereochemical ambiguity. A comprehensive suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle, with COSY, HSQC, and HMBC confirming the constitutional framework, and ¹H coupling constants and NOESY data providing the definitive stereochemical assignment. This multi-technique, self-validating workflow ensures the highest degree of confidence in the final structural assignment, a critical requirement for research, development, and quality control in the chemical and pharmaceutical sciences.

References

  • Guidechem. (n.d.). 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL 22428-87-1 wiki.
  • PubChem. (n.d.). Spiro(4.5)decan-8-ol. National Center for Biotechnology Information.
  • Taylor & Francis Online. (2010). Synthesis and Structure Elucidation of New Spiro Compounds with Polyfluoroalkyl and Phosphonate Ester Groups.
  • ChemicalBook. (n.d.). 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1 h nmr.
  • Benchchem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
  • The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Retrieved from The Royal Society of Chemistry website.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information.
  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds.
  • Biosynth. (n.d.). This compound.
  • ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
  • PubMed Central (PMC). (n.d.). Spirocyclic Motifs in Natural Products. National Institutes of Health.
  • Wikipedia. (n.d.). Spiro compound.
  • ResearchGate. (n.d.). Compilation of NMR data for new spiro dioxolanones (blue: δC; red: δH).
  • MDPI. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • Wiley Online Library. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR.
  • MDPI. (n.d.). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one).
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1 H NMR.
  • PubChem. (n.d.). Spiro(4.5)decan-8-one. National Center for Biotechnology Information.
  • PubChem. (n.d.). Spiro(4.5)decane. National Center for Biotechnology Information.
  • Google Patents. (n.d.). CN100355746C - Synthesis of 1, 4-dioxo spiro[12][17] decane-8-one. Retrieved from Google Patents website.

  • ResearchGate. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • ResearchGate. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles.
  • BLDpharm. (n.d.). 22428-87-1|1,4-Dioxathis compound.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,4-Dioxathis compound 22428-87-1. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd. website.
  • ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8)IR1.
  • Sílice (CSIC). (n.d.). 13C NMR assignments of 1‐oxaspiro[4.5]decan‐2‐ones and 1‐oxaspiro[4.5] decanes.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts.
  • NIST. (n.d.). Spiro[4.5]decane. National Institute of Standards and Technology.
  • PubChemLite. (n.d.). Spiro[4.5]decan-8-one (C10H16O).
  • SpectraBase. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-one - Optional[Near IR] - Spectrum.
  • ChemicalBook. (n.d.). 1,4-dioxa-spiro[4.5]decan-8-ol.
  • YouTube. (2021). Mass Spectrometry of Alcohols.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers.
  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns.

Sources

The Therapeutic Potential of Spiro[4.5]decan-8-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[4.5]decane Scaffold - A Privileged Structure in Medicinal Chemistry

The spiro[4.5]decane ring system, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This rigid structure can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. This technical guide provides an in-depth exploration of the biological activities of Spiro[4.5]decan-8-ol derivatives, focusing on their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into their synthesis, mechanisms of action, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically commences with the construction of the core spiro[4.5]decane skeleton, followed by functional group manipulations to introduce the hydroxyl group at the C-8 position and subsequent derivatization. A common and effective strategy involves the reduction of the corresponding ketone, Spiro[4.5]decan-8-one.

Experimental Protocol: Synthesis of this compound via Reduction of Spiro[4.5]decan-8-one

Objective: To synthesize this compound by the reduction of Spiro[4.5]decan-8-one.

Materials:

  • Spiro[4.5]decan-8-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve Spiro[4.5]decan-8-one (1.0 equivalent) in methanol. Place the flask in an ice bath and stir the solution.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G cluster_synthesis Synthesis of this compound Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one Reduction Reduction Spiro[4.5]decan-8-one->Reduction NaBH4, MeOH This compound This compound Reduction->this compound Derivatization Derivatization This compound->Derivatization Various Reagents Bioactive Derivatives Bioactive Derivatives Derivatization->Bioactive Derivatives G cluster_apoptosis Apoptosis Induction Pathway Spiro_Derivative This compound Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR1) Spiro_Derivative->Death_Receptor Binds/Activates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Extrinsic apoptosis pathway initiated by this compound derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative spiro[4.5]decane derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Spiro-pyrrolopyridazine (SPP10)MCF-7 (Breast)2.31 ± 0.3[1]
SPP10H69AR (Lung)3.16 ± 0.8[1]
SPP10PC-3 (Prostate)4.2 ± 0.2[1]
Spiro-pyridine derivative 7Caco-2 (Colon)7.83 ± 0.50[2]
Spiro-pyridine derivative 8HepG-2 (Liver)8.42 ± 0.7[2]
Experimental Protocol: In Vitro Anticancer Activity Assessment (SRB Assay)

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines using the Sulforhodamine B (SRB) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris-base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity of this compound Derivatives

This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). [3]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including TNF-α and IL-1β, and initiates their transcription. This compound derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

G cluster_nfkb NF-κB Signaling Pathway Inhibition cluster_nucleus_content Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β) Spiro_Derivative This compound Derivative Spiro_Derivative->IKK Inhibits NFkB_in_Nucleus NF-κB Proinflammatory_Genes Pro-inflammatory Genes NFkB_in_Nucleus->Proinflammatory_Genes Binds to Promoter

Inhibition of the NF-κB pathway by this compound derivatives.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro anti-inflammatory activity of representative spiro compounds.

Compound IDAssayTargetIC₅₀ (µM)Reference
EF31 (Curcumin analog)NF-κB DNA bindingNF-κB~5[4]
EF31 (Curcumin analog)IKKβ InhibitionIKKβ~1.92[4]
Pyrrolizine derivativeCOX-2 InhibitionCOX-225.53 nM
Phloroglucinol derivative 2iNOS InhibitioniNOS19.0
Phloroglucinol derivative 4NF-κB InhibitionNF-κB37.5
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)

Objective: To measure the effect of this compound derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagents to the supernatant according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition.

Antimicrobial Activity of this compound Derivatives

The spiro[4.5]decane scaffold is present in various natural and synthetic compounds with demonstrated antimicrobial properties. While specific data for this compound derivatives is emerging, related spiro compounds have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table provides the minimum inhibitory concentration (MIC) values for representative spiro compounds against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Spiro-naphthalene derivativeStaphylococcus aureus4.2 - 66.6[5]
Spiro-thiazolidine derivativeMRSA62.5[5]
Spiro-indolinone derivativeStaphylococcus aureus4.9[5]
Spiro-chromane-pyrimidineBacillus subtilis32[6]
Spiro-chromane-pyrimidineStaphylococcus epidermidis32[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivative stock solution (in DMSO)

  • Microbial inoculum standardized to 0.5 McFarland

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the this compound derivative in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. Their unique three-dimensional structure provides a solid foundation for the development of novel therapeutics with potent anticancer, anti-inflammatory, and antimicrobial properties. The synthetic accessibility of the spiro[4.5]decane core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Future research should focus on:

  • Synthesis of diverse libraries of this compound derivatives to explore a wider chemical space.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety evaluation in relevant animal models of cancer, inflammation, and infectious diseases.

  • Pharmacokinetic and pharmacodynamic profiling to assess their drug-like properties.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of next-generation therapies for a range of human diseases.

References

  • Ambala, S., et al. (2025). Synthesis, Biological Evaluation and In Silico Docking Studies of Aryl‐Substituted Chroman‐4‐one Ester Derivatives as Potential Antimicrobial Agents. Full-text available.
  • Atmaca, H., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]

  • Prather, P. L., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed. [Link]

  • Nakazaki, A., & Kobayashi, S. (2008).
  • Abdel-Aziz, A. A.-M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-8-ol. PubChem. [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-8-one. PubChem. [Link]

  • Shlevkov, E., & Morata, G. (2012). Apoptotic caspases in promoting cancer: implications from their roles in development and tissue homeostasis. Pure.
  • Begum, J., et al. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

Sources

Spectroscopic Profile of Spiro[4.5]decan-8-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[4.5]decan-8-ol is a spirocyclic alcohol with the molecular formula C₁₀H₁₈O. Its unique three-dimensional structure, featuring a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, imparts distinct chemical and physical properties.[1][2] This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and potential for introducing specific spatial arrangements of functional groups. An unambiguous characterization of this compound is paramount for its application in research and development, and this is primarily achieved through a combination of modern spectroscopic techniques.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide utilizes high-fidelity predicted data from reputable computational chemistry software. The theoretical basis for the observed (predicted) spectral features is discussed in detail, offering researchers, scientists, and drug development professionals a thorough understanding of the molecule's spectroscopic signature.

Molecular Structure and Isomerism

The structure of this compound presents interesting stereochemical considerations. The hydroxyl group at the C8 position of the cyclohexane ring can exist in either an axial or equatorial conformation, leading to the possibility of cis and trans diastereomers relative to the spirocyclic ring system. The predicted spectroscopic data presented herein is for a representative isomer. It is crucial for researchers to consider that the exact spectral details may vary between different stereoisomers.

Caption: 2D representation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its structure. The predictions are based on established algorithms that consider the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show a complex pattern of signals due to the numerous methylene protons in the two rings.

Experimental Protocol (Predicted Data Acquisition): The predicted ¹H NMR spectrum was generated using ChemDraw's NMR prediction tool. The prediction was performed at a simulated frequency of 400 MHz in deuterated chloroform (CDCl₃) as the solvent.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6 - 3.8Multiplet1HH-C8
~1.2 - 1.9Multiplets16HRing CH₂ protons
~1.5Singlet (broad)1HOH

Interpretation of the ¹H NMR Spectrum:

  • H-C8 Proton: The proton attached to the carbon bearing the hydroxyl group (C8) is expected to be the most downfield signal (excluding the hydroxyl proton) due to the deshielding effect of the electronegative oxygen atom. Its chemical shift is predicted to be in the range of 3.6-3.8 ppm. The multiplicity will likely be a multiplet due to coupling with the adjacent methylene protons.

  • Ring Methylene Protons: The sixteen methylene protons of the cyclopentane and cyclohexane rings will give rise to a series of overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm. The complexity of this region arises from the diastereotopic nature of many of these protons.

  • Hydroxyl Proton: The hydroxyl proton signal is predicted to be a broad singlet around 1.5 ppm. Its chemical shift can be highly variable and is dependent on factors such as concentration, temperature, and solvent. This peak would disappear upon the addition of a drop of D₂O to the NMR tube, a common technique for identifying exchangeable protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Experimental Protocol (Predicted Data Acquisition): The predicted ¹³C NMR spectrum was generated using a computational prediction tool, such as that available in ChemDraw or from ACD/Labs. The prediction was based on a standard broadband proton-decoupled experiment.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmCarbon Assignment
~70C8
~40C5 (Spiro carbon)
~20 - 40Ring CH₂ carbons

Interpretation of the ¹³C NMR Spectrum:

  • C8 Carbon: The carbon atom bonded to the hydroxyl group (C8) is expected to have the most downfield chemical shift among the sp³ carbons, appearing around 70 ppm due to the deshielding effect of the oxygen atom.

  • Spiro Carbon (C5): The quaternary spiro carbon (C5) is a unique feature of this molecule. Its chemical shift is predicted to be around 40 ppm.

  • Ring Methylene Carbons: The remaining eight methylene carbons of the two rings will resonate in the upfield region of the spectrum, typically between 20 and 40 ppm. Due to the symmetry of the molecule, some of these carbons may be chemically equivalent, leading to fewer than eight signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol (Predicted Data Acquisition): The predicted IR spectrum was generated using computational chemistry software that simulates the vibrational frequencies of the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300-3400 (broad)O-H stretchAlcohol
~2850-2960C-H stretchAlkane
~1050-1150C-O stretchAlcohol

Interpretation of the IR Spectrum:

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadening of this peak is due to hydrogen bonding.

  • C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region are attributed to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane and cyclohexane rings.

  • C-O Stretch: A moderate to strong absorption band between 1050-1150 cm⁻¹ is expected, corresponding to the C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Predicted Data Acquisition): The predicted mass spectrum and fragmentation patterns were generated using a tool like CFM-ID (Competitive Fragmentation Modeling-ID), which predicts ESI-MS/MS spectra.

Predicted Mass Spectrometry Data:

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
136[M - H₂O]⁺
125[M - C₂H₅]⁺
97[M - C₄H₉]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 154, corresponding to the molecular weight of this compound (C₁₀H₁₈O).

  • Fragmentation Pattern: Alcohols often undergo characteristic fragmentation pathways in the mass spectrometer.

    • Dehydration: A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z = 136 ([M - 18]⁺).

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can also occur.

    • Ring Cleavage: The spirocyclic system can undergo various ring-opening and cleavage fragmentations, leading to a complex pattern of fragment ions at lower m/z values.

Predicted Mass Spectrometry Fragmentation of this compound M [C10H18O]+. m/z = 154 M_H2O [C10H16]+. m/z = 136 M->M_H2O - H2O M_C2H5 [C8H13O]+. m/z = 125 M->M_C2H5 - C2H5 M_C4H9 [C6H9O]+. m/z = 97 M->M_C4H9 - C4H9

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combined analysis of predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The characteristic signals in each spectrum, including the downfield proton and carbon signals of the alcohol moiety in NMR, the broad O-H stretch in IR, and the dehydration fragmentation in MS, collectively offer a unique fingerprint for this spirocyclic alcohol. This guide serves as a valuable resource for the identification and characterization of this compound, facilitating its use in further scientific research and development. It is important to reiterate that while high-quality prediction software was used, experimental verification remains the gold standard for structural elucidation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemDraw. PerkinElmer Informatics. [Link]

  • ACD/Labs. Percepta. [Link]

  • CFM-ID. Spectra Prediction. [Link]

  • Human Metabolome Database. [Link]

  • MestReNova. Mestrelab Research. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. John Wiley & Sons.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning.
  • PubChem. Spiro(4.5)decan-8-ol | C10H18O | CID 56962207. [Link]

Sources

The Spiro[4.5]decane Scaffold: A Guide to its Natural Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[4.5]decane ring system is a fascinating and structurally complex motif present in a diverse array of natural products. This unique three-dimensional architecture has captured the attention of synthetic chemists and drug discovery professionals alike, owing to the significant biological activities exhibited by many of its derivatives. This in-depth technical guide provides a comprehensive overview of the natural occurrence of spiro[4.5]decane compounds, detailing their sources from terrestrial plants, endophytic and marine fungi, and marine invertebrates. Furthermore, this guide offers a practical exploration of the key methodologies for the extraction and isolation of these compounds, with a focus on providing actionable, step-by-step protocols and explaining the causality behind experimental choices. Advanced chromatographic techniques, including High-Speed Counter-Current Chromatography (HSCCC) and Supercritical Fluid Chromatography (SFC), are discussed in the context of overcoming the challenges associated with the purification of these often chiral and complex molecules.

Introduction: The Significance of the Spiro[4.5]decane Core

The spiro[4.5]decane framework, characterized by a cyclopentane ring and a cyclohexane ring sharing a single carbon atom, is a recurring theme in the molecular architecture of numerous bioactive natural products. This spirocyclic system imparts a rigid, three-dimensional structure that is often crucial for the compound's interaction with biological targets. The inherent chirality of many spiro[4.5]decanes further contributes to their biological specificity and potency.

Natural products featuring this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. As such, they represent a rich and largely untapped resource for the discovery of novel therapeutic agents. However, the journey from a natural source to a pure, well-characterized spiro[4.5]decane compound is often fraught with challenges, including low natural abundance, complex mixtures of closely related analogues, and stereochemical complexity. This guide aims to equip researchers with the knowledge and practical insights necessary to navigate these challenges effectively.

Natural Occurrence: A Diverse Chemical Ecology

Spiro[4.5]decane derivatives are biosynthesized by a wide range of organisms, a testament to the convergent evolution of this structurally elegant and biologically advantageous scaffold.

Terrestrial Plants: A Rich Source of Spiro[4.5]decane Sesquiterpenes

A significant number of spiro[4.5]decane natural products are sesquiterpenoids, found in the essential oils and extracts of various terrestrial plants. Two prominent classes are the acoranes and the spirovetivanes.

  • Acoranes: These sesquiterpenes, exemplified by acorone and isoacorone , are characteristic constituents of the rhizomes of Acorus calamus (sweet flag). This plant has a long history of use in traditional medicine, and its bioactive components are of considerable interest for their diverse pharmacological effects.

  • Spirovetivanes: The essential oil of vetiver grass (Vetiveria zizanioides) is a complex mixture of sesquiterpenes, including the spirovetivanes α-vetivone and β-vetivone . These compounds are highly valued in the fragrance industry for their characteristic woody and earthy notes, and they also exhibit interesting biological activities.

Fungi: Endophytic and Marine Producers of Complex Spirocycles

Fungi, particularly those living in unique ecological niches, are prolific producers of structurally novel secondary metabolites.

  • Endophytic Fungi: These fungi reside within the tissues of living plants without causing any apparent disease. The endophytic fungus Berkleasmium sp. Dzf12, isolated from the medicinal plant Dioscorea zingiberensis, is a notable source of palmarumycins , a class of spirobisnaphthalenes that feature the spiro[4.5]decane moiety. These compounds have garnered attention for their potent cytotoxic and antimicrobial activities.

  • Marine-Derived Fungi: The marine environment harbors a vast diversity of fungi that produce unique bioactive compounds. Marine-derived fungi have been found to produce a variety of spiro[4.5]decane-containing molecules, often with potent biological activities.

Marine Invertebrates: Sponges and their Associated Microorganisms

Marine sponges are a well-established source of novel natural products with potential therapeutic applications. Many of these compounds are believed to be produced by symbiotic microorganisms residing within the sponge. A number of sesquiterpenes and other secondary metabolites containing the spiro[4.5]decane skeleton have been isolated from marine sponges and their associated fungi.[1] These compounds often exhibit significant cytotoxicity against various cancer cell lines.[2]

Isolation Methodologies: From Crude Extract to Pure Compound

The successful isolation of spiro[4.5]decane compounds hinges on a carefully planned and executed multi-step process, beginning with efficient extraction and culminating in high-resolution chromatographic purification.

Extraction: Liberating the Target Molecules

The choice of extraction method and solvent is critical and depends on the natural source and the physicochemical properties of the target compounds.

General Workflow for Extraction and Isolation

Isolation Workflow cluster_extraction Extraction cluster_prepurification Pre-purification cluster_purification High-Resolution Purification cluster_analysis Characterization Natural Source Natural Source Extraction Extraction Natural Source->Extraction Solvent, Method Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Immiscible Solvents Enriched Fractions Enriched Fractions Solvent Partitioning->Enriched Fractions VLC/Flash Chromatography VLC/Flash Chromatography HPLC HPLC VLC/Flash Chromatography->HPLC Reversed/Normal Phase HSCCC HSCCC VLC/Flash Chromatography->HSCCC Liquid-Liquid SFC SFC VLC/Flash Chromatography->SFC Chiral Separation Enriched Fractions->VLC/Flash Chromatography Silica Gel Pure Compound Pure Compound HPLC->Pure Compound HSCCC->Pure Compound SFC->Pure Compound Spectroscopy NMR, MS, etc. Pure Compound->Spectroscopy Structure Elucidation Structure Elucidation Spectroscopy->Structure Elucidation

Caption: A generalized workflow for the isolation and characterization of spiro[4.5]decane compounds from natural sources.

Protocol 1: Ultrasound-Assisted Extraction of Acoranes from Acorus calamus Rhizomes

This protocol is adapted from a study that demonstrated a significant increase in extraction efficiency with the use of ultrasound.[3][4]

  • Preparation of Plant Material:

    • Obtain dried rhizomes of Acorus calamus.

    • Grind the rhizomes into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Place a known amount of the powdered rhizome (e.g., 10 g) into a suitable vessel.

    • Add an appropriate solvent, such as ethanol, at a specific solid-to-solvent ratio (e.g., 1:50 g/mL).[4]

    • Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 20 kHz) and power for a defined period (e.g., 30 minutes).

    • Maintain the temperature of the extraction mixture if necessary (e.g., 40-45 °C).

  • Post-Extraction Processing:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Solvent Extraction of Spirovetivanes from Vetiveria zizanioides Roots

This protocol is based on conventional solvent extraction methods for obtaining vetiver oil.

  • Preparation of Plant Material:

    • Clean and dry the roots of Vetiveria zizanioides.

    • Chop or grind the roots to facilitate solvent penetration.

  • Extraction Procedure:

    • Pack the prepared root material into a Soxhlet apparatus.

    • Extract with a suitable solvent, such as hexane or ethanol, for several hours.

    • Alternatively, perform maceration by soaking the root material in the solvent at room temperature for an extended period with occasional agitation.

  • Post-Extraction Processing:

    • Remove the solvent from the extract using a rotary evaporator to yield the crude vetiver oil.

Purification: The Art of Separation

The purification of spiro[4.5]decane compounds from crude extracts often requires a combination of chromatographic techniques.

Quantitative Data on the Composition of Vetiver Oil

The chemical composition of vetiver essential oil can vary depending on the geographical origin and the extraction method used. The following table summarizes the typical range of major spiro[4.5]decane and related sesquiterpenoids found in vetiver oil.

CompoundTypical Content (%)
Khusimol3.4 - 16.25
α-Vetivone2.5 - 13.3
β-Vetivone2.2 - 3.7
β-Vetispirene1.6 - 4.5
Khusimone1.2 - 20.57

Data compiled from multiple sources.

Protocol 3: Column Chromatography for the Prefractionation of Acorus calamus Extract

This protocol describes a general approach for the initial separation of compounds from the crude extract of Acorus calamus.[5]

  • Preparation of the Column:

    • Select a suitable glass column.

    • Prepare a slurry of silica gel in an appropriate non-polar solvent (e.g., hexane).

    • Pack the column with the silica gel slurry, ensuring a uniform and air-free bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., chloroform, followed by methanol) in a stepwise or gradient manner.[5]

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

Advanced Chromatographic Techniques

For the final purification of spiro[4.5]decanes, especially for separating closely related isomers or enantiomers, more advanced chromatographic techniques are often necessary.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the sample. This makes it particularly suitable for the preparative separation of natural products.

Rationale for using HSCCC for Spirocyclic Compounds:

  • No Irreversible Adsorption: The absence of a solid support minimizes sample loss and degradation, which can be a problem with traditional column chromatography.

  • High Loading Capacity: HSCCC can handle larger sample loads compared to preparative HPLC, making it efficient for obtaining substantial quantities of pure compounds.

  • Versatility: A wide range of biphasic solvent systems can be employed to optimize the separation of compounds with varying polarities.

Protocol 4: HSCCC Separation of Palmarumycins from an Endophytic Fungus

This protocol is based on a successful application of HSCCC for the preparative separation of spirobisnaphthalenes.

  • Solvent System Selection:

    • Choose a suitable two-phase solvent system. For palmarumycins, a system composed of n-hexane-chloroform-methanol-water has been shown to be effective.

    • Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.

  • HSCCC Instrument Preparation:

    • Fill the multilayer coil column of the HSCCC instrument with the stationary phase (the denser lower phase or the less dense upper phase, depending on the chosen mode).

    • Rotate the column at a specific speed (e.g., 800 rpm).

    • Pump the mobile phase through the column until hydrodynamic equilibrium is reached.

  • Sample Injection and Elution:

    • Dissolve the crude extract or a prefractionated sample in a mixture of the upper and lower phases.

    • Inject the sample into the column.

    • Continue pumping the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Monitor the effluent using a UV detector.

    • Collect fractions based on the chromatogram.

    • Analyze the purity of the collected fractions by HPLC.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and thermolabile molecules.

Rationale for using SFC for Chiral Spiro[4.5]decanes:

  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher resolution compared to HPLC.

  • Green Chemistry: The use of carbon dioxide as the primary mobile phase component significantly reduces the consumption of organic solvents.

  • Chiral Separations: SFC is highly effective for chiral separations when used with chiral stationary phases. The ability to precisely control temperature and pressure provides additional parameters for optimizing enantioselectivity.

Bioactivity of Spiro[4.5]decane Natural Products

The unique three-dimensional structure of the spiro[4.5]decane scaffold is often associated with significant biological activity. The following table provides examples of bioactive spiro[4.5]decanes and their reported cytotoxic activities.

CompoundNatural SourceBioactivityIC50 Values
β-Asarone Acorus calamusAnticancer, AntimetastaticIC50: 55.89 µM (MDA-MB-231 breast cancer cells)[5]
Parahigginols B-D Parahigginsia sp. (Marine Sponge)CytotoxicAgainst P-388, KB16, A549, and HT-29 tumor cells[2]
Palmarumycins Berkleasmium sp. (Endophytic Fungus)CytotoxicIC50 values in the low micromolar range against various cancer cell lines
Xylarialoid A Xylaria arbuscula (Endophytic Fungus)CytotoxicPotent cytotoxicity against A549 and HepG2 cell lines with IC50 values between 3.6 and 19.6 µM[6]

Conclusion and Future Perspectives

The spiro[4.5]decane ring system continues to be a fertile ground for the discovery of novel bioactive natural products. The diverse array of organisms that produce these compounds underscores the importance of exploring unique ecological niches in the search for new chemical entities. While the isolation and purification of spiro[4.5]decanes can be challenging, the strategic application of modern extraction and chromatographic techniques, such as ultrasound-assisted extraction, HSCCC, and SFC, can significantly enhance the efficiency and success of these endeavors.

As our understanding of the biosynthesis of these complex molecules grows, so too will our ability to harness their therapeutic potential through synthetic and biosynthetic engineering approaches. For the natural product chemist and the drug development professional, the spiro[4.5]decane scaffold represents a compelling and rewarding area of research, with the promise of yielding the next generation of innovative medicines.

References

  • Bioactive Terpenes from Marine Sponges and Their Associ
  • Bioactive Sesquiterpenes From a Taiwanese Marine Sponge Parahigginsia Sp.
  • Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome. Applied Sciences.
  • Ultrasound-Assisted Extraction of β-Asarone from Sweet Flag (Acorus calamus) Rhizome. Applied Sciences.
  • Extracts and isolated compounds from the Acorus calamus L. (sweet flag) rhizome showed distinct antimetastatic activity against MDA-MB-231 breast cancer cells. Maximum Academic Press.
  • IC50 values (μM) of the cytotoxic activity of compounds (1-11).

Sources

The Spiro[4.5]decane Scaffold: A Privileged Framework for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Abstract

The spiro[4.5]decane scaffold, characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, has emerged as a "privileged structure" in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability provide a unique foundation for designing novel therapeutic agents with high specificity and potency. This technical guide synthesizes current research to provide an in-depth exploration of the spiro[4.5]decane core, from fundamental synthetic strategies to its validated therapeutic potential across multiple disease areas, including anemia, cancer, infectious diseases, and neuroinflammation. We will delve into the causal relationships behind synthetic choices, detail self-validating experimental protocols, and present quantitative data to offer a field-proven perspective for researchers and drug development professionals.

The Spiro[4.5]decane Core: An Introduction to its Strategic Value

Spirocyclic systems are becoming increasingly vital in drug discovery.[1] The spiro[4.5]decane framework, consisting of two rings linked by a single common atom, offers a distinct three-dimensional architecture that sets it apart from traditional flat, aromatic structures.[2] This unique topology is not merely a structural curiosity; it is a strategic asset in medicinal chemistry for several key reasons:

  • Enhanced Three-Dimensionality (3D): The non-planar nature of the scaffold allows for a more precise and diverse spatial arrangement of functional groups. This is crucial for achieving high-affinity and selective interactions with the complex 3D surfaces of biological targets like enzyme active sites and protein-protein interfaces.[2][3] The "fraction sp³" (Fsp³), a measure of a molecule's three-dimensionality, is inherently high in spirocyclic scaffolds, which often correlates with improved clinical success rates.[1]

  • Conformational Rigidity: The spirocyclic fusion point imparts significant conformational rigidity to the molecule.[4] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity. From a drug design perspective, this rigidity simplifies Structure-Activity Relationship (SAR) studies, as it limits the number of accessible conformations, making it easier to deduce the optimal arrangement of substituents for biological activity.

  • Synthetic Accessibility: Despite their complexity, a variety of robust and scalable synthetic routes to spiro[4.5]decane derivatives have been developed, making them readily accessible for library synthesis and lead optimization campaigns.[5][6]

These fundamental characteristics have propelled the spiro[4.5]decane scaffold into numerous drug discovery programs, leading to the development of clinical candidates and approved drugs.[7]

Synthetic Strategies: Building the Spiro[4.5]decane Framework

The construction of the spiro[4.5]decane core, particularly the challenging quaternary spiro-carbon, has been the subject of extensive synthetic innovation. The choice of synthetic route is dictated by the desired substitution pattern and the overall therapeutic goal.

Key Synthetic Methodologies

Several powerful reactions are commonly employed to construct the spiro[4.5]decane skeleton:

  • [4+2] Cycloadditions (Diels-Alder Reactions): Domino reactions involving [4+2] cycloadditions have been developed to produce spiro[4.5]decane derivatives with high yields and excellent diastereoselectivity under mild conditions.[6]

  • Rearrangement Reactions: Pericyclic reactions, such as the Claisen rearrangement, can be strategically used to construct a fully functionalized spiro[4.5]decane core with high stereoselectivity, as demonstrated in the total synthesis of the acorane sesquiterpenoid (-)-Gleenol.[3]

  • Bromine-Mediated Cyclization: A bromine-mediated 5-endo cyclization of 4-aminobutene intermediates has been successfully used to achieve the 1,8-diazaspiro[4.5]decane scaffold.[5]

  • Domino Reactions: Palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides can form three new carbon-carbon bonds in a single step to afford diazaspiro[4.5]decanes.[8]

Workflow for Synthesis of a Heterocyclic Spiro[4.5]decane Core

The synthesis of heterocyclic spiro[4.5]decanes, such as the 1,3,8-triazaspiro[4.5]decane-2,4-dione core, is of significant therapeutic interest. The following diagram and protocol outline a general, validated workflow.

G cluster_0 Step 1: Hydantoin Formation cluster_1 Step 2: Functionalization Ketone Substituted Piperidone Ketone Reagents1 KCN, (NH4)2CO3 EtOH/H2O, Δ Ketone->Reagents1 Hydantoin Spiro-Hydantoin Intermediate Reagents1->Hydantoin Bucherer-Bergs Reaction Reagents2 Cu Catalyst, Ligand, Base Hydantoin->Reagents2 N-Arylation ArylHalide Aryl Halide (e.g., 4-iodobiphenyl) ArylHalide->Reagents2 FinalProduct Functionalized 1,3,8-Triazaspiro[4.5] decane-2,4-dione Reagents2->FinalProduct caption General workflow for spiro-hydantoin synthesis.

Caption: General workflow for spiro-hydantoin synthesis.

Experimental Protocol: Synthesis of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core[9]

This protocol is foundational for creating potent inhibitors of HIF prolyl hydroxylases.

  • Bucherer-Bergs Reaction (Hydantoin Formation):

    • To a solution of a suitable substituted piperidone ketone in a 1:1 mixture of ethanol and water, add potassium cyanide (1.5 equiv.) and ammonium carbonate (3.0 equiv.).

    • Heat the reaction mixture in a sealed pressure vessel at 80-100 °C for 12-24 hours. Causality: The elevated temperature and pressure are necessary to drive the equilibrium towards the formation of the hydantoin ring from the ketone, cyanide, and carbonate.

    • Cool the reaction mixture to room temperature and collect the precipitated spiro-hydantoin product by filtration.

    • Wash the solid with water and dry under vacuum. The crude product is often pure enough for the next step.

  • N-Arylation (Functionalization):

    • In a reaction vessel, combine the spiro-hydantoin intermediate (1.0 equiv.), an appropriate aryl halide (e.g., 4-iodobiphenyl, 1.2 equiv.), a copper catalyst (e.g., CuI, 0.1 equiv.), a suitable ligand (e.g., a diamine ligand, 0.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

    • Add a high-boiling point solvent such as DMF or dioxane.

    • Heat the mixture to 110-130 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Causality: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation between the hydantoin nitrogen and the aryl halide. The ligand stabilizes the copper catalyst and improves its reactivity, while the base neutralizes the hydrogen halide formed during the reaction.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final functionalized 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Therapeutic Applications and Mechanisms of Action

The unique structural features of the spiro[4.5]decane scaffold have been exploited to target a wide range of biological pathways implicated in various diseases.

Anemia and Ischemia: Inhibition of HIF Prolyl Hydroxylases (PHDs)

One of the most significant applications of spiro[4.5]decane derivatives is in the treatment of anemia, particularly in patients with chronic kidney disease.[3][9][10]

  • Mechanism of Action: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione act as potent inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[10][11][12] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation.[10] In low oxygen conditions (hypoxia), PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes like erythropoietin (EPO), which stimulates red blood cell production.[9] Spiro[4.5]decanone-based inhibitors mimic the hypoxic state by competitively binding to the 2-oxoglutarate (2-OG) binding site of the PHD enzyme, thus preventing HIF-α degradation even under normoxic conditions.[9][10]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) or PHD Inhibition HIFa_N HIF-α PHD_N PHD Enzyme (Active) HIFa_N->PHD_N Hydroxylation VHL VHL Complex PHD_N->VHL Recognition Degradation Proteasomal Degradation VHL->Degradation HIFa_H HIF-α HIFb HIF-β HIFa_H->HIFb Dimerizes PHD_H PHD Enzyme (Inactive) Spiro Spiro[4.5]decane Inhibitor Spiro->PHD_H Inhibits Nucleus Nucleus HIFb->Nucleus Translocates HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binds Genes Gene Upregulation (e.g., EPO, VEGF) HRE->Genes caption Mechanism of HIF-1α stabilization.

Caption: Mechanism of HIF-1α stabilization.

  • Quantitative Data: The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀) against PHD enzymes.

Compound ClassTargetReported IC₅₀ RangeReference(s)
1,3,8-Triazaspiro[4.5]decane-2,4-dionesPHD2Low nM[10][11][12]
Spiro[4.5]decanone derivativesPHDsnM to µM[11][12]
Oncology

Spiro[4.5]decane scaffolds are present in numerous compounds investigated for their anticancer potential.[13][14]

  • Sigma-1 Receptor Ligands for Tumor Imaging: A fluorinated 1,4-dioxa-8-azaspiro[4.5]decane derivative ([¹⁸F]5a) has been developed as a potent and selective ligand for the sigma-1 (σ₁) receptor, which is overexpressed in many human tumors.[15] This compound demonstrated high affinity (Ki = 5.4 nM) for σ₁ receptors and showed significant accumulation in human carcinoma and melanoma xenograft models via positron emission tomography (PET), highlighting its potential as a tumor imaging agent.[15]

  • Cytotoxic Agents: New 1-thia-4-azaspiro[4.5]decane derivatives and their related thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides have shown moderate to high anticancer activity against various cell lines, including HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal) cancer cells.[13] The rigid spiro structure allows for the specific orientation of functional groups to induce cytotoxicity.[13][14]

Infectious Diseases

The spiro[4.5]decane framework has also been a source of novel antimicrobial agents.

  • Antifungal Activity: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed as inhibitors of chitin synthase (CHS), an essential enzyme in the fungal cell wall.[16] Several compounds showed excellent inhibitory potency against CHS, with IC₅₀ values as low as 0.12 mM, comparable to the natural product polyoxin B.[16] Notably, compound 4d displayed potent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L, superior to the standard drug fluconazole.[16]

  • Antibacterial Potential: Spiro-based compounds have shown promise against high-priority pathogens like Staphylococcus aureus.[1] While specific spiro[4.5]decane examples are part of a broader class, the scaffold's ability to create novel chemical space is a key strategy in overcoming antimicrobial resistance.[1]

Neuroscience

The rigid nature of the spiro[4.5]decane core is well-suited for targeting central nervous system (CNS) receptors.

  • Anti-neuroinflammatory Effects: The acorane family of sesquiterpenoids, which feature a spiro[4.5]decane core, have demonstrated anti-neuroinflammatory properties.[3] The synthesis of these natural products provides a template for developing novel agents to treat neurodegenerative diseases.[3][17]

Future Outlook and Conclusion

The spiro[4.5]decane scaffold is a testament to the power of three-dimensional thinking in drug design. Its derivatives have proven to be highly effective modulators of challenging biological targets, from the 2-oxoglutarate binding site of PHD enzymes to CNS receptors. The continued development of innovative synthetic methodologies will further expand the accessible chemical space around this core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][8] As medicinal chemistry moves away from "flatland," the spiro[4.5]decane scaffold stands out as a versatile and powerful framework, poised to deliver the next generation of therapies for a wide spectrum of human diseases. Its conformational rigidity and synthetic accessibility ensure it will remain a privileged and highly valuable core for researchers and drug developers for the foreseeable future.[3][10]

References

  • The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. (n.d.). Benchchem.
  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., et al. (2016). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications. [Link]

  • Application Notes and Protocols: Spiro[4.5]dec-9-en-7-one in the Synthesis of Bioactive Molecules. (n.d.). Benchchem.
  • Representative bioactive compounds containing the spiro[6][13]decane moiety. (n.d.). ResearchGate. Retrieved from

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI.
  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2015). PubMed.
  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. (n.d.). RSC Publishing.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed.
  • Spirocyclic Motifs in Natural Products. (n.d.). PubMed Central - NIH.
  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. (2019). ResearchGate.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (n.d.). PubMed Central - NIH.
  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. (n.d.). ResearchGate.
  • Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. (2021). PubMed.
  • Application of Spiro[4.5]dec-9-en-7-one Derivatives in Medicinal Chemistry: A Focus on Prolyl Hydroxylase Inhibition. (n.d.). Benchchem.
  • Natural products as tools for neuroscience: discovery and development of novel agents to treat drug abuse. (n.d.). SciSpace.

Sources

The Spiro[4.5]decane Framework: A Cornerstone in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Strategic Application of Spiro[4.5]decan-8-ol and its Derivatives as Precursors in the Synthesis of Complex Natural Products.

Authored by: A Senior Application Scientist

Abstract

The spiro[4.5]decane ring system is a prominent structural motif in a diverse array of biologically active natural products, particularly within the family of sesquiterpenoids. Its unique three-dimensional architecture presents both a synthetic challenge and a source of significant biological activity. This technical guide provides an in-depth exploration of the strategic use of this compound and its ketone precursor, spiro[4.5]decan-8-one, as pivotal building blocks in the total synthesis of complex natural products. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols for the construction and elaboration of the spiro[4.5]decane core, and present case studies illustrating its application in the synthesis of notable natural products such as the spirovetivane sesquiterpenoids. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile scaffold in their synthetic endeavors.

The Significance of the Spiro[4.5]decane Core

The spiro[4.5]decane skeleton, characterized by a cyclohexane ring fused to a cyclopentane ring at a single carbon atom, is a recurring theme in nature's molecular architecture. This structural feature is found in a variety of natural products, many of which exhibit interesting biological properties. Sesquiterpenoids of the spirovetivane class, such as acorenone, α-vetivone, and β-vetivone, are well-known examples that are often responsible for the characteristic aroma of essential oils like vetiver oil.[1] Beyond their olfactory properties, many spiro[4.5]decane-containing compounds have garnered attention for their potential as pharmaceuticals and agrochemicals. The rigid, three-dimensional nature of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets.[2]

The synthetic challenge in constructing the spiro[4.5]decane framework lies in the creation of the sterically hindered quaternary spirocenter. This has spurred the development of a range of innovative synthetic strategies, which will be a central focus of this guide.

Synthesis of the Key Precursor: Spiro[4.5]decan-8-one and its Derivatives

A common and effective entry point into the world of spiro[4.5]decane natural products is through the versatile intermediate, spiro[4.5]decan-8-one, and its protected alcohol counterpart, 1,4-dioxathis compound. The strategic placement of the carbonyl or hydroxyl group on the cyclohexane ring provides a handle for further functionalization and elaboration into more complex structures.

Robinson Annulation Approach to Spiro[4.5]decan-8-one

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring.[3][4] It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[5][6] This strategy can be effectively employed to construct the spiro[4.5]decan-8-one core from readily available starting materials.

G start Cyclopentanone + Methyl Vinyl Ketone michael_adduct 1,5-Diketone Intermediate (Michael Adduct) start->michael_adduct Michael Addition (Base Catalyzed) enolization Intramolecular Enolization michael_adduct->enolization Base aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolization->aldol_adduct Intramolecular Aldol Addition product Spiro[4.5]dec-6-en-8-one aldol_adduct->product Dehydration (Heat)

Caption: Robinson Annulation Workflow for Spiro[4.5]decenone Synthesis.

Experimental Protocol: Robinson Annulation for Spiro[4.5]dec-6-en-8-one

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.3 g (0.1 mol) of sodium metal in 50 mL of absolute ethanol with stirring.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 8.4 g (0.1 mol) of cyclopentanone and 7.0 g (0.1 mol) of methyl vinyl ketone dropwise at 0-5 °C (ice bath).

  • Michael Addition: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Aldol Condensation and Dehydration: Subsequently, heat the mixture to reflux for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid. Remove the ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield spiro[4.5]dec-6-en-8-one.[7]

Selective Reduction to this compound

The conversion of the enone to the corresponding allylic alcohol is a crucial step in many synthetic routes. The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones, minimizing the undesired 1,4-conjugate addition.[8] This method employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[8]

Experimental Protocol: Luche Reduction of Spiro[4.5]dec-6-en-8-one

  • Reaction Setup: In a round-bottom flask, dissolve spiro[4.5]dec-6-en-8-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol to make an approximately 0.1 M solution with respect to the ketone.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x the volume of the reaction mixture).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield spiro[4.5]dec-6-en-8-ol.[8]

Case Studies in Natural Product Synthesis

The true utility of this compound and its derivatives is demonstrated in their application as precursors in the total synthesis of complex natural products. The following case studies highlight different strategic approaches to leverage this versatile building block.

Synthesis of Spirovetivane Sesquiterpenoids: Hinesol and Agarospirol

Hinesol and agarospirol are representative members of the spirovetivane family of sesquiterpenoids. Their synthesis often involves the construction of a spiro[4.5]decenedione derivative, which can be further elaborated. A notable strategy involves a photochemical [2+2] cycloaddition followed by a retro-benzilic acid rearrangement.

G start 1,5-dimethyl-6-methylene-1-cyclohexene + Methyl 2,4-dioxopentanoate photocycloadduct Proto-photocycloadduct start->photocycloadduct Photochemical [2+2] Cycloaddition (hv) rearrangement Spiro[4.5]decenedione Derivative photocycloadduct->rearrangement Retro-Benzilic Acid Rearrangement (Base Catalyzed) reduction Reductive Elimination of α-Dicarbonyl rearrangement->reduction e.g., Wolff-Kishner Reduction homologation C1-Homologation reduction->homologation e.g., Grignard Reaction with MeMgBr products (±)-Hinesol and (±)-Agarospirol homologation->products Separation/Further Steps

Caption: Synthetic strategy for Hinesol and Agarospirol.

Mechanistic Insight: The Retro-Benzilic Acid Rearrangement

The retro-benzilic acid rearrangement is a key transformation in this synthetic sequence. It is the reverse of the more common benzilic acid rearrangement and involves the cleavage of a C-C bond in an α-hydroxy ketone or a related species. In the context of the photocycloadduct, a base-catalyzed rearrangement leads to the formation of the spiro[4.5]decenedione system.[9][10][11][12][13]

Total Synthesis of (–)-Gleenol via Ring-Closing Metathesis (RCM)

The synthesis of the spirocyclic sesquiterpene (–)-gleenol provides an excellent example of the power of ring-closing metathesis (RCM) in constructing the spiro[4.5]decane core.[14] This approach often involves the synthesis of a diene precursor that can be cyclized using a ruthenium-based catalyst, such as the Grubbs catalyst.[15][16][17][18][19]

Experimental Protocol: Ring-Closing Metathesis for Spiro[4.5]decane Core

  • Precursor Synthesis: Synthesize the appropriate diene precursor. In the case of gleenol synthesis, this can be achieved from (–)-menthone.[14]

  • RCM Reaction: In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in dry, degassed dichloromethane (DCM). Add a catalytic amount (typically 1-5 mol%) of a second-generation Grubbs catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor by TLC. The reaction is driven by the formation of volatile ethylene gas.

  • Workup and Purification: Upon completion, quench the reaction (e.g., with ethyl vinyl ether) and concentrate the solvent. Purify the resulting spirocyclic olefin by column chromatography.[16][18]

The Claisen Rearrangement in Spirocycle Synthesis

The Claisen rearrangement, a[8][8]-sigmatropic rearrangement of an allyl vinyl ether, is another elegant strategy for the stereoselective construction of the spiro[4.5]decane framework.[20][21][22][23][24] This concerted, pericyclic reaction proceeds through a chair-like transition state, allowing for excellent transfer of chirality.[20][21]

G start Allyl Vinyl Ether Precursor transition_state Chair-like Transition State start->transition_state Heat product γ,δ-Unsaturated Carbonyl (Spiro[4.5]decane derivative) transition_state->product [3,3]-Sigmatropic Rearrangement

Caption: The Claisen Rearrangement for Spirocycle Formation.

This strategy has been successfully applied to the synthesis of various spirocyclic natural products, where the stereochemistry of the starting allyl vinyl ether dictates the stereochemistry of the newly formed carbon-carbon bond and the resulting spirocenter.

Expanding the Horizon: Other Natural Product Classes

While the spirovetivane sesquiterpenoids are prominent examples, the utility of the spiro[4.5]decane core extends to other classes of natural products.

  • Fredericamycin A: This potent antitumor antibiotic possesses a unique spiro[4.5]decane system as part of its complex polyketide structure.[2][25][26][27][28] Synthetic approaches to fredericamycin A have explored various methods for the construction of this spirocyclic core.[2][26][27][28]

  • Cephalotaxus Alkaloids: This family of alkaloids, some of which exhibit significant anti-leukemia activity, features a complex pentacyclic system that includes an azaspirocycle. While not a direct spiro[4.5]decane, the synthetic strategies employed to construct the spirocyclic core of these molecules share common principles with those discussed in this guide.[29][30][31][32][33]

Summary and Outlook

This compound and its ketone precursor are undeniably powerful and versatile building blocks in the synthesis of a wide range of natural products. The strategic importance of this scaffold lies in its ability to serve as a template for the stereocontrolled construction of the challenging spirocyclic core. The synthetic methodologies highlighted in this guide, including the Robinson annulation, Luche reduction, photochemical cycloadditions, retro-benzilic acid rearrangements, ring-closing metathesis, and the Claisen rearrangement, represent a formidable toolkit for the synthetic organic chemist.

As our understanding of the biological significance of spirocyclic scaffolds continues to grow, the demand for efficient and stereoselective synthetic routes to these complex molecules will undoubtedly increase. The continued development of novel synthetic methods, coupled with a deeper understanding of the biosynthetic pathways of these natural products, will pave the way for the discovery and development of new therapeutic agents and other valuable chemical entities based on the spiro[4.5]decane framework.

References

  • Guan, Y.-K., Li, P., Zhou, G., Gao, X.-L., & Li, Y.-L. (2005). Improvement of Total Synthesis of (±)-Hinesol and (±)-Agarospirol. Chemical Journal of Chinese Universities, 26(7), 1281.
  • Pandit, C. R., & Joshi, A. P. (1982). A New Synthesis of (±)-Agarospirol and (±)-Hinesol. Chemical and Pharmaceutical Bulletin, 30(8), 2738-2743.
  • Hatsui, T., Wang, J.-J., & Takeshita, H. (1993). Synthetic Photochemistry. LXVII. A Total Synthesis of (±)-Hinesol and (±)-Agarospirol via retro-Benzilic Acid Rearrangement. Bulletin of the Chemical Society of Japan, 66(11), 3479-3481.
  • Mehta, G., & Singh, V. (1999). Recent Progress in the Synthesis of Sesquiterpenoid Involving Spirocyclic Carbon Framework. Chemical Society Reviews, 28(5), 337-347.
  • Piers, E., & Britton, R. W. (1997). The total synthesis of (±)hinesol and (±)epihinesol. Canadian Journal of Chemistry, 75(1), 1-17.
  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X., & She, X. (2020). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry, 2020(31), 4945-4949.
  • Wikipedia. (n.d.). Benzilic acid rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2012). Natural products from Cephalotaxus sp.: Chemical diversity and synthetic aspects.
  • Yamaguchi, J., Muto, K., & Uwabe, Y. (2023). Total Syntheses of Cephalotaxus Alkaloids. ChemistryViews.
  • SynArchive. (n.d.). Synthesis of Fredericamycin A by Dale L. Boger (1995). Retrieved from [Link]

  • ChemTube3D. (n.d.). Benzilic Acid - Rearrangements. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 3). Claisen rearrangement.
  • Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • de March, P., Figueredo, M., & Font, J. (1999). Synthesis of Spirovetivane Sesquiterpenes from Santonin. Synthesis of (+)-Anhydro-beta-rotunol and all diastereomers of 6,11-spirovetivadiene. The Journal of Organic Chemistry, 64(22), 8235-8245.
  • Chemical Communications (RSC Publishing). (n.d.). Extension of ring closing metathesis methodology to the synthesis of carbocyclic methyl and silyl enol ethers.
  • National Institutes of Health. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl).
  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • ChemistryViews. (2023, September 28). Total Syntheses of Cephalotaxus Alkaloids.
  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Methodology for the synthesis of the spiro[4.4]nonane system: an approach for the total synthesis of fredericamycin A.
  • Organic Chemistry Portal. (n.d.). Benzilic Acid Rearrangement. Retrieved from [Link]

  • YouTube. (2019, December 3). Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems.
  • Accounts of Chemical Research. (n.d.). Synthesis of the Cephalotaxus alkaloids.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Grubbs, R. H. (n.d.).
  • Smith, L. K., & Smith, A. D. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(40), 10038-10061.
  • Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.
  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • PubMed. (n.d.). Cephalotaxus Alkaloids.
  • J&K Scientific LLC. (2025, March 23).
  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Selective Reduction of Spiro[4.5]dec-9-en-7-one to Spiro[4.5]dec-9-en-7.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Spiro[4.5]dec-9-en-7-one and Other Spirocyclic Ketones.
  • YouTube. (2019, December 3). Benzilic Acid Rearrangement || Basics to Advanced || Super concepts & Tricky Problems.
  • Organic Syntheses Procedure. (n.d.). for 10 min while stirring at 240 RPM, at which point the yellow solution becomes heterogeneous (Figure 1). The inlet and outlet needles are then removed before sealing the punctures with electrical tape and covering the flask with aluminum foil.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.
  • PubChem. (n.d.). Spiro(4.5)decan-8-one.
  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.

Sources

A Technical Guide to the Synthetic Routes of Spiro[4.5]decane Skeletons

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Spiro[4.5]decane Core

The spiro[4.5]decane ring system, characterized by a central quaternary carbon connecting a cyclopentane and a cyclohexane ring, is a prominent structural motif in a vast array of biologically active natural products.[1] Its unique three-dimensional and conformationally rigid structure makes it an exceptionally attractive scaffold in drug discovery.[1][2] Molecules incorporating this framework span a wide range of biological activities, from fragrant sesquiterpenes like β-vetivone to potent antibiotics and anticancer agents.[3][4] The challenge of constructing the sterically congested spirocyclic core has spurred the development of numerous and elegant synthetic strategies. This guide provides an in-depth exploration of the principal synthetic routes to the spiro[4.5]decane skeleton, offering insights into the mechanistic underpinnings, experimental considerations, and comparative advantages of each approach.

Chapter 1: Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic and heterocyclic systems, including the spiro[4.5]decane framework.[5] This strategy relies on the intramolecular reaction of a diene, catalyzed by transition metal complexes (typically ruthenium-based Grubbs or Schrock catalysts), to form a new cycloalkene with the extrusion of a small volatile alkene like ethylene.[5] The functional group tolerance and reliability of modern metathesis catalysts make this a favored approach.[6]

Mechanistic Rationale

The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate from the diene substrate and the metal carbene catalyst.[6] Subsequent cycloreversion can either regenerate the starting materials or, in a productive pathway, form the desired cyclic alkene and release the catalyst to continue the cycle. For terminal dienes, the reaction is driven to completion by the irreversible loss of ethylene gas.[6]

Workflow for RCM-based Spiro[4.5]decane Synthesis

A common strategy involves the preparation of a diallylated cyclohexane derivative, which serves as the RCM precursor. This workflow is depicted below.

RCM_Workflow Start Cyclic 1,3-Diketone (e.g., Cyclohexane-1,3-dione) Precursor Diallylated Precursor Start->Precursor Diallylation RCM Ring-Closing Metathesis (Grubbs' Catalyst) Precursor->RCM Substrate Product Spiro[4.5]decane Derivative RCM->Product Cyclization End Further Functionalization Product->End

Caption: General workflow for spiro[4.5]decane synthesis via RCM.

Representative Protocol: Synthesis of a Spiro[4.5]decenone via RCM

This protocol is adapted from the formal synthesis of acorone and isoacorones, demonstrating a Claisen rearrangement and RCM-based sequence.[7]

Step 1: Preparation of the Diallyl Precursor

  • A suitable diallylated cyclohexanone derivative is synthesized. In the work by Srikrishna et al., this is achieved through a Claisen rearrangement of an appropriately substituted allyl vinyl ether derived from cyclohexane-1,4-dione.

Step 2: Ring-Closing Metathesis

  • The diallyl precursor (1.0 eq) is dissolved in dry, degassed dichloromethane (DCM) to a concentration of ~0.01 M.

  • Grubbs' second-generation catalyst (typically 2-5 mol%) is added to the solution under an inert atmosphere (Argon or Nitrogen).

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of ethyl vinyl ether, and the mixture is stirred for an additional 30 minutes to scavenge the catalyst.

  • The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to afford the spiro[4.5]decenone product.

CatalystLoading (mol%)SolventTemp (°C)Yield (%)Reference
Grubbs' I5CH₂Cl₂25>95[8]
Grubbs' II2-5CH₂Cl₂40~85

Table 1. Comparison of RCM conditions for spiro[4.5]decane synthesis.

Chapter 2: Pericyclic Reactions - The Diels-Alder Approach

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol.[9][10] Both intermolecular and intramolecular variants have been successfully applied to the synthesis of the spiro[4.5]decane core.[11][12]

Mechanistic Principles

This concerted reaction proceeds through a cyclic transition state, and its stereochemical outcome is governed by the "endo rule." The regioselectivity is determined by the electronic nature of the substituents on both the diene and the dienophile. Lewis acid catalysis is often employed to accelerate the reaction and enhance selectivity.[9]

Intermolecular Strategy

In this approach, a cyclopentane-based diene reacts with a cyclohexenone-based dienophile, or vice versa, to form the spirocyclic system directly. A notable example involves the reaction of 5-methylenefuran-2(5H)-one (protoanemonin) with chiral dienes to produce optically active spiro[4.5]decanes.[11][13]

Intramolecular Diels-Alder (IMDA) Strategy

The IMDA reaction involves a single molecule containing both a diene and a dienophile moiety, connected by a suitable tether. This strategy is particularly powerful for creating complex polycyclic systems. An elegant approach to functionalized spiro[4.5]decanes involves the IMDA reaction of a (5'-hexynyl)cyclopentadiene, which after hydrogenation and ozonolysis, yields the target skeleton.[12]

Diels_Alder_Strategy cluster_inter Intermolecular Diels-Alder cluster_intra Intramolecular Diels-Alder (IMDA) Diene Cyclopentadiene Derivative Product_Inter Spiro[4.5]decane Adduct Diene->Product_Inter Dienophile Cyclohexenone Derivative Dienophile->Product_Inter Precursor_Intra Tethered Diene-Dienophile Product_Intra Polycyclic Intermediate Precursor_Intra->Product_Intra Cycloaddition Final_Product Spiro[4.5]decane Product_Intra->Final_Product Ring Opening

Caption: Comparison of Intermolecular vs. Intramolecular Diels-Alder strategies.

Chapter 3: Radical and Transition-Metal-Catalyzed Cyclizations

Modern synthetic chemistry offers powerful alternatives to classical methods, including radical cyclizations and transition-metal-catalyzed annulations, which often proceed under mild conditions with high selectivity.

Radical Cyclizations

Free radical-mediated reactions provide a unique avenue for C-C bond formation. Samarium(II) iodide (SmI₂)-promoted ketyl radical cyclizations have been shown to construct spiro[4.5]decanes with high stereoselectivity.[14] This method involves the tandem cyclization of ω-alkynyl carbonyl compounds that also bear an activated alkene.[14] Another strategy involves the radical-induced dearomatizing spirocyclization of phenols to access CF₃-substituted spiro[4.5]decanes.[15]

Transition-Metal-Catalyzed Approaches

A variety of transition metals, including palladium, gold, and iron, catalyze elegant transformations to yield the spiro[4.5]decane core.

  • Palladium-Catalyzed Cyclizations : A notable method is the Pd-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols, which provides direct access to spiro[4.5]cyclohexadienones.[16] This reaction is significant as it can be rendered enantioselective, allowing for the construction of an all-carbon quaternary spirocenter.[16]

  • Gold-Catalyzed Conia-Ene Reaction : Au(I) catalysts have been employed in a vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones to build densely functionalized spiro[4.5]deca-1,6-diene-8-ones under mild conditions.[2][17]

  • Photocatalysis and Organocatalysis : Synergistic approaches combining photocatalysis and organocatalysis have been developed for the diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins to furnish 2-amino-spiro[4.5]decane-6-ones.[18]

Representative Protocol: Pd-Catalyzed ipso-Friedel-Crafts Allylic Alkylation

This protocol is based on the work of Toste and coworkers for the synthesis of spiro[4.5]cyclohexadienones.[16]

  • To a solution of the phenolic substrate (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) is added the palladium catalyst (e.g., [Pd₂(dba)₃], 2.5 mol %) and a chiral ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %).

  • The reaction mixture is stirred at room temperature for the specified time (e.g., 3-24 hours) until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then directly loaded onto a silica gel column for purification.

  • The product, a spiro[4.5]cyclohexadienone, is eluted using a mixture of hexanes and ethyl acetate.

Catalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (%)Reference
[Pd₂(dba)₃]/(R)-DTBM-SEGPHOSDCErt9296[16]
Pd(OAc)₂/PPh₃Toluene80GoodN/A[19]

Table 2. Conditions for Pd-catalyzed spiro[4.5]decane synthesis.

Chapter 4: Asymmetric Synthesis Strategies

The biological activity of spiro[4.5]decane-containing molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric syntheses to control the configuration of the spirocenter is of paramount importance.[20]

Strategies for asymmetric synthesis generally fall into several categories:

  • Chiral Pool Synthesis : Starting from an enantiomerically pure natural product, such as D-glucose or (-)-menthone.[3][8]

  • Chiral Auxiliaries : Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, which is later removed.

  • Chiral Catalysis : Using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often the most efficient and elegant approach.[16][21]

An example of a chiral catalyst-driven approach is the enantioselective synthesis of γ-chiral α-spiro-γ-lactones via a BINOL-derived chiral bifunctional sulfide-catalyzed bromolactonization.[21] Similarly, the aforementioned Pd-catalyzed intramolecular ipso-Friedel-Crafts reaction provides excellent enantiocontrol when a chiral phosphine ligand is employed.[16]

Conclusion and Future Outlook

The synthesis of the spiro[4.5]decane skeleton has evolved significantly, moving from classical annulation and rearrangement strategies to highly efficient and selective modern methodologies. Ring-closing metathesis, Diels-Alder reactions, and various transition-metal-catalyzed cyclizations now provide robust and versatile platforms for accessing this important structural motif. The ongoing development of novel catalytic systems, particularly those that enable asymmetric synthesis, will continue to push the boundaries of what is possible, facilitating the synthesis of increasingly complex and biologically relevant spiro[4.5]decane-containing molecules for applications in medicine and materials science. The future will likely see the rise of even more atom-economical and environmentally benign methods, such as C-H activation and photocatalytic strategies, to further streamline the construction of these valuable spirocyclic frameworks.

References

  • Srikrishna, A., & Rao, M. S. (2008). Construction of spiro[4.5]decane via ring-closing metathesis reaction: Formal synthesis of acorone and isoacorones. Indian Journal of Chemistry, 47B, 1423-1429. Retrieved from [Link]

  • Liu, F., Ruan, Z., Duan, X., Ma, R., Su, X., Liang, N., Xie, X., & She, X. (2020). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. European Journal of Organic Chemistry. Retrieved from [Link]

  • Schmalz, H.-G. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Natural Product Communications. Retrieved from [Link]

  • Oesterreich, K., & Spitzner, D. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Tetrahedron, 58(21), 4331-4334. Retrieved from [Link]

  • García Ruano, J. L., et al. (1998). An asymmetric total synthesis of fragrant spiro[4.5]decane sesquiterpene (-)-.beta.-vetivone via an enantiomerically pure vinylic sulfoxide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Organic Letters, 9(3), 469-72. Retrieved from [Link]

  • Carda, M., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Majumdar, S., & Dutta, A. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. Retrieved from [Link]

  • Nyström, J.-E., et al. (1985). Short intramolecular Diels-Alder approach to functionalized spiro[4.5]decanes. Tetrahedron Letters, 26(44), 5393–5396. Retrieved from [Link]

  • Zhao, Y., et al. (2022). Expedite synthesis of various spiro[3][8]decane derivatives by dearomatization spirocyclization. Chinese Chemical Letters. Retrieved from [Link]

  • Srikrishna, A., & Rao, M. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. Retrieved from [Link]

  • Yoshikane, M., et al. (2018). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kour, J., & Khajuria, A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Request PDF. (n.d.). An Intramolecular para- Phenolic Allylation Free Radical Cyclization Strategy for the Synthesis of Alkaloids and Terpenes with Spiro[4.5]decane Architectures. Retrieved from [Link]

  • Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Retrieved from [Link]

  • Burtoloso, A. C. B., & Bernardim, B. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Carda, M., et al. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Publicación. Retrieved from [Link]

  • Pinder, A. R., et al. (1971). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Toste, F. D., et al. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters. Retrieved from [Link]

  • Srikrishna, A., & Kumar, P. P. (2003). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Majumdar, K. C., & Ghosh, S. (2003). Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]

  • Marín-Luna, M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Retrieved from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of Spiro[4.5]decan-8-ol Building Blocks: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spiro[4.5]decan-8-ol in Modern Drug Discovery

The spiro[4.5]decane framework, a unique structural motif characterized by a central quaternary carbon connecting a cyclopentane and a cyclohexane ring, has garnered significant attention in medicinal chemistry and natural product synthesis.[1][2] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in the design of novel therapeutic agents, allowing for precise spatial orientation of functional groups and improved physicochemical properties.[3] The this compound scaffold, in particular, serves as a versatile chiral building block for the synthesis of a diverse array of biologically active molecules, including sesquiterpenes with potential anti-cancer and anti-inflammatory properties.[4] The enantioselective synthesis of this key intermediate is therefore a critical challenge and a significant area of research for drug development professionals. This application note provides a detailed overview of established and innovative strategies for the asymmetric synthesis of this compound, complete with detailed protocols and mechanistic insights.

Strategic Approaches to the Enantioselective Construction of the Spiro[4.5]decane Core

The primary challenge in the synthesis of chiral spiro[4.5]decanes lies in the stereocontrolled formation of the spirocyclic core. Two prominent and effective strategies have emerged in the field: organocatalytic intramolecular Michael addition and transition-metal-catalyzed cyclization reactions.

Organocatalytic Intramolecular Michael Addition: A Metal-Free Approach to Asymmetry

Organocatalysis has revolutionized asymmetric synthesis by offering a powerful, metal-free alternative for the construction of complex chiral molecules.[5][6] In the context of Spiro[4.5]decan-8-one synthesis, the intramolecular Michael addition of a nucleophilic carbon to an α,β-unsaturated ketone, catalyzed by a chiral secondary amine, is a highly effective strategy.

The general approach involves the synthesis of a linear precursor containing both a Michael acceptor (an enone) and a Michael donor (a nucleophilic carbon, often an enolizable ketone or its equivalent). The chiral organocatalyst, typically a proline derivative, activates the substrate and facilitates the enantioselective cyclization.

Conceptual Workflow for Organocatalytic Spirocyclization

cluster_0 Substrate Preparation cluster_1 Asymmetric Cyclization cluster_2 Final Transformation Start Linear Precursor Synthesis Precursor α,β-Unsaturated Ketone with Nucleophilic Side Chain Start->Precursor Reaction Intramolecular Michael Addition Precursor->Reaction Catalyst Chiral Organocatalyst (e.g., Proline derivative) Catalyst->Reaction Spiroketone Enantioenriched Spiro[4.5]decan-8-one Reaction->Spiroketone Reduction Stereoselective Reduction Spiroketone->Reduction FinalProduct Chiral this compound Reduction->FinalProduct

Caption: Organocatalytic approach to this compound.

Rhodium-Catalyzed Asymmetric Allylic Alkylation: A Versatile Transition-Metal-Mediated Strategy

Transition metal catalysis, particularly with rhodium complexes, offers a powerful and versatile platform for enantioselective C-C bond formation. While direct protocols for this compound are less common, the principles of rhodium-catalyzed asymmetric allylic alkylation can be adapted for the synthesis of related spirocyclic systems. This strategy typically involves the intramolecular cyclization of a substrate containing an allylic carbonate and a nucleophilic carbon center, catalyzed by a chiral rhodium-phosphine complex.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of functionalized spiro[4.5]decanes and have been adapted for the specific target of this compound.

Protocol 1: Organocatalytic Enantioselective Synthesis of Spiro[4.5]decan-8-one

This protocol outlines the synthesis of the key ketone intermediate, Spiro[4.5]decan-8-one, via an organocatalytic intramolecular Michael addition.

Materials:

  • Appropriately substituted linear diketone precursor

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an argon atmosphere, add the linear diketone precursor (1.0 equiv) and the chiral organocatalyst (0.2 equiv).

  • Solvent and Additive Addition: Add anhydrous DCM to achieve a 0.1 M concentration of the substrate. Cool the mixture to 0 °C and add trifluoroacetic acid (0.2 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the enantioenriched Spiro[4.5]decan-8-one.

Expected Outcome:

This procedure is expected to yield the chiral Spiro[4.5]decan-8-one with high enantioselectivity (typically >90% ee) and in good yield (60-80%). The exact yield and enantiomeric excess will depend on the specific substrate and careful optimization of reaction conditions.

Mechanism of Organocatalytic Spirocyclization

cluster_0 Catalytic Cycle Substrate Linear Diketone Iminium Iminium Ion Intermediate Substrate->Iminium + Catalyst Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Iminium->Enamine - H+ Cyclization Intramolecular Michael Addition Enamine->Cyclization Stereoselective Attack Hydrolysis Hydrolysis Cyclization->Hydrolysis Product Spiro[4.5]decan-8-one Hydrolysis->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the organocatalytic spirocyclization.

Protocol 2: Stereoselective Reduction of Spiro[4.5]decan-8-one to this compound

This protocol describes the diastereoselective reduction of the enantioenriched ketone to the desired alcohol, this compound. The choice of reducing agent is critical for controlling the stereochemistry of the newly formed hydroxyl group.

Materials:

  • Enantioenriched Spiro[4.5]decan-8-one

  • Lithium tri-sec-butylborohydride (L-Selectride®) or Sodium borohydride (NaBH4)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the enantioenriched Spiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to -78 °C. Slowly add a solution of L-Selectride® (1.1 equiv, 1.0 M in THF) dropwise. The choice of L-Selectride® often provides high diastereoselectivity for the formation of the trans-alcohol due to its steric bulk. Alternatively, for the potential formation of the cis-isomer, NaBH4 in methanol at 0 °C can be employed.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by the slow addition of water, followed by a 3 M aqueous solution of sodium hydroxide and a 30% aqueous solution of hydrogen peroxide. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the chiral this compound.

Data Presentation: A Comparative Overview of Synthetic Strategies

Synthetic Strategy Catalyst/Reagent Typical Yield (%) Typical Enantiomeric Excess (%) Key Advantages References
Organocatalytic Intramolecular Michael AdditionChiral Proline Derivatives60-80>90Metal-free, mild conditions, high enantioselectivity.[5][6]
Rhodium-Catalyzed Asymmetric Allylic AlkylationChiral Rh-phosphine complexes70-90>95High yields, excellent enantioselectivity, broad substrate scope.(Adapted from related systems)
Claisen RearrangementThermal or Lewis Acid75-95 (diastereoselective)Dependent on chiral starting materialHigh diastereoselectivity, formation of multiple stereocenters.[2][7]

Characterization of this compound

The synthesized chiral this compound should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the connectivity and stereochemistry of the molecule. The relative configuration of substituents can often be determined by analyzing coupling constants and NOE experiments.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show a characteristic broad absorption band for the hydroxyl group (O-H stretch) around 3300-3500 cm-1.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess of the final product.

Conclusion and Future Outlook

The enantioselective synthesis of this compound building blocks is a pivotal step in the development of novel and complex bioactive molecules. Both organocatalytic and transition-metal-catalyzed methods provide effective and highly stereoselective routes to this valuable scaffold. The protocols outlined in this application note offer a practical guide for researchers in drug discovery and organic synthesis. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the expansion of the substrate scope to generate a wider diversity of functionalized spiro[4.5]decane derivatives for biological screening.

References

  • Smith, L. K., & Baxendale, I. R. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 13(39), 9907-9933. Available at: [Link].

  • Nakazaki, A., Era, T., & Kobayashi, S. (2007). Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. Chemical & Pharmaceutical Bulletin, 55(11), 1606-1609. Available at: [Link].

  • Srikrishna, A., & Rao, M. S. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.
  • PubChem. This compound. Available at: [Link].

  • MDPI. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available at: [Link].

  • ResearchGate. (2025). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Available at: [Link].

  • Doi, T., et al. (2015). Asymmetric synthesis of spiro[4.5]-1-one compounds catalyzed by Pd metals. Journal of the American Chemical Society.
  • Fan, B., Zhao, Y., et al. (2020). Synthesis of highly functionalized chiral spirocyclopentyl p-dienones with palladium catalysis.
  • Wang, J., et al. (2022). A [3 + 2] cycloaddition for 2-amino-spiro[4.5]decane-6-ones. Organic Letters.
  • Companyó, X., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953-6955. Available at: [Link].

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available at: [Link].

  • ResearchGate. (2025). Total Synthesis of (±)-Gleenol and (±)-Axenol via a Functionalized Spiro[4.5]decane. Available at: [Link].

  • ResearchGate. (2025). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Available at: [Link].

  • ACS Publications. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Available at: [Link].

  • ACS Publications. (1984). General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry, 49(14), 2546-2551.
  • ResearchGate. (2014). Organocatalytic Enantioselective Intramolecular (Hetero)Michael Additions in Desymmetrization Processes. Available at: [Link].

  • Organic Chemistry Portal. (2020). Organocatalytic Approach for Assembling Flavanones via a Cascade 1,4-Conjugate Addition/oxa-Michael Addition between Propargylamines with Water. Available at: [Link].

  • PubMed. (2014). An organocatalytic Michael-Michael cascade for the enantioselective construction of spirocyclopentane bioxindoles: control of four contiguous stereocenters. Available at: [Link].

  • RSC Publishing. (2010). Organocatalytic Enantioselective Conjugate Addition Reactions. Available at: [Link].

Sources

The Spiro[4.5]decane Nucleus: A Strategic Linchpin in the Total Synthesis of Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Spiro[4.5]decane Framework in Natural Products

The spiro[4.5]decane ring system, a distinctive structural motif characterized by a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon, is a cornerstone in the architecture of numerous biologically active natural products.[1][2] This unique three-dimensional arrangement imparts a conformational rigidity that is often crucial for the specific biological activities exhibited by these molecules, making them compelling targets for total synthesis and valuable scaffolds in drug discovery.[1][3] Among the diverse classes of natural products featuring this framework, the acorane and spirovetivane sesquiterpenoids stand out for their intriguing biological profiles and challenging molecular structures.[4][5]

This comprehensive guide delves into the strategic application of a key chiral building block, Spiro[4.5]decan-8-ol , in the enantioselective total synthesis of complex sesquiterpenoids. We will explore the causality behind the synthetic strategies, provide detailed, field-proven protocols for key transformations, and present a logical workflow for the construction of these intricate natural products. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to leverage this versatile synthetic intermediate.

Strategic Importance of this compound as a Chiral Precursor

The utility of this compound as a starting material in total synthesis lies in its pre-defined stereochemistry at the spirocyclic core. By commencing a synthetic sequence with an enantiomerically pure spiro[4.5]decane derivative, chemists can circumvent the often-challenging task of establishing the correct stereochemistry at the quaternary spirocenter later in the synthesis. The hydroxyl group at the C-8 position provides a versatile handle for a variety of chemical transformations, allowing for the systematic elaboration of the spirocyclic core to achieve the target natural product.

The general synthetic strategy involves the oxidation of this compound to the corresponding ketone, Spiro[4.5]decan-8-one, which then serves as a key intermediate for the introduction of additional carbon substituents and functional groups necessary to complete the synthesis of the target sesquiterpenoid.

Core Synthetic Workflow: From this compound to Sesquiterpenoid Scaffolds

The transformation of this compound into complex sesquiterpenoids can be conceptualized as a multi-stage process. The initial steps focus on the functionalization of the cyclohexane ring, followed by the introduction of the characteristic side chains of the target natural product.

G cluster_0 PART 1: Core Modification cluster_1 PART 2: Elaboration This compound This compound Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one This compound->Spiro[4.5]decan-8-one Oxidation Functionalized Spiro[4.5]decane Functionalized Spiro[4.5]decane Spiro[4.5]decan-8-one->Functionalized Spiro[4.5]decane Alkylation/ Grignard Reaction Sesquiterpenoid Target Sesquiterpenoid Target Functionalized Spiro[4.5]decane->Sesquiterpenoid Target Further Transformations

Caption: General synthetic workflow from this compound.

PART 1: CORE DIRECTIVE - Detailed Application Notes and Protocols

Application Note 1: Synthesis of the Key Intermediate, Spiro[4.5]decan-8-one

The oxidation of the secondary alcohol in this compound to the corresponding ketone is a critical first step in most synthetic routes. The choice of oxidant is crucial to ensure high yield and avoid side reactions. Two commonly employed and reliable methods are the Swern oxidation and the pyridinium chlorochromate (PCC) oxidation.

A. Swern Oxidation: A Mild and High-Yielding Protocol

The Swern oxidation is a highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[6] It is known for its mild reaction conditions and high yields.[6]

Causality of Experimental Choices: The reaction proceeds via the formation of an alkoxysulfonium ylide, which undergoes an intramolecular elimination to yield the ketone. The use of a hindered base like triethylamine is essential to promote the elimination pathway over other potential side reactions. The reaction is typically carried out at low temperatures (-78 °C) to ensure the stability of the reactive intermediates.

Experimental Protocol: Swern Oxidation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Oxalyl chloride126.931.5 mL (2.1 g)16.5 mmol
Dimethyl sulfoxide (DMSO)78.132.3 mL (3.2 g)41.0 mmol
This compound154.251.54 g10.0 mmol
Triethylamine (TEA)101.197.0 mL (5.1 g)50.4 mmol
Dichloromethane (DCM), anhydrous-100 mL-
Hexane, anhydrous-50 mL-

Procedure:

  • A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl chloride (1.5 mL, 16.5 mmol) is added dropwise to the stirred solution, followed by the slow addition of dimethyl sulfoxide (2.3 mL, 41.0 mmol). The mixture is stirred for 15 minutes at -78 °C.

  • A solution of this compound (1.54 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 10 minutes. The reaction mixture is stirred for an additional 30 minutes at -78 °C.

  • Triethylamine (7.0 mL, 50.4 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • The reaction is quenched by the addition of water (50 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford Spiro[4.5]decan-8-one as a colorless oil.

B. Pyridinium Chlorochromate (PCC) Oxidation: A Convenient Alternative

PCC is a stable and commercially available oxidizing agent that provides a convenient method for the oxidation of alcohols to aldehydes and ketones.[7][8]

Causality of Experimental Choices: PCC is a milder oxidant than other chromium(VI) reagents, which minimizes the risk of over-oxidation.[7] The reaction is typically performed in dichloromethane, and the addition of an adsorbent like Celite or silica gel can simplify the work-up by adsorbing the chromium byproducts.[8]

Experimental Protocol: PCC Oxidation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Pyridinium chlorochromate (PCC)215.563.23 g15.0 mmol
This compound154.251.54 g10.0 mmol
Celite® or Silica Gel-5 g-
Dichloromethane (DCM), anhydrous-100 mL-

Procedure:

  • A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of pyridinium chlorochromate (3.23 g, 15.0 mmol) and Celite® (5 g) in anhydrous dichloromethane (100 mL).

  • A solution of this compound (1.54 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) is added to the suspension in one portion.

  • The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with diethyl ether (100 mL) and filtered through a pad of silica gel. The filter cake is washed with additional diethyl ether (3 x 50 mL).

  • The combined filtrates are concentrated under reduced pressure to yield the crude product, which can be further purified by flash column chromatography as described in the Swern oxidation protocol.

Application Note 2: Elaboration of Spiro[4.5]decan-8-one to Acorane and Spirovetivane Skeletons

With the key intermediate, Spiro[4.5]decan-8-one, in hand, the next stage of the synthesis involves the introduction of the characteristic side chains of the target sesquiterpenoids. This is typically achieved through nucleophilic addition to the carbonyl group, followed by further functional group manipulations.

A. Synthesis of Hinesol and Agarospirol Precursors via Grignard Reaction

Hinesol and agarospirol are representative spirovetivane sesquiterpenoids that can be synthesized from Spiro[4.5]decan-8-one.[1][9] A key step in their synthesis is the addition of a methyl group to the carbonyl carbon, which can be efficiently accomplished using a Grignard reagent such as methylmagnesium bromide.[10]

Causality of Experimental Choices: The Grignard reaction is a powerful C-C bond-forming reaction that allows for the straightforward introduction of alkyl groups to carbonyl compounds.[11] The stereochemical outcome of the addition can often be influenced by the steric environment around the carbonyl group, which is a key consideration in the synthesis of complex natural products.

Experimental Protocol: Methylmagnesium Bromide Addition to Spiro[4.5]decan-8-one

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Spiro[4.5]decan-8-one152.231.52 g10.0 mmol
Methylmagnesium bromide (3.0 M in diethyl ether)-4.0 mL12.0 mmol
Diethyl ether, anhydrous-50 mL-
Saturated aqueous ammonium chloride solution-50 mL-

Procedure:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of Spiro[4.5]decan-8-one (1.52 g, 10.0 mmol) in anhydrous diethyl ether (30 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (4.0 mL of a 3.0 M solution in diethyl ether, 12.0 mmol) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • The combined organic layers are washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting tertiary alcohol, a precursor to hinesol and agarospirol, can be purified by flash column chromatography.

G Spiro[4.5]decan-8-one Spiro[4.5]decan-8-one Tertiary Alcohol Tertiary Alcohol Spiro[4.5]decan-8-one->Tertiary Alcohol 1. MeMgBr 2. H₂O Hinesol Hinesol Tertiary Alcohol->Hinesol Dehydration & Further Steps Agarospirol Agarospirol Tertiary Alcohol->Agarospirol Epoxidation & Rearrangement

Caption: Synthetic route to hinesol and agarospirol precursors.

Further Transformations to Hinesol and Agarospirol:

The tertiary alcohol obtained from the Grignard reaction serves as a common intermediate for the synthesis of both hinesol and agarospirol. The divergent pathways to these natural products involve stereoselective dehydration, epoxidation, and rearrangement reactions, the specifics of which are detailed in the primary literature.[1][9]

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Trustworthiness of Protocols

The protocols described in this guide are based on well-established and widely utilized reactions in organic synthesis. The Swern and PCC oxidations are standard procedures for the conversion of alcohols to ketones, with extensive literature precedent ensuring their reliability. Similarly, the Grignard reaction is a fundamental and robust method for carbon-carbon bond formation. The provided protocols include specific quantities, reaction times, and purification methods to ensure reproducibility. For each protocol, monitoring the reaction progress by thin-layer chromatography is recommended as a self-validating step to confirm the conversion of the starting material to the desired product.

Authoritative Grounding & Comprehensive References

The mechanistic claims and synthetic strategies presented in this guide are supported by authoritative sources from the peer-reviewed chemical literature. The spiro[4.5]decane framework is a well-recognized structural motif in sesquiterpenoids, as documented in numerous reviews and primary research articles.[2][10] The total syntheses of hinesol and agarospirol have been reported by multiple research groups, providing a solid foundation for the proposed synthetic routes.[1][5][9]

References

  • Marshall, J. A., & Johnson, P. C. (1968). The total synthesis of (±)-β-vetivone. Chemical Communications (London), 391. [Link]

  • McMurry, J. E., & von Beroldingen, L. A. (1974). A new synthesis of hinesol. Tetrahedron, 30(13), 2027-2032.
  • Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. [Link]

  • Mehta, G., & Singh, V. (1999). A connective synthesis of spirovetivanes: total synthesis of (±)-agarospirol, (±)-hinesol and (±)-α-vetispirene. Tetrahedron Letters, 40(20), 3985-3988.
  • Fraga, B. M. (2013). Natural sesquiterpenoids. Natural Product Reports, 30(9), 1226-1264.
  • Pettit, G. R., & Harvey, T. B. (1981). Synthesis of a Spirovetivane Synthon.
  • Organic Chemistry Portal. Pyridinium Chlorochromate (PCC). [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • MDPI. Synthesis of 6-Methoxy-1-oxaspiro[2][5]deca-6,9-diene-8-one. [Link]

  • Organic Syntheses. 8-Ethynyl-8-Methyl-1,4-Dioxaspiro[4.5]Dec-6-Ene. [Link]

  • PubMed. The stereochemistry of the Grignard reaction of steroidal 4,5-epoxy-3-ketones. [Link]

  • Organic Syntheses. Spiro[4.5]decan-7-one, 9,9-dimethyl-. [Link]

  • ResearchGate. (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. [Link]

  • National Center for Biotechnology Information. Acorane sesquiterpenes from the deep-sea derived Penicillium bilaiae fungus with anti-neuroinflammatory effects. [Link]

  • ResearchGate. Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. [Link]

Sources

Application Notes & Protocols for Reactions Involving Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Spiro[4.5]decan-8-ol

This compound is a spirocyclic alcohol featuring a cyclopentane ring fused to a cyclohexane ring through a single quaternary carbon atom.[1] This unique three-dimensional structure (C₁₀H₁₈O, Molar Mass: 154.25 g/mol ) imparts conformational rigidity, making the spiro[4.5]decane scaffold a "privileged structure" in medicinal chemistry and materials science.[2][3][4][5] Derivatives of this core are investigated for a range of therapeutic applications, including as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) for treating anemia and ischemia-related diseases.[4][6] Furthermore, this compound itself has been noted for potential anti-cancer and anti-inflammatory properties.[7]

This guide provides detailed, field-proven protocols for two fundamental transformations of this compound: its oxidation to the corresponding ketone, Spiro[4.5]decan-8-one, and its esterification. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

General Laboratory Safety and Handling

Before commencing any experimental work, it is imperative to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses or goggles, and nitrile gloves.[8][9]

  • Ventilation: All procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[8][10]

  • Handling Flammables: Organic solvents and reagents can be flammable. Keep them away from ignition sources such as heat guns and hot plates.[11] Ensure all equipment is properly grounded to prevent static discharge.[9]

  • Material Safety Data Sheets (MSDS/SDS): Review the SDS for all chemicals before use to understand their specific hazards, handling, and disposal requirements.

Protocol 1: Oxidation of this compound to Spiro[4.5]decan-8-one

Principle & Objective

The oxidation of a secondary alcohol to a ketone is a cornerstone transformation in organic synthesis. Spiro[4.5]decan-8-one is a highly valuable intermediate for further functionalization, including reductive amination and carbon-carbon bond formation.[12] This protocol utilizes Pyridinium Chlorochromate (PCC), a reliable and moderately selective oxidizing agent that minimizes the risk of over-oxidation often seen with stronger reagents like Jones reagent. The reaction is performed in an anhydrous solvent to prevent side reactions.

Materials and Reagents
  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for column chromatography)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 1g scale)
This compound154.251.01.00 g (6.48 mmol)
Pyridinium Chlorochromate (PCC)215.561.52.10 g (9.72 mmol)
Dichloromethane (DCM)--~40 mL
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add PCC in one portion under Argon/N2 A->B Stir vigorously C Stir at room temperature for 2-4 hours B->C D Monitor by TLC ( disappearance of starting material) C->D E Dilute with diethyl ether D->E Upon completion F Filter through silica gel plug to remove chromium salts E->F G Wash filtrate with sat. NaHCO3 and brine F->G H Dry organic layer (MgSO4) G->H I Concentrate via rotary evaporation H->I J Purify crude product via flash column chromatography I->J K Obtain pure Spiro[4.5]decan-8-one J->K

Caption: Workflow for the oxidation of this compound using PCC.

Step-by-Step Methodology
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.48 mmol).

  • Solvent Addition: Add 25 mL of anhydrous dichloromethane (DCM) and stir until the alcohol is fully dissolved.

  • Reagent Addition: In one portion, add Pyridinium Chlorochromate (PCC) (2.10 g, 9.72 mmol). The mixture will turn into a dark brown slurry. Causality Note: Using a 1.5 molar excess of PCC ensures the complete conversion of the starting material.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexane:Ethyl Acetate mixture. The disappearance of the starting alcohol spot (lower Rf) and the appearance of the ketone product spot (higher Rf) indicates reaction completion.

  • Quenching and Filtration: Upon completion, dilute the reaction mixture with 30 mL of diethyl ether. Prepare a short plug of silica gel in a glass funnel and pour the reaction mixture through it, washing with additional diethyl ether until all the dark color is eluted. Causality Note: This filtration step is crucial for removing the insoluble chromium byproducts, which simplifies the subsequent work-up.

  • Extraction: Transfer the filtered organic solution to a separatory funnel. Wash the solution sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 15% EtOAc) to afford the pure Spiro[4.5]decan-8-one as a colorless oil.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong carbonyl (C=O) stretch around 1710 cm⁻¹, and the ¹H NMR will lack the proton signal corresponding to the alcohol's -CH-OH group.

Protocol 2: Fischer Esterification of this compound

Principle & Objective

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[13] This protocol details the synthesis of Spiro[4.5]decan-8-yl acetate, demonstrating the reactivity of the hydroxyl group. The reaction is an equilibrium process. To drive it towards the product, an excess of one reactant (in this case, the carboxylic acid, which also acts as a solvent) is used, and the reaction is heated to facilitate the removal of the water byproduct.

Materials and Reagents
  • This compound

  • Glacial acetic acid

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

Quantitative Data Summary
ReagentMolar Mass ( g/mol )Molar Eq.Amount (for 1g scale)
This compound154.251.01.00 g (6.48 mmol)
Glacial Acetic Acid60.05~20 (Solvent)8.0 mL (~139 mmol)
Sulfuric Acid (conc.)98.08Catalytic3-4 drops (~0.1 mL)
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound and glacial acetic acid B Add catalytic H2SO4 cautiously A->B C Heat mixture to reflux (e.g., 100-110 °C) for 3-5 hours B->C D Monitor by TLC for disappearance of alcohol C->D E Cool to RT, dilute with diethyl ether and water D->E Upon completion F Neutralize carefully with sat. NaHCO3 solution E->F G Wash with brine F->G H Dry organic layer (MgSO4) G->H I Concentrate via rotary evaporation H->I J Purify via column chromatography (if necessary) I->J K Obtain pure Spiro[4.5]decan-8-yl acetate J->K

Caption: Workflow for the Fischer esterification of this compound.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.00 g, 6.48 mmol) and glacial acetic acid (8.0 mL).

  • Catalyst Addition: While stirring, cautiously add 3-4 drops of concentrated sulfuric acid to the mixture.[14] Safety Note: The addition of concentrated H₂SO₄ to acetic acid is exothermic. Add slowly.

  • Reaction: Attach a reflux condenser and heat the mixture in an oil bath to reflux (approximately 100-110°C) for 3-5 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 30 mL of diethyl ether and 30 mL of cold water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution in portions to the separatory funnel until effervescence ceases. This step neutralizes the excess acetic acid and the sulfuric acid catalyst. Safety Note: This neutralization generates CO₂ gas; vent the separatory funnel frequently to release pressure.

  • Extraction: Shake the funnel, separate the layers, and extract the aqueous layer one more time with 20 mL of diethyl ether.

  • Washing: Combine the organic extracts and wash with 20 mL of brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude ester is often of sufficient purity. If needed, it can be further purified by flash column chromatography (e.g., 2-5% ethyl acetate in hexanes).

  • Characterization: The formation of the ester can be confirmed by IR spectroscopy (appearance of a strong ester carbonyl C=O stretch around 1735 cm⁻¹ and a C-O stretch around 1240 cm⁻¹) and NMR spectroscopy (appearance of a singlet for the acetate methyl group around 2.0 ppm in the ¹H NMR).

References

  • Spiro(4.5)decan-8-ol | C10H18O | CID 56962207 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol - ResearchGate. (2002, May). Retrieved January 15, 2026, from [Link]

  • This compound (C10H18O) - PubChemLite. (n.d.). Retrieved January 15, 2026, from [Link]

  • CN100355746C - Synthesis of 1, 4-dioxo spiro[8][15] decane-8-one - Google Patents. (n.d.). Retrieved January 15, 2026, from

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - RSC Publishing. (n.d.). Retrieved January 15, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes - AWS. (n.d.). Retrieved January 15, 2026, from [Link]

  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • EP0479631B1 - Spiro[8][15]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.). Retrieved January 15, 2026, from

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). Retrieved January 15, 2026, from [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015, July 23). Retrieved January 15, 2026, from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). Retrieved January 15, 2026, from [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]

  • Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols | Organic Letters - ACS Publications - American Chemical Society. (2010, October 11). Retrieved January 15, 2026, from [Link]

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents. (n.d.).
  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (2016, January 7). Retrieved January 15, 2026, from [Link]

  • Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii) - Semantic Scholar. (2023, October 4). Retrieved January 15, 2026, from [Link]

  • Rearrangement of a carboxy-substituted spiro[4.4]nonatriene to annulated fulvenes through a Pd(ii)-mediated 1,5-vinyl shift - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols for the Use of Spiro[4.5]decan-8-ol in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[4.5]decane scaffold has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure, which offers a unique platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic strategies to access the versatile intermediate, Spiro[4.5]decan-8-ol, and its derivatives. Furthermore, it details protocols for the biological evaluation of these compounds across various therapeutic areas, including oncology, inflammation, and infectious diseases. By leveraging the conformational rigidity and diverse vector orientation of the spiro[4.5]decane core, researchers can explore novel chemical space and design drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Introduction: The Spiro[4.5]decane Scaffold in Modern Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic properties has led medicinal chemists to explore beyond traditional flat, aromatic structures. Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif.[1] Their rigid, three-dimensional nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets.[1][2] This departure from "flatland" often correlates with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[2]

The spiro[4.5]decane framework, in particular, has been incorporated into a number of pharmacologically active compounds.[1] Derivatives of this scaffold have shown promise in a range of therapeutic applications, from inhibiting enzymes like HIF prolyl hydroxylases for the treatment of anemia to acting as ligands for receptors implicated in neurological disorders.[1][3] This document focuses on the utility of a key building block, This compound , as a starting point for the synthesis of novel therapeutic agents. We will provide detailed synthetic protocols for accessing this core structure and its precursors, followed by established methodologies for evaluating the biological activity of its derivatives in oncology, anti-inflammatory, and anti-HIV research.

Synthesis of the Spiro[4.5]decane Core: Accessing this compound

The cornerstone of a successful drug discovery campaign based on the spiro[4.5]decane scaffold is a robust and efficient synthetic route to the core structure. This compound can be readily prepared from its corresponding ketone, Spiro[4.5]decan-8-one, which in turn can be synthesized through various established methods. A common and versatile approach involves the protection of a commercially available precursor, followed by cyclization and subsequent deprotection and reduction.

Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one: A Key Intermediate

A practical route to Spiro[4.5]decan-8-one involves the synthesis of its ethylene ketal protected form, 1,4-Dioxaspiro[4.5]decan-8-one. This intermediate is valuable as it allows for selective modification of other parts of the molecule without affecting the ketone.

Protocol 2.1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one via Selective Deketalization

This protocol is adapted from a method utilizing the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[4]

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic acid (HAc)

  • Water (H₂O)

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Prepare a solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (5:1 v/v) at a concentration of 0.5 g/mL in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 65°C and maintain this temperature for approximately 15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Extract the product with toluene. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in hot heptane and pass it through a short column of silica gel pre-heated to 50°C.

  • Elute with hot heptane and collect the fractions containing the desired product.

  • Cool the combined fractions to induce crystallization. Filter the white crystals of 1,4-Dioxaspiro[4.5]decan-8-one and dry under vacuum.

Deprotection and Reduction to this compound

With the protected ketone in hand, the final steps to obtain this compound are straightforward deprotection followed by reduction.

Protocol 2.2: Synthesis of this compound

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Aqueous hydrochloric acid (e.g., 3M HCl)

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotection: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent such as acetone or tetrahydrofuran (THF). Add aqueous HCl and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product, Spiro[4.5]decan-8-one, with diethyl ether. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Reduction: Dissolve the crude Spiro[4.5]decan-8-one in methanol or ethanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

Application in Therapeutic Agent Development: Derivatization and Biological Evaluation

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse library of compounds for biological screening. The hydroxyl group can be readily functionalized, and the cyclohexane ring can be further modified to explore structure-activity relationships (SAR). While direct derivatization of this compound in published studies is not abundant, the therapeutic potential of the spiro[4.5]decane core is well-documented, particularly in its heterocyclic and ketone forms.[3][5][6] The following protocols are based on established assays for evaluating compounds in relevant therapeutic areas where spirocycles have shown promise.

Anticancer Applications

Derivatives of the spiro[4.5]decane framework have demonstrated significant antitumor activity.[5][6] The following protocols describe standard in vitro assays to assess the anticancer potential of novel this compound derivatives.

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, HeLa cervical cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well microplates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Sample Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
7j (Reference)[5]A5490.17
7j (Reference)[5]MDA-MB-2310.05
7j (Reference)[5]HeLa0.07
Derivative AA5495.2
Derivative BA54912.8

Workflow for Anticancer Drug Discovery

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 In Vivo Evaluation Spiro_ol This compound Derivatization Chemical Derivatization Spiro_ol->Derivatization Library Compound Library Derivatization->Library Cytotoxicity Cytotoxicity Assays (e.g., MTT) Library->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Active Compounds Target_ID Target Identification Apoptosis->Target_ID Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis Animal_Model Xenograft Animal Models Pathway_Analysis->Animal_Model Lead Compound Toxicity Acute Toxicity Studies Animal_Model->Toxicity

Caption: A streamlined workflow for the discovery of anticancer agents based on the this compound scaffold.

Anti-inflammatory Applications

The potential anti-inflammatory effects of this compound can be investigated by assessing the ability of its derivatives to modulate inflammatory responses in vitro and in vivo.[4]

Protocol 3.2: In Vitro Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • LPS (from E. coli)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a blank (medium only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.

Anti-HIV Applications

The claim of anti-HIV activity for this compound warrants investigation.[4] A standard method to screen for anti-HIV activity is to measure the inhibition of viral replication in susceptible cell lines.

Protocol 3.3: Anti-HIV-1 p24 Antigen Inhibition Assay

This assay quantifies the amount of HIV-1 p24 core antigen produced in infected cells, which is a marker of viral replication.

Materials:

  • TZM-bl cell line (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR)

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • p24 ELISA kit

  • 96-well plates

Procedure:

  • Seed TZM-bl cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Infect the cells with a known amount of HIV-1. Include a virus control (no compound) and a cell control (no virus).

  • Incubate the plates for 48-72 hours.

  • After incubation, collect the cell culture supernatant.

  • Perform a p24 antigen ELISA on the supernatants according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the virus control.

  • Determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

Logical Relationship of Key Scaffolds

G Spiro_Ketone Spiro[4.5]decan-8-one Spiro_ol This compound Spiro_Ketone->Spiro_ol Reduction Aza_Spiro Azaspiro[4.5]decane Derivatives Spiro_Ketone->Aza_Spiro Amination/ Cyclization Thia_Spiro Thiaspiro[4.5]decane Derivatives Spiro_Ketone->Thia_Spiro Thiolation/ Cyclization Oxa_Aza_Spiro Oxa-azaspiro[4.5]decane Derivatives Spiro_Ketone->Oxa_Aza_Spiro Multicomponent Reactions Therapeutic_Agents Novel Therapeutic Agents Spiro_ol->Therapeutic_Agents Derivatization & Screening Aza_Spiro->Therapeutic_Agents Thia_Spiro->Therapeutic_Agents Oxa_Aza_Spiro->Therapeutic_Agents

Caption: Synthetic relationships between this compound and other bioactive spiro[4.5]decane scaffolds.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the development of novel therapeutic agents. Its rigid three-dimensional structure provides a unique scaffold that can be strategically functionalized to target a wide range of biological macromolecules. The synthetic protocols outlined in this guide offer reliable methods for accessing the core structure, and the detailed biological assays provide a clear path for evaluating the therapeutic potential of its derivatives.

Future research in this area should focus on the synthesis of diverse libraries of this compound analogs and their systematic evaluation in a broader range of disease models. Structure-based drug design, aided by computational modeling, will be instrumental in optimizing the potency and selectivity of lead compounds. The continued exploration of the chemical space around the spiro[4.5]decane scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Zhang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(15), 4619. [Link]

  • Flefel, E. M., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(10), 2469. [Link]

  • Taylor & Francis Online. (2015). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 10(1), 1-4. [Link]

  • Brubaker, A. N., & Colley, M., Jr. (1986). Synthesis and Pharmacological Evaluation of Some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as Potential Dopamine Agonists. Journal of Medicinal Chemistry, 29(8), 1528–1531. [Link]

  • Brasili, L., et al. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 124, 49-61. [Link]

  • Papathanasiou, M., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(4), M1288. [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 500-504. [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Weng, G., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

Sources

Application Note: Spiro[4.5]decane Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Synthesis, Characterization, and Evaluation

Introduction: The Spiro[4.5]decane Scaffold in Medicinal Chemistry

The spiro[4.5]decane framework, characterized by a cyclopentane ring fused to a cyclohexane ring at a single shared carbon, represents a privileged scaffold in modern drug discovery.[1] Its inherent three-dimensionality and conformational rigidity provide a unique structural foundation that allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[2] While a broad range of derivatives from this class has shown promise, this guide focuses on the synthesis and characterization of Spiro[4.5]decan-8-ol and explores the well-documented role of its close structural analogues, particularly spiro[4.5]decanones, as potent enzyme inhibitors.

Extensive research has highlighted the potential of this scaffold in targeting enzymes implicated in a variety of diseases.[3] Notably, derivatives have been developed as inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, which are critical regulators of the cellular response to oxygen levels and key targets for treating anemia and ischemia-related diseases.[4][5][6] Other therapeutic targets successfully modulated by spiro[4.5]decane-based compounds include the Epidermal Growth Factor Receptor (EGFR)[7], TYK2/JAK1 kinases in inflammatory diseases[8], and the mitochondrial permeability transition pore (mPTP) in ischemia/reperfusion injury.[9][10]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of a representative this compound, its structural characterization, and the subsequent evaluation of its analogues in robust enzyme inhibition assays, with a primary focus on the therapeutically significant PHD enzymes.

Section 1: Therapeutic Rationale - Targeting the HIF Prolyl Hydroxylase Pathway

The cellular response to varying oxygen availability is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[4] The activity of HIF is tightly regulated by a class of 2-oxoglutarate (2OG)-dependent dioxygenases known as HIF Prolyl Hydroxylases (PHD1-3).

Mechanism of Action:

  • Under Normoxic Conditions (Normal Oxygen): PHD enzymes utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This modification signals HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[6]

  • Under Hypoxic Conditions (Low Oxygen) or with PHD Inhibition: When oxygen levels are low, PHD activity is diminished. HIF-α is no longer hydroxylated and can accumulate, translocate to the nucleus, and form a heterodimer with the stable HIF-β subunit. This active HIF complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in critical adaptive responses, such as erythropoietin (EPO) for red blood cell production and vascular endothelial growth factor (VEGF) for angiogenesis.[5]

Spiro[4.5]decanone derivatives have been shown to act as potent PHD inhibitors by chelating the active site Fe(II) and competing with the 2-oxoglutarate co-substrate.[4][11] This action effectively stabilizes HIF-α even in the presence of oxygen, mimicking a hypoxic state and triggering a therapeutic physiological response. This makes them highly promising candidates for treating conditions like anemia associated with chronic kidney disease.[5]

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) / PHD Inhibition HIFa_normoxia HIF-α HIFa_OH HIF-α-OH HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes PHD->HIFa_OH O2 O2 O2->PHD OG 2-OG OG->PHD VHL VHL Complex HIFa_OH->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α HIF_complex HIF-α/β Dimer HIFa_hypoxia->HIF_complex HIFb HIF-β HIFb->HIF_complex Nucleus Nucleus HRE HRE Binding HIF_complex->HRE Translocation Gene_expression Target Gene Upregulation (e.g., EPO, VEGF) HRE->Gene_expression Inhibitor Spiro[4.5]decanone Inhibitor Inhibitor->PHD Inhibits Inhibition_Types cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive E1 Enzyme (E) ES1 E-S Complex E1->ES1 +S EI1 E-I Complex E1->EI1 +I ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I S1 Substrate (S) I1 Inhibitor (I) E2 Enzyme (E) ES2 E-S Complex E2->ES2 +S EI2 E-I Complex E2->EI2 +I ES2->E2 -S ESI2 E-S-I Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S S2 Substrate (S) I2 Inhibitor (I) E3 Enzyme (E) ES3 E-S Complex E3->ES3 +S ES3->E3 -S ESI3 E-S-I Complex ES3->ESI3 +I P3 Product (P) ES3->P3 k_cat ESI3->ES3 -I S3 Substrate (S) I3 Inhibitor (I) Workflow A 1. Scaffold Selection & In Silico Design B 2. Chemical Synthesis (Protocol 2.1 & 2.2) A->B C 3. Structural Characterization (NMR, MS, IR - Protocol 2.3) B->C D 4. Primary Screening (IC50 Determination - Protocol 3.1) C->D E 5. Potency & Selectivity (Assays vs. other enzymes) D->E G 7. Structure-Activity Relationship (SAR) Analysis D->G Data for SAR F 6. Mechanism of Action Studies (Ki Determination - Protocol 3.2) E->F F->G H 8. Lead Optimization (Iterative Design) G->H H->A New Design Cycle

Sources

Application Notes and Protocols for the Functionalization of the Spiro[4.5]decane Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Spiro[4.5]decane Scaffold in Modern Chemistry

The spiro[4.5]decane ring system, a fascinating three-dimensional molecular architecture, is a cornerstone in the fields of natural product synthesis and medicinal chemistry.[1] Its unique spirocyclic structure, where a cyclopentane and a cyclohexane ring are joined by a single quaternary carbon, imparts a rigid and defined spatial arrangement of substituents. This structural rigidity is highly sought after in drug discovery, as it can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The spiro[4.5]decane motif is found in a diverse array of biologically active natural products, including sesquiterpenoids like (-)-gleenol and acorane-type compounds, which exhibit a range of pharmacological properties.[3][4] Consequently, the development of robust and efficient methodologies for the synthesis and functionalization of this scaffold is of paramount importance for researchers, scientists, and drug development professionals.[5][6]

This guide provides an in-depth exploration of key methodologies for the functionalization of the spiro[4.5]decane ring system, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will delve into powerful techniques such as catalytic C-H activation, oxidative dearomatization, and elegant rearrangement and cycloaddition strategies. Each section is designed to be a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Methodology 1: Palladium-Catalyzed C-H Activation and Arene Dearomatization

One of the most powerful modern strategies for constructing complex molecular architectures is through C-H activation. In the context of spiro[4.5]decane synthesis, a palladium/norbornene-catalyzed intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes offers a highly chemoselective route to spiro[4.5]decane-embedded polycyclic scaffolds.[7][8][9] This domino reaction proceeds through a cascade of a Catellani-type C-H functionalization, alkyne migratory insertion, and arene dearomatization.[7][8]

Causality of Experimental Choices:
  • Palladium Catalyst: Palladium is a versatile catalyst for C-H activation due to its ability to cycle through various oxidation states and its high affinity for soft nucleophiles and electrophiles.

  • Norbornene: Norbornene acts as a transient mediator, facilitating the ortho-C-H activation and subsequent domino reaction sequence.

  • Arene Dearomatization: This key step breaks the aromaticity of one of the rings to form the spirocyclic core, a thermodynamically challenging but synthetically powerful transformation.

Experimental Workflow: C-H Activation/Dearomatization Cascade

G cluster_reactants Reactants cluster_catalyst Catalytic System A Phenol-based Biaryl E Catellani-type C-H Functionalization A->E B Bromoalkyl Alkyne B->E C Palladium Catalyst C->E D Norbornene D->E F Alkyne Migratory Insertion E->F G Arene Dearomatization F->G H Spiro[4.5]decane-Embedded Polycyclic Product G->H

Caption: Workflow for Pd/Norbornene-Catalyzed C-H Activation/Dearomatization.

Protocol: Synthesis of Spiro[4.5]decane-Embedded Polycyclic Scaffolds

Materials:

  • Phenol-based biaryl substrate

  • Bromoalkyl alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Norbornene

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Standard Schlenk line and argon atmosphere setup

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the phenol-based biaryl (1.0 equiv), bromoalkyl alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), norbornene (20 mol%), and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired spiro[4.5]decane-embedded polycyclic product.[7][8]

Methodology 2: Oxidative Dearomatization-Induced Ring Expansion

A mechanistically elegant approach to functionalized spiro[4.5]decanes involves the oxidative dearomatization of 4-cyclobutylphenols, which induces a ring expansion of the cyclobutane ring.[10] This method provides facile access to a variety of spiro[4.5]cyclohexadienones.[10]

Causality of Experimental Choices:
  • Oxidant: A hypervalent iodine reagent such as iodobenzene diacetate (PhI(OAc)₂) is often employed to induce the oxidative dearomatization of the phenol.[10]

  • Solvent: A fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the reaction by stabilizing the cationic intermediates.[10]

  • Ring Expansion: The strain in the cyclobutane ring provides the thermodynamic driving force for the ring expansion to the more stable cyclohexane ring upon formation of the phenoxonium ion intermediate.[10]

Reaction Mechanism: Oxidative Dearomatization and Ring Expansion

G A 4-Cyclobutylphenol C Oxidative Dearomatization A->C B Oxidant (e.g., PhI(OAc)₂) B->C D Phenoxonium Ion Intermediate C->D E Ring Expansion of Cyclobutane D->E F Spiro[4.5]cyclohexadienone Product E->F

Caption: Mechanism of Oxidative Dearomatization-Induced Ring Expansion.

Protocol: Synthesis of Spiro[4.5]cyclohexadienones

Materials:

  • 4-cyclobutylphenol derivative

  • Iodobenzene diacetate (PhI(OAc)₂)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-cyclobutylphenol derivative (1.0 equiv) in HFIP.

  • Add PhI(OAc)₂ (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the spiro[4.5]cyclohexadienone.[10]

Methodology 3: Cycloaddition Strategies

Cycloaddition reactions offer a powerful and atom-economical way to construct the spiro[4.5]decane framework with high stereocontrol.

[3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones

A synergistic approach combining photocatalysis and organocatalysis enables the diastereoselective [3+2] cycloaddition of 2-methylene-tetrahydronaphtalen-1-ones with N-cyclopropylanilines.[5] This method is notable for its mild, metal-free conditions and high atom economy.[5]

Protocol: Photocatalytic and Organocatalytic [3+2] Cycloaddition

Materials:

  • 2-methylene-tetrahydronaphtalen-1-one derivative

  • N-cyclopropylaniline derivative

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Light source (e.g., blue LEDs)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the 2-methylene-tetrahydronaphtalen-1-one derivative (1.0 equiv), N-cyclopropylaniline derivative (1.2 equiv), and the chiral phosphoric acid catalyst (10 mol%) in the anhydrous, degassed solvent.

  • Irradiate the mixture with a blue LED light source at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-spiro[4.5]decane-6-one. The diastereomeric ratio can be determined by ¹H NMR analysis.[5][11]

Methodology 4: Rearrangement Reactions

Claisen Rearrangement for Stereocontrolled Synthesis

The Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyrans provides a highly stereoselective route to multi-functionalized spiro[4.5]decanes.[3][4] This powerful transformation allows for the construction of the spirocyclic core in a single step with excellent control over the stereochemistry.[3]

Synthetic Workflow: Claisen Rearrangement

G A Bicyclic 2-(alkenyl)dihydropyran B Thermal Conditions (e.g., refluxing toluene) A->B C [3,3]-Sigmatropic Claisen Rearrangement B->C D Multi-functionalized Spiro[4.5]decane C->D

Caption: Workflow for the Claisen Rearrangement to form Spiro[4.5]decanes.

Protocol: Claisen Rearrangement to a Spiro[4.5]decane Core

Materials:

  • Bicyclic 2-(alkenyl)dihydropyran precursor

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Prepare a solution of the bicyclic 2-(alkenyl)dihydropyran precursor in anhydrous toluene in a sealed tube.

  • Degas the solution and place it under an inert atmosphere.

  • Heat the sealed tube in an oil bath at a temperature sufficient to induce the rearrangement (typically 110-140 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure spiro[4.5]decane product.[4]

Quantitative Data Summary

MethodologyKey Reagents/CatalystsTypical YieldsStereoselectivityReference
Pd-Catalyzed C-H Activation Pd(OAc)₂, NorborneneModerate to ExcellentN/A (focus on construction)[7][8]
Oxidative Dearomatization PhI(OAc)₂, HFIPGoodN/A (achiral substrates)[10]
[3+2] Cycloaddition Chiral Phosphoric AcidUp to 88%Up to 99:1 dr[5]
Claisen Rearrangement ThermalGood to ExcellentExcellent (often single diastereomer)[3][4]
Au(I)-Catalyzed Conia Ene Au(I) catalyst52-81%N/A[12][13]
Pd-Catalyzed Allylic Alkylation Pd catalyst, LigandUp to 95%Enantioselective (with chiral ligand)[14]

Conclusion

The functionalization of the spiro[4.5]decane ring system is a dynamic and evolving field in synthetic organic chemistry. The methodologies presented here, from transition-metal-catalyzed C-H functionalization and oxidative dearomatizations to elegant cycloadditions and rearrangements, provide a powerful toolkit for chemists. The choice of a specific methodology will depend on the desired substitution pattern, stereochemical outcome, and the overall synthetic strategy. By understanding the underlying principles and causal relationships in these reactions, researchers can effectively leverage these techniques to construct novel spiro[4.5]decane derivatives for applications in drug discovery and natural product synthesis.

References

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. [Link]

  • Highly Chemoselective Construction of Spiro[3][7]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. ACS Publications. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Synthesis of four novel natural product inspired scaffolds for drug discovery. PubMed. [Link]

  • Highly Chemoselective Construction of Spiro[3][7]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction. PubMed. [Link]

  • Synthesis of densely functionalized spiro[4.5]via vinylogous Conia ene reaction. ResearchGate. [Link]

  • Highly Chemoselective Construction of Spiro[3][7]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. figshare. [Link]

  • Facile Access to Spiro[4.5]decanes through Oxidative Dearomati- zation-Induced Ring Expansion of Cyclobutanes. Thieme. [Link]

  • Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. ACS Publications. [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • Representative bioactive compounds containing the spiro[4.5]decane moiety. ResearchGate. [Link]

Sources

High-Throughput Screening of Spiro[4.5]decane-based Compound Libraries: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spiro[4.5]decane Scaffold in Modern Drug Discovery

The spiro[4.5]decane ring system, a distinctive three-dimensional chemical motif, has garnered substantial interest in medicinal chemistry. Its inherent conformational rigidity and synthetic accessibility make it a privileged scaffold for the development of novel therapeutics.[1] The rigid, spirocyclic framework allows for a precise, three-dimensional presentation of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This is a significant advantage over flat, aromatic structures that have traditionally dominated drug discovery.

Spiro[4.5]decane derivatives have demonstrated a wide range of biological activities, including the inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes for the treatment of anemia and ischemia-related diseases, as well as antifungal and antimicrobial properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of spiro[4.5]decane-based compound libraries to identify and validate novel bioactive molecules.

Part 1: The Foundation - Assembling a High-Quality Spiro[4.5]decane Library

The success of any high-throughput screening campaign is fundamentally dependent on the quality and diversity of the compound library. For spiro[4.5]decane-based libraries, a diversity-oriented synthesis (DOS) approach is often employed to maximize the exploration of relevant chemical space.[4][5][6]

Library Design and Synthesis

The design of a spiro[4.5]decane library should focus on introducing a variety of functional groups at multiple positions on the scaffold. This can be achieved through strategic selection of starting materials and synthetic routes. Several synthetic strategies can be employed to generate a diverse library of spiro[4.5]decane derivatives, including:

  • Multi-component reactions: These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step, enabling the efficient generation of a large number of diverse compounds.

  • Domino reactions: A sequence of intramolecular reactions that occur under a single set of reaction conditions, leading to the formation of complex spirocyclic systems with high efficiency.[7]

  • Photocatalytic cycloadditions: These modern synthetic methods offer mild reaction conditions and high stereocontrol, which are advantageous for the synthesis of complex, chiral molecules.[1]

Quality Control of the Compound Library

Rigorous quality control (QC) is essential to ensure the integrity of the screening data and avoid false positives or negatives.[8] Key QC steps for a spiro[4.5]decane library include:

  • Purity Assessment: Each compound should be analyzed for purity, typically by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and a UV detector. A purity threshold of >95% is generally recommended for HTS campaigns.

  • Identity Confirmation: The chemical structure of each compound must be confirmed, usually by MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility and Stability Assessment: The solubility of each compound in the assay buffer and its stability under storage and assay conditions should be determined. Precipitation of compounds during the assay can lead to false-positive results. Automated imaging systems can be used for high-throughput assessment of compound precipitation in microtiter plates.[2][9]

  • Compound Management: Proper storage and handling of the compound library are critical to maintain its quality over time. Compounds are typically stored in dimethyl sulfoxide (DMSO) at low temperatures (-20°C or -80°C) to minimize degradation.

Part 2: The Engine - High-Throughput Primary Screening Assays

The choice of the primary HTS assay depends on the biological target of interest. This section provides detailed protocols for two primary screening assays targeting pathways where spiro[4.5]decane derivatives have shown significant promise.

Biochemical Assay: Screening for HIF-Prolyl Hydroxylase 2 (PHD2) Inhibitors

Rationale: HIF-PHD enzymes are key regulators of the cellular response to hypoxia.[10] Inhibition of these enzymes stabilizes HIF-α, leading to the upregulation of genes involved in erythropoiesis and angiogenesis.[10] This makes PHD inhibitors promising therapeutic agents for anemia and ischemic diseases.[10] An affinity-based fluorescence polarization (FP) assay is a robust and sensitive method for identifying PHD2 inhibitors in a high-throughput format.[6][11]

Principle: The FP assay measures the binding of a fluorescently labeled peptide derived from HIF-1α to the PHD2 enzyme. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in a low FP signal. Upon binding to the larger PHD2 enzyme, the tumbling rate of the peptide slows down, leading to a higher FP signal. Compounds that inhibit the interaction between PHD2 and the HIF-1α peptide will cause a decrease in the FP signal.

Experimental Workflow:

cluster_prep Assay Preparation cluster_dispensing Automated Dispensing cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Plates Prepare Spiro[4.5]decane Compound Plates (384-well) Dispense_Compounds Dispense Compounds (and Controls) to Assay Plate Compound_Plates->Dispense_Compounds Assay_Reagents Prepare Assay Reagents: - PHD2 Enzyme - FITC-HIF-1α Peptide - Assay Buffer Dispense_Enzyme Add PHD2 Enzyme Assay_Reagents->Dispense_Enzyme Dispense_Peptide Add FITC-HIF-1α Peptide Assay_Reagents->Dispense_Peptide Dispense_Compounds->Dispense_Enzyme Dispense_Enzyme->Dispense_Peptide Incubate Incubate at Room Temperature Dispense_Peptide->Incubate Read_FP Read Fluorescence Polarization Signal Incubate->Read_FP Calculate_Z Calculate Z'-factor Read_FP->Calculate_Z Identify_Hits Identify Primary Hits Calculate_Z->Identify_Hits

Workflow for the HIF-PHD2 Fluorescence Polarization HTS Assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the spiro[4.5]decane library compounds in DMSO in 384-well plates.

    • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each compound solution to the assay plates.

    • Include positive controls (a known PHD2 inhibitor, e.g., Roxadustat) and negative controls (DMSO vehicle) on each plate.

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20, and 1 mM TCEP.

    • Dilute the recombinant human PHD2 enzyme to the desired concentration in the assay buffer.

    • Dilute the FITC-labeled HIF-1α peptide (e.g., FITC-DLDLEMLAPYIPMDDDFQL) to the desired concentration in the assay buffer.

  • Assay Procedure (in 384-well plates):

    • To each well of the assay plate containing the compounds, add 10 µL of the PHD2 enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the FITC-HIF-1α peptide solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 535 nm).

    • Calculate the percent inhibition for each compound relative to the controls.

    • Determine the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 indicates an excellent assay.

Data Presentation:

ParameterValue
Plate Format384-well
Assay Volume20 µL
PHD2 Concentration10 nM
FITC-HIF-1α Peptide Conc.5 nM
Incubation Time60 minutes
Z'-factor> 0.5
Cell-Based Assay: Screening for Antifungal Activity

Rationale: The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Cell-based assays provide a physiologically relevant context for identifying compounds that inhibit fungal growth. Spiro[4.5]decane derivatives have been identified as potential chitin synthase inhibitors, a key enzyme in the fungal cell wall synthesis.[3]

Principle: This assay measures the metabolic activity of fungal cells as an indicator of cell viability. A common method is the use of a resazurin-based assay. Resazurin (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability due to the antifungal activity of the test compound.[12]

Experimental Workflow:

cluster_prep Assay Preparation cluster_dispensing Automated Dispensing cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Compound_Plates Prepare Spiro[4.5]decane Compound Plates (384-well) Dispense_Compounds Dispense Compounds (and Controls) to Assay Plate Compound_Plates->Dispense_Compounds Fungal_Culture Prepare Fungal Spore Suspension (e.g., C. albicans) Dispense_Fungi Add Fungal Spore Suspension Fungal_Culture->Dispense_Fungi Dispense_Compounds->Dispense_Fungi Incubate Incubate at 37°C Dispense_Fungi->Incubate Add_Resazurin Add Resazurin Solution Incubate->Add_Resazurin Incubate_Resazurin Incubate for 2-4 hours Add_Resazurin->Incubate_Resazurin Read_Fluorescence Read Fluorescence Incubate_Resazurin->Read_Fluorescence Calculate_Z Calculate Z'-factor Read_Fluorescence->Calculate_Z Identify_Hits Identify Primary Hits Calculate_Z->Identify_Hits

Workflow for the Cell-Based Antifungal HTS Assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare the spiro[4.5]decane library in 384-well plates as described for the biochemical assay.

    • Include a known antifungal agent (e.g., Amphotericin B) as a positive control and DMSO as a negative control.

  • Fungal Culture Preparation:

    • Culture the desired fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., RPMI-1640).[1]

    • Prepare a standardized spore suspension and adjust the concentration to the desired density (e.g., 1 x 10^5 spores/mL).

  • Assay Procedure (in 384-well plates):

    • To each well of the compound-containing plates, add 40 µL of the fungal spore suspension.

    • Incubate the plates at 37°C for 24-48 hours.

    • Add 10 µL of resazurin solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., excitation at 560 nm, emission at 590 nm).

    • Calculate the percent inhibition of fungal growth for each compound.

    • Determine the Z'-factor for each plate.

Data Presentation:

ParameterValue
Plate Format384-well
Fungal StrainCandida albicans
Inoculum Density1 x 10^5 spores/mL
Incubation Time24-48 hours
Detection MethodResazurin-based fluorescence
Z'-factor> 0.5

Part 3: The Verdict - Hit Confirmation and Secondary Screening

Primary HTS is designed for speed and throughput, and as such, can generate a number of false positives. A critical next step is to confirm the activity of the primary hits and further characterize their mechanism of action through a series of secondary assays.[13][14]

Hit Confirmation
  • Re-testing of Primary Hits: The initial "hits" from the primary screen should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (e.g., IC50 or EC50 values). This helps to differentiate between genuinely active compounds and those that show activity only at high concentrations, which may be due to non-specific effects.

Orthogonal Assays

To increase confidence in the confirmed hits, it is crucial to test them in an orthogonal assay that has a different detection method or is based on a different biological principle.

  • For HIF-PHD2 Inhibitors:

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen): This bead-based proximity assay can be used to measure the hydroxylation of a biotinylated HIF-1α peptide by PHD2.

    • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of the compound to the target protein in a cellular context.

  • For Antifungal Compounds:

    • Broth Microdilution Assay: This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

    • Chitin Synthase Inhibition Assay: A biochemical assay can be developed to directly measure the inhibition of chitin synthase activity. A nonradioactive, high-throughput assay has been developed that utilizes the binding of synthesized chitin to wheat germ agglutinin (WGA) coated plates.[14][15]

Secondary Cellular Assays for Mechanism of Action

For hits that are confirmed in orthogonal assays, further cellular assays can be employed to elucidate their mechanism of action.

  • For HIF-PHD2 Inhibitors:

    • Western Blot Analysis of HIF-1α Stabilization: Treat cells with the hit compounds and measure the levels of HIF-1α protein by Western blotting. An increase in HIF-1α levels indicates inhibition of the HIF degradation pathway.

    • HRE-Luciferase Reporter Gene Assay: Use a cell line that expresses a luciferase reporter gene under the control of a Hypoxia Response Element (HRE). An increase in luciferase activity upon treatment with the compound indicates activation of the HIF signaling pathway.

Logical Flow for Hit Validation:

cluster_primary Primary Screen cluster_confirmation Hit Confirmation cluster_orthogonal Orthogonal Assays cluster_secondary Secondary/Cellular Assays cluster_final Validated Hit Primary_Hits Identify Primary Hits (Single Concentration) Retest Re-test Primary Hits Primary_Hits->Retest Dose_Response Generate Dose-Response Curves (IC50/EC50) Retest->Dose_Response Orthogonal_Assay Test in Orthogonal Assay (Different Technology) Dose_Response->Orthogonal_Assay Mechanism_Assay Mechanism of Action (e.g., Western Blot, Reporter Assay) Orthogonal_Assay->Mechanism_Assay Validated_Hit Validated Hit for Lead Optimization Mechanism_Assay->Validated_Hit

A Stepwise Approach to Hit Validation and Characterization.

Conclusion

The spiro[4.5]decane scaffold represents a promising starting point for the discovery of novel therapeutics with diverse biological activities. A well-designed high-throughput screening campaign, incorporating rigorous quality control of the compound library, robust primary assays, and a comprehensive hit validation strategy, is essential for successfully identifying and advancing promising lead compounds. The protocols and workflows outlined in this application note provide a solid framework for researchers to embark on the exciting journey of exploring the therapeutic potential of spiro[4.5]decane-based compound libraries.

References

  • Monitoring of HTS compound library quality via a high-resolution image acquisition and processing instrument. PubMed. [Link]

  • Analytical Quality Evaluation of the Tox21 Compound Library. ACS Publications. [Link]

  • Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. RSC Publishing. [Link]

  • Diversity-Oriented Approach to Spirocyclic and Fused Pyrazolopyrrolidines. Synfacts. [Link]

  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. ResearchGate. [Link]

  • Compound Libraries. Charles River Laboratories. [Link]

  • High-throughput characterization and quality control of small-molecule combinatorial libraries. Scilit. [Link]

  • Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

  • A nonradioactive, high throughput assay for chitin synthase activity. PubMed. [Link]

  • Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae. PubMed Central. [Link]

  • Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PubMed Central. [Link]

  • Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [Link]

Sources

The Spiro[4.5]decane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthetic Protocols

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as particularly valuable motifs. Their inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The spiro[4.5]decane framework, consisting of a cyclopentane ring fused to a cyclohexane ring at a single carbon atom, represents a "privileged scaffold" that has been successfully incorporated into a variety of clinically relevant agents.[3][4]

This guide provides an in-depth exploration of the synthetic utility of a key building block, Spiro[4.5]decan-8-ol , in the generation of diverse spirocyclic drug candidates. We will delve into the critical transformation of this alcohol to the pivotal ketone intermediate, Spiro[4.5]decan-8-one , and subsequently detail its application in the synthesis of two therapeutically significant classes of compounds: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives, which are potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), and spiro-β-lactams , a class of compounds with broad biological activities.[5][6]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic and field-proven insights to empower the synthesis of next-generation spirocyclic therapeutics.

Part 1: The Gateway Intermediate: Synthesis of Spiro[4.5]decan-8-one

The conversion of the secondary alcohol, this compound, to the corresponding ketone is the foundational step for accessing a wide array of derivatives. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation or side reactions. We present two robust and widely adopted methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Causality of Method Selection:
  • Swern Oxidation: This method is favored for its mild reaction conditions, which are highly compatible with sensitive functional groups. It operates at very low temperatures (-78 °C), minimizing side reactions. The use of inexpensive and readily available reagents like oxalyl chloride and DMSO makes it a cost-effective choice for scale-up. However, it requires careful temperature control and the handling of malodorous dimethyl sulfide byproduct.

  • Dess-Martin Oxidation: DMP is a hypervalent iodine reagent that offers the advantage of being performed at room temperature with a simple workup. It is known for its high selectivity and efficiency. The primary drawback is the cost of the reagent and potential safety concerns with the periodinane's shock sensitivity, although modern commercial formulations have largely mitigated this risk.

Protocol 1.1: Swern Oxidation of this compound

This protocol details the oxidation of the secondary alcohol to the ketone using oxalyl chloride-activated DMSO.

Workflow Diagram:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Cooldown cluster_reaction Reaction Sequence (-78 °C) cluster_workup Workup & Purification DMSO_DCM DMSO in DCM Activation Activate DMSO with Oxalyl Chloride DMSO_DCM->Activation 2. Add dropwise Oxalyl_DCM Oxalyl Chloride in DCM Oxalyl_DCM->Activation 1. Add Alcohol_Add Add this compound in DCM Activation->Alcohol_Add Stir 15 min Base_Add Add Triethylamine (TEA) Alcohol_Add->Base_Add Stir 30 min Formation Ketone Formation Base_Add->Formation Stir 30 min Warm Warm to RT Formation->Warm Quench Quench with H2O Warm->Quench Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Spiro[4.5]decan-8-one Purify->Product

Caption: Workflow for the Swern Oxidation of this compound.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
This compound154.2510.01.01.54 g
Oxalyl chloride126.9315.01.51.1 mL
Dimethyl sulfoxide (DMSO)78.1330.03.02.1 mL
Triethylamine (TEA)101.1950.05.07.0 mL
Dichloromethane (DCM), anhydrous---~100 mL

Step-by-Step Methodology:

  • Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add oxalyl chloride (1.1 mL, 15.0 mmol) and dissolve in anhydrous DCM (40 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.1 mL, 30.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO and CO2) will be observed. Stir the resulting colorless solution for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve this compound (1.54 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the activated DMSO mixture over 15 minutes. Stir the reaction mixture for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (7.0 mL, 50.0 mmol) dropwise to the reaction mixture. A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 30 minutes at -78 °C.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Quenching and Extraction: Quench the reaction by slowly adding water (50 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes, e.g., 5-15%) to yield the pure ketone.

Self-Validation & Expected Results:

  • TLC Monitoring: The reaction can be monitored by TLC (e.g., 20% EtOAc/Hexanes). The starting alcohol will have a lower Rf than the more nonpolar ketone product.

  • Expected Yield: 85-95%.

  • Characterization: The product, Spiro[4.5]decan-8-one, should appear as a colorless oil or low-melting solid.

    • ¹H NMR (CDCl₃): Expect multiplets in the range of δ 1.4-2.5 ppm. The protons alpha to the carbonyl group will likely appear as a multiplet around δ 2.2-2.4 ppm.

    • ¹³C NMR (CDCl₃): The key signal will be the carbonyl carbon, expected to appear downfield around δ 210-212 ppm.

    • IR (neat): A strong, sharp absorption band around 1710 cm⁻¹ corresponding to the C=O stretch of the cyclohexanone ring.

    • HRMS (ESI): Calculated for C₁₀H₁₇O⁺ [M+H]⁺: 153.1274; Found: 153.1279.

Part 2: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as PHD Inhibitors

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as potent inhibitors of HIF prolyl hydroxylases (PHDs).[6][7] These enzymes are key regulators of the cellular response to hypoxia. By inhibiting PHDs, these spirocyclic compounds stabilize HIF-α, leading to the upregulation of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism makes them promising therapeutic agents for the treatment of anemia associated with chronic kidney disease.[6]

The core spiro-hydantoin scaffold is efficiently constructed from spiro[4.5]decan-8-one via the Bucherer-Bergs reaction .

Causality of Method Selection:
  • Bucherer-Bergs Reaction: This is a classic, robust, and highly effective one-pot, multi-component reaction for the synthesis of hydantoins from ketones or aldehydes.[8][9][10] It utilizes readily available and inexpensive reagents (potassium cyanide and ammonium carbonate) and generally proceeds in good yield, making it an ideal choice for constructing the core heterocyclic system.[11]

Protocol 2.1: Bucherer-Bergs Synthesis of the Spiro-Hydantoin Core

This protocol describes the formation of the parent 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Reaction Mechanism Diagram:

Bucherer_Bergs_Mechanism Ketone Spiro[4.5]decan-8-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ (from (NH₄)₂CO₃) Carbamic_Acid N-Carbamoyl- aminonitrile Aminonitrile->Carbamic_Acid + CO₂ (from (NH₄)₂CO₃) Hydantoin 1,3,8-Triazaspiro[4.5]decane- 2,4-dione Carbamic_Acid->Hydantoin Intramolecular Cyclization & Tautomerization

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Spiro[4.5]decan-8-one152.2310.01.01.52 g
Potassium Cyanide (KCN)65.1220.02.01.30 g
Ammonium Carbonate96.0940.04.03.84 g
Ethanol (EtOH)---25 mL
Water (H₂O)---25 mL

Step-by-Step Methodology:

  • Reaction Setup: In a pressure vessel or a sealed tube equipped with a magnetic stir bar, combine Spiro[4.5]decan-8-one (1.52 g, 10.0 mmol), potassium cyanide (1.30 g, 20.0 mmol), and ammonium carbonate (3.84 g, 40.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (50 mL total).

  • Heating: Securely seal the vessel and heat the mixture to 60-70 °C in an oil bath with vigorous stirring. Caution: This reaction should be performed in a well-ventilated fume hood due to the use of potassium cyanide.

  • Reaction Monitoring: The reaction is typically complete within 12-24 hours. The product often begins to precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (20 mL) to remove unreacted starting materials and inorganic salts.

  • Purification: The product is often sufficiently pure after washing. If necessary, it can be recrystallized from ethanol/water to yield the pure 1,3,8-triazaspiro[4.5]decane-2,4-dione as a white crystalline solid.

Self-Validation & Expected Results:

  • Yield: 70-85%.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Expect broad singlets for the N-H protons of the hydantoin ring, in addition to the aliphatic protons of the spiro-scaffold.

    • ¹³C NMR (DMSO-d₆): Look for two carbonyl signals in the range of δ 155-180 ppm and the spiro-carbon signal around δ 60-70 ppm.

    • HRMS (ESI): Calculated for C₁₀H₁₆N₃O₂⁺ [M+H]⁺: 210.1237; Found: 210.1241.

Further Functionalization: The parent hydantoin serves as a versatile intermediate for further elaboration into potent PHD inhibitors through N-arylation or N-alkylation reactions at the hydantoin and piperidine nitrogens, as detailed in the medicinal chemistry literature.[6][7]

Part 3: Synthesis of Spiro-β-Lactams

Spiro-β-lactams are a fascinating class of heterocycles that merge the strained, four-membered β-lactam ring with a spirocyclic core. This unique topology imparts conformational rigidity and novel three-dimensional shapes, making them attractive scaffolds in medicinal chemistry with applications ranging from antibacterial agents to enzyme inhibitors.[5][12][13]

The most direct and common method for constructing the β-lactam ring onto an existing imine is the Staudinger [2+2] ketene-imine cycloaddition .

Causality of Method Selection:
  • Staudinger Cycloaddition: This reaction provides a convergent and versatile route to β-lactams. It involves the reaction of an imine with a ketene, which can be generated in situ from an acyl chloride and a non-nucleophilic base. The reaction is highly modular, allowing for diverse substitution patterns on the final product.

Protocol 3.1: Staudinger Synthesis of a Spiro-β-Lactam

This protocol outlines a general two-step procedure starting from spiro[4.5]decan-8-one: formation of a Schiff base (imine), followed by cycloaddition with a ketene.

Synthetic Workflow:

Staudinger_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: [2+2] Cycloaddition Ketone Spiro[4.5]decan-8-one Imine Spirocyclic Imine (Schiff Base) Ketone->Imine Amine Primary Amine (e.g., Aniline) Amine->Imine Cycloaddition Staudinger [2+2] Cycloaddition Imine->Cycloaddition AcylChloride Acyl Chloride (e.g., Phenoxyacetyl chloride) TEA_Ketene Add TEA to generate Ketene in situ AcylChloride->TEA_Ketene TEA_Ketene->Cycloaddition Product Spiro-β-Lactam Cycloaddition->Product

Caption: Two-step workflow for the Staudinger synthesis of spiro-β-lactams.

Materials (for a representative synthesis):

Reagent/SolventM.W. ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Step A: Imine Formation
Spiro[4.5]decan-8-one152.2310.01.01.52 g
Aniline93.1311.01.11.02 mL
Toluene---50 mL
p-Toluenesulfonic acid172.200.50.0586 mg
Step B: Cycloaddition
Spirocyclic Imine (from Step A)~227.3410.01.0~2.27 g
Phenoxyacetyl chloride170.5912.01.21.6 mL
Triethylamine (TEA)101.1915.01.52.1 mL
Dichloromethane (DCM), anhydrous---100 mL

Step-by-Step Methodology:

Step A: Synthesis of the Spirocyclic Imine

  • Setup: To a round-bottom flask fitted with a Dean-Stark trap and condenser, add spiro[4.5]decan-8-one (1.52 g, 10.0 mmol), aniline (1.02 mL, 11.0 mmol), p-toluenesulfonic acid (86 mg, 0.5 mmol), and toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous NaHCO₃ solution (30 mL) and then brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step B: Staudinger [2+2] Cycloaddition

  • Setup: Dissolve the crude spirocyclic imine (~2.27 g, 10.0 mmol) and phenoxyacetyl chloride (1.6 mL, 12.0 mmol) in anhydrous DCM (100 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.1 mL, 15.0 mmol) dropwise over 20 minutes with vigorous stirring.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction with water (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) to afford the desired spiro-β-lactam.

Self-Validation & Expected Results:

  • Yield: 50-70% over two steps.

  • Characterization: The stereochemical outcome (cis/trans relationship of the substituents on the β-lactam ring) can vary and needs to be determined by spectroscopic methods, often 2D NMR (NOESY).

    • ¹H NMR (CDCl₃): The protons on the β-lactam ring will appear as characteristic doublets or singlets, typically in the range of δ 4.0-5.5 ppm.

    • ¹³C NMR (CDCl₃): The β-lactam carbonyl carbon signal is expected around δ 165-175 ppm.

    • IR (neat): A very strong, characteristic absorption for the β-lactam carbonyl stretch will be observed at a high frequency, typically between 1740-1780 cm⁻¹.

Conclusion

This compound is a versatile and accessible starting material for the synthesis of complex spirocyclic molecules of significant medicinal interest. The protocols detailed herein for its oxidation to spiro[4.5]decan-8-one, and the subsequent elaboration of the ketone into PHD-inhibiting hydantoins and bioactive β-lactams, provide a robust framework for researchers in drug discovery. By understanding the causality behind the choice of synthetic methods and adhering to the detailed experimental procedures, scientists can efficiently generate novel spirocyclic compounds and explore their therapeutic potential, contributing to the ever-expanding chemical space of modern pharmaceuticals.

References

  • Popescu, M., Parker, N., Jia, Z., Solon, P., Alegre-Requena, J., Paton, R., & Smith, M. (2023). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ChemRxiv. [Link]

  • Yadav, P., Berry, S., & Bhalla, A. (2024). Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. ChemistrySelect. [Link]

  • Ghareb, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 537-554. [Link]

  • Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2018(6), 314-347. [Link]

  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Vachal, P., et al. (2012). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Journal of Medicinal Chemistry, 55(9), 4163-4175. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

  • Bandyopadhyay, D., James, N., Mandes, R., & Ramirez, B. (2021). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society. [Link]

  • Koester, D. C. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Ganguly, S., Bhakta, S., & Ghosh, T. (2023). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. [Link]

  • OUCI. (n.d.). Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. OUCI. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. PubChem. [Link]

  • Novoa, H., et al. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(18), 3745-3763. [Link]

  • Semantic Scholar. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia. Semantic Scholar. [Link]

  • OUCI. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–…. OUCI. [Link]

  • ResearchGate. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. ResearchGate. [Link]

  • Unife. (n.d.). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]

  • PubChem. (n.d.). Spiro[4.5]decane. PubChem. [Link]

  • Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). ResearchGate. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Wikipedia. [Link]

  • Ning, C., Rui, K.-H., Wei, Y., & Shi, M. (n.d.). Representative bioactive compounds containing the spiro[4.5]decane moiety. ResearchGate. [Link]

  • Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-8-one. PubChem. [Link]

  • NIH. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • PubChem. (n.d.). Spiro(4.5)decan-8-ol. PubChem. [Link]

  • National Institute of Standards and Technology. (n.d.). Spiro[4.5]decane. NIST WebBook. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • PubMed. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Cambridge Open Engage. (2023). An energy transfer mediated 4π spirocyclization intercepts the Staudinger β-lactam synthesis. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Wiley Online Library. (n.d.). Spiroannelation via Organobis(Cuprates): 9,9-Dimethylspiro[4.5]Decan-7-One. Wiley Online Library. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Spiro[4.5]decan-8-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The spiro[4.5]decane framework is a critical structural motif in numerous natural products and pharmacologically active compounds, making its efficient synthesis a key objective in organic chemistry.[1] This document provides practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your reaction conditions for improved yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of this compound, focusing on a common synthetic route: the reduction of a spiro[4.5]decan-8-one precursor.

Issue 1: Low or No Yield of this compound

Question: I am attempting to reduce 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxathis compound using sodium borohydride in methanol, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in the reduction of spirocyclic ketones can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Sodium Borohydride (NaBH₄) Activity: NaBH₄ is moisture-sensitive and can decompose over time. Ensure you are using a fresh, dry batch of the reagent. It is good practice to store it in a desiccator.

  • Solvent Purity: The methanol used should be anhydrous. The presence of water can consume the reducing agent and affect the reaction rate.

  • Stoichiometry: While a slight excess of NaBH₄ is often used, a large excess can lead to the formation of byproducts and complicate the work-up. A typical protocol suggests using 3 equivalents of NaBH₄.[2]

2. Reaction Temperature and Time:

  • Initial Cooling: The addition of NaBH₄ to the solution of the ketone in methanol should be done at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction.[2]

  • Reaction Progression: After the initial addition, allowing the reaction to slowly warm to room temperature and stir for an adequate amount of time (typically 1-2 hours) is crucial for the reaction to go to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

3. Work-up Procedure:

  • Quenching: The reaction should be carefully quenched, typically by the slow addition of an acid (e.g., dilute HCl) at a low temperature to neutralize any unreacted NaBH₄.

  • Extraction: Thorough extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) is necessary to isolate the product. Ensure the aqueous layer is extracted multiple times to maximize recovery.

Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous methanol (e.g., 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add sodium borohydride (3 equivalents) portion-wise over 20 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1 hour.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench with dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.[1]

dot

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up Ketone 1,4-Dioxaspiro[4.5]decan-8-one in Methanol Cooling1 Cool to 0°C Ketone->Cooling1 Add_NaBH4 Add NaBH4 (3 eq.) Cooling1->Add_NaBH4 Stir_Cold Stir at 0°C (30 min) Add_NaBH4->Stir_Cold Stir_RT Stir at RT (1 hr) Stir_Cold->Stir_RT Cooling2 Cool to 0°C Stir_RT->Cooling2 Quench Quench with dilute HCl Cooling2->Quench Evaporation Remove Methanol Quench->Evaporation Extraction Extract with Et2O Evaporation->Extraction Drying Dry & Concentrate Extraction->Drying Product This compound Drying->Product

Caption: Workflow for the reduction of the spiro ketone.

Issue 2: Formation of Significant Byproducts

Question: During the synthesis of this compound, I am observing the formation of unexpected byproducts that are difficult to separate from the desired product. What are these byproducts and how can I minimize their formation?

Answer:

Byproduct formation is a common challenge in organic synthesis. In the context of spiro[4.5]decane synthesis, particularly through routes like the Robinson annulation, the formation of regioisomers and products of self-condensation can be problematic.[1]

1. Potential Byproducts and Their Origins:

  • Over-reduction Products: If a stronger reducing agent than NaBH₄ is used, or if the reaction conditions are too harsh, other functional groups in the molecule could be reduced.

  • Ring-Opening Products: Under certain acidic or basic conditions, the spirocyclic system can be susceptible to ring-opening, especially if strained.

  • Isomeric Products: Depending on the synthetic route, the formation of diastereomers is possible. The choice of reagents and reaction conditions can influence the stereoselectivity.

2. Strategies to Minimize Byproduct Formation:

  • Choice of Reagents: Select reagents that are known for their high selectivity for the desired transformation. For the reduction of a ketone, NaBH₄ is generally a mild and selective choice.

  • Control of Reaction Conditions: Maintain strict control over temperature, reaction time, and the stoichiometry of reagents.

  • Purification Techniques: If byproducts are still formed, careful purification is essential. Column chromatography on silica gel is a common and effective method for separating the desired product from impurities.[1]

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing AgentStrengthTypical SolventsKey AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄) MildAlcohols (MeOH, EtOH)Selective for aldehydes and ketonesSlower reaction rates
Lithium Aluminum Hydride (LiAlH₄) StrongEthers (THF, Et₂O)Reduces a wide range of functional groupsHighly reactive, requires anhydrous conditions
Diisobutylaluminium Hydride (DIBAL-H) MildToluene, HexaneCan be used at low temperaturesCan be less selective than NaBH₄

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis and characterization of this compound.

Question 1: What are the common synthetic routes to the spiro[4.5]decane skeleton?

Answer:

Several synthetic strategies can be employed to construct the spiro[4.5]decane framework. The choice of method often depends on the desired substitution pattern and stereochemistry. Some prominent routes include:

  • Robinson Annulation: A classic method involving a Michael addition followed by an intramolecular aldol condensation.[1] While straightforward, it can sometimes lead to mixtures of regioisomers.[1]

  • Organocuprate Addition: This method offers a way to form the spirocycle through the reaction of an organocuprate reagent with a suitable electrophile.[1]

  • Tandem Cyclization/Semipinacol Rearrangement: Gold(I)/Copper(II) co-catalyzed reactions can be used to construct 6-aza/oxa-spiro[4.5]decane skeletons.[3]

  • Olefin Metathesis: This powerful reaction can be used to form the spirocyclic ring system in the final steps of a synthesis.[4]

  • Dearomatization Spirocyclization: This approach allows for the rapid construction of spiro[4.5]decane derivatives.[5]

dot

Synthetic_Routes Start Starting Materials Robinson Robinson Annulation Start->Robinson Organocuprate Organocuprate Addition Start->Organocuprate Tandem Tandem Cyclization Start->Tandem Metathesis Olefin Metathesis Start->Metathesis Dearomatization Dearomatization Start->Dearomatization Spiro Spiro[4.5]decane Skeleton Robinson->Spiro Organocuprate->Spiro Tandem->Spiro Metathesis->Spiro Dearomatization->Spiro

Caption: Common synthetic routes to the spiro[4.5]decane core.

Question 2: How can I confirm the structure of my synthesized this compound?

Answer:

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the spirocyclic rings and the proton attached to the carbon bearing the hydroxyl group.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule, including the spiro carbon.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the molecular formula (C₁₀H₁₈O).[6][7]

  • Infrared (IR) Spectroscopy: Will show a characteristic broad absorption band for the hydroxyl (-OH) group, typically in the range of 3200-3600 cm⁻¹.

For a protected intermediate like 1,4-Dioxathis compound, NMR and MS data are also crucial for characterization.[8][9]

Question 3: Are there any safety precautions I should be aware of when synthesizing this compound?

Answer:

Standard laboratory safety practices should always be followed. Specific hazards to be aware of during this synthesis include:

  • Sodium Borohydride (NaBH₄): Is flammable and reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed.

  • Organic Solvents: Many of the solvents used (e.g., methanol, diethyl ether, THF) are flammable and should be handled in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases used in the work-up are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • ResearchGate. Optimization of the Reaction Conditions. [a] | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available from: [Link]

  • ResearchGate. Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Available from: [Link]

  • ResearchGate. Expedite synthesis of various spiro[4][10]decane derivatives by dearomatization spirocyclization. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram. Available from: [Link]

  • PubChem. Spiro(4.5)decan-8-ol | C10H18O | CID 56962207. Available from: [Link]

  • PubMed Central (PMC). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available from: [Link]

  • Google Patents. CN100355746C - Synthesis of 1, 4-dioxo spiro[4][10] decane-8-one. Available from:

  • Wiley Online Library. Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Available from: [Link]

  • AWS. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. Available from: [Link]

  • ResearchGate. (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Available from: [Link]

  • PubChem. Spiro(4.5)decan-8-one | C10H16O | CID 14626805. Available from: [Link]

  • ResearchGate. Numbering system for spirocyclic compounds, case of spiro[4.5]decane. Available from: [Link]

  • Taylor & Francis Online. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic.... Available from: [Link]

Sources

Technical Support Center: Stereocontrolled Synthesis of Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the stereocontrolled synthesis of Spiro[4.5]decan-8-ol. This resource is designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of constructing this valuable spirocyclic scaffold. The inherent three-dimensionality and multiple stereocenters of the spiro[4.5]decane framework present unique and significant synthetic challenges.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental strategic challenges in synthesizing this compound, focusing on the core principles of stereocontrol.

Q1: What are the principal challenges in achieving high stereoselectivity for this compound?

The primary challenge is the simultaneous control of two key stereochemical features:

  • The Spirocyclic Center (C5): The creation of the quaternary spiro-carbon must be controlled to yield the desired diastereomer. This is often the most challenging aspect, as it involves forming a sterically congested center.[1]

  • The C8-Hydroxyl Group: The stereochemistry of the alcohol at the C8 position is critical. Most synthetic routes generate a precursor ketone (Spiro[4.5]decan-8-one), and the subsequent reduction must be highly diastereoselective.

Achieving control over both centers requires a carefully planned synthetic strategy where the outcome of one stereocenter's formation does not adversely affect the control of the other. The choice of the core ring-forming reaction is paramount.

Q2: Which synthetic strategies are most commonly employed, and how do they influence stereocontrol?

The two most prevalent and robust strategies for constructing the Spiro[4.5]decane core are the Robinson Annulation and the intramolecular Diels-Alder reaction. Each presents distinct advantages and challenges for stereocontrol.

  • Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol condensation to form the six-membered ring.[3] The stereochemistry of the spiro-center is often determined in the aldol cyclization step. The reaction can be subject to kinetic or thermodynamic control, which dictates the diastereomeric outcome.[3][4]

  • Intramolecular Diels-Alder Reaction: This powerful cycloaddition forms the six-membered ring in a single, often highly stereospecific, step.[5] The stereochemistry is governed by the predictable orbital interactions of the concerted [4+2] cycloaddition, making it an attractive option for achieving high stereocontrol.[5][6]

A logical diagram outlining the strategic decision-making process is presented below.

G cluster_start Synthetic Goal cluster_strategy Core Strategy Selection cluster_control Key Control Points Start Target: Stereopure This compound Robinson Robinson Annulation Start->Robinson Classic, well-established DielsAlder Intramolecular Diels-Alder Start->DielsAlder High intrinsic stereospecificity RA_Control Kinetic vs. Thermodynamic Aldol Condensation Robinson->RA_Control DA_Control Diene/Dienophile Geometry (endo/exo selectivity) DielsAlder->DA_Control Reduction Diastereoselective Ketone Reduction (C8=O -> C8-OH) RA_Control->Reduction DA_Control->Reduction

Caption: Strategic pathways to this compound.

Q3: How can I control the diastereoselectivity at the spiro-center during a Robinson Annulation?

Controlling the spiro-center stereochemistry in a Robinson annulation hinges on understanding and manipulating the kinetic versus thermodynamic control of the final intramolecular aldol condensation step.[4]

  • Kinetic Control: This regime favors the fastest-forming product. It is typically achieved by using strong, non-equilibrating bases (like LDA) at low temperatures. The resulting stereochemistry is dictated by the lowest energy transition state, which often minimizes steric clashes during the ring-closing step.[4] For many bicyclo[3.3.1]nonane systems formed via Robinson annulation, kinetic control has been shown to favor the substituent on the one-carbon bridge being anti to the newly formed keto-group.[4]

  • Thermodynamic Control: This favors the most stable product. It is achieved under conditions that allow for equilibration, such as using protic solvents, stronger bases in excess, or higher reaction temperatures.[4] The product distribution will reflect the relative thermodynamic stabilities of the possible diastereomers.

To determine which regime your reaction is under, you can isolate a pure sample of one diastereomer and subject it to the reaction conditions. If it isomerizes into a mixture, the conditions are thermodynamic.[7] If it remains unchanged, the reaction is kinetically controlled.[7]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you might encounter.

Problem 1: My reaction produces a nearly 1:1 mixture of diastereomers at the spiro-center. How can I improve the selectivity?

Possible Cause: The reaction conditions do not sufficiently differentiate between the transition states leading to the different diastereomers, or the conditions are allowing for partial equilibration.

Solutions & Optimization:

  • Force the Reaction into a Kinetic or Thermodynamic Regime: A mixture of products often indicates that you are operating in a "mixed" control regime. You must push the conditions firmly one way or the other. The table below provides a starting point for optimization.

Control TypeObjectiveConditions to TestRationale
Kinetic Favor the fastest-forming productBase: LDA, KHMDS (strong, non-nucleophilic) • Temperature: -78 °C to -40 °C • Solvent: Anhydrous THF, Et₂O • Addition: Slow addition of substrate to basePrevents equilibration of the enolate and traps the first-formed aldol adduct before retro-aldol can occur.[8]
Thermodynamic Favor the most stable productBase: NaOEt in EtOH, KOH in MeOH • Temperature: Room Temperature to Reflux • Time: Extended reaction times (12-24h)Allows the initially formed products to undergo retro-aldol/aldol sequences until the most stable diastereomer predominates.[4]
  • Employ a Chiral Catalyst/Auxiliary: Asymmetric organocatalysis, particularly using chiral amines like proline, can create a chiral environment that favors one transition state over the other in the Michael or aldol steps, leading to high diastereo- and enantioselectivity.[9][10][11] This approach builds the desired stereochemistry directly into the annulation process.

Problem 2: The reduction of my Spiro[4.5]decan-8-one precursor gives the wrong stereoisomer of the C8-alcohol or a mixture of isomers.

Possible Cause: The reducing agent is not selective enough, or the facial selectivity of the ketone is being influenced by multiple competing factors (e.g., steric hindrance vs. chelation).

Solutions & Optimization:

  • Substrate vs. Reagent Control: First, understand the intrinsic facial bias of your ketone. Bulky groups near the carbonyl will direct hydride attack from the less hindered face (substrate control). If this does not give the desired isomer, you must use a reagent that imposes its own stereochemical preference (reagent control).

  • Screen a Panel of Reducing Agents: The stereochemical outcome of a ketone reduction is highly dependent on the size and nature of the hydride donor.

Reducing AgentTypical SelectivityMechanism & Rationale
NaBH₄, LiAlH₄ Often follows Felkin-Anh model (attack from less hindered face)Small, unhindered hydride donors. Good baseline for determining substrate bias.
L-Selectride®, K-Selectride® Attack from the less sterically hindered faceVery bulky trialkylborohydrides that amplify steric effects. Excellent for high diastereoselectivity when steric control is desired.
Luche Reduction (NaBH₄, CeCl₃) Can favor attack on sterically hindered ketonesThe cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity without chelating to other nearby groups, often improving selectivity.
Noyori Asymmetric Hydrogenation Provides access to either enantiomer with high eeRequires a substrate amenable to the catalyst, but offers the highest level of enantiocontrol through a chiral ruthenium catalyst.

Troubleshooting Workflow for Stereoselectivity

G Start Problem: Poor Stereoselectivity Q1 Which stereocenter is uncontrolled? (Spiro vs. C8-OH) Start->Q1 Spiro Spiro-Center (C5) Q1->Spiro Spiro C8OH C8-Hydroxyl Q1->C8OH C8-OH Spiro_Action 1. Verify Kinetic vs. Thermo Control 2. Adjust Temp/Base/Solvent 3. Consider Organocatalysis Spiro->Spiro_Action C8OH_Action 1. Determine Substrate Bias (NaBH₄) 2. Use Bulky Reagents (L-Selectride) 3. Consider Chelating Effects (CeCl₃) C8OH->C8OH_Action End Achieved Stereocontrol Spiro_Action->End C8OH_Action->End

Caption: Troubleshooting workflow for poor stereoselectivity.

Part 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a key step in the synthesis.

Protocol: Base-Catalyzed Intramolecular Aldol Cyclization to form Spiro[4.5]decan-8-one Scaffold

This protocol describes the critical ring-closing step to form the spirocyclic ketone, assuming the Michael adduct precursor has already been synthesized. This procedure is designed to favor the thermodynamic product .

Materials:

  • Michael Adduct Precursor (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK, 1.5 equiv)

  • Anhydrous tert-butanol (t-BuOH)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve the Michael adduct precursor (1.0 equiv) in a 1:1 mixture of anhydrous toluene and anhydrous t-BuOH (to a final concentration of ~0.1 M).

  • Base Addition: Add potassium tert-butoxide (1.5 equiv) portion-wise to the stirred solution at room temperature. Causality Note: Using a slight excess of a strong base in a protic co-solvent promotes the reversible retro-aldol/aldol reaction, allowing the system to equilibrate to the most thermodynamically stable diastereomer.[4]

  • Equilibration: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is consumed and the ratio of diastereomers is stable.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution until the bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Trustworthiness Note: This washing sequence removes inorganic salts and residual base, preventing potential isomerization of the product on silica gel during purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired Spiro[4.5]decan-8-one diastereomer.

References

  • BenchChem. (2025). challenges in spiroketal synthesis and solutions.
  • Wang, D., & Crowe, W. E. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Organic Letters.
  • Fawcett, A., & Myers, E. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Intramolecular synthesis of spirocyclic aldol products 4, including....
  • Sharma, I., Wurst, J. M., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
  • RSC Publishing. (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (n.d.).
  • Pierce, M. D., et al. (2012). Mechanism and stereoselectivity of a dual amino-catalyzed robinson annulation: rare duumvirate stereocontrol. Journal of the American Chemical Society, 134(33), 13624-31.
  • Orchid Chemical Supplies Ltd. (2025). How to control the stereochemistry in custom synthesis?.
  • ResearchGate. (2025). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • MDPI. (n.d.). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues.
  • Arts, M., et al. (2017). Enantioselective Access to Robinson Annulation Products and Michael Adducts as Precursors. Angewandte Chemie International Edition in English, 56(41), 12424-12458.
  • Research Inventions Journals. (2024).
  • Ghosh, S., et al. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PubMed Central.
  • BenchChem. (2025).
  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • George, J. (2025). Organic & Biomolecular Chemistry. University of Southampton ePrints Soton.
  • Nyström, J.-E., et al. (1985). Short intramolecular Diels-Alder approach to functionalized spiro[4.5]decanes. Tetrahedron Letters, 26(44), 5393–5396.
  • Kirsch, S. F. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. AWS.

Sources

Byproduct formation in Spiro[4.5]decane synthesis and mitigation strategies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing this valuable spirocyclic scaffold. Here, we address common challenges, with a focus on byproduct formation and scientifically-grounded mitigation strategies. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategic approaches to the synthesis of the Spiro[4.so]decane core, and what are their primary advantages and disadvantages?

The construction of the Spiro[4.5]decane framework can be achieved through several robust synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Below is a comparative overview of some of the most prevalent methods.

Synthetic MethodKey PrecursorsReagents & ConditionsTypical Yield (%)Diastereoselectivity (d.r.)Key AdvantagesCommon Limitations
Robinson Annulation Cyclopentanone derivatives, α,β-unsaturated ketones (e.g., Methyl Vinyl Ketone)Base (e.g., NaOEt, KOH), EtOH, heat50-70Not typically stereoselectiveReadily available starting materials, straightforward procedure.Harsh reaction conditions, often leads to mixtures of regioisomers and low stereocontrol.[1][2]
Ring-Closing Metathesis (RCM) Diallylated cyclopentane derivativesGrubbs' or Hoveyda-Grubbs' catalysts, CH₂Cl₂ or Toluene70-95N/AHigh functional group tolerance, mild reaction conditions.Catalyst sensitivity to impurities, potential for olefin isomerization.[3]
Diels-Alder Reaction Cyclopentadiene derivatives, substituted dienophilesHeat or Lewis acid catalyst60-90Can be highly stereoselective (endo/exo)Forms two C-C bonds and a six-membered ring in one step.Limited by the availability of suitable dienes and dienophiles, regioselectivity can be an issue.[4][5]
Claisen Rearrangement Allyl vinyl ethers derived from cyclopentanoneHeat or Lewis acid60-85Can be highly stereoselectiveExcellent for controlling stereochemistry at the spirocenter.[6][7]Requires synthesis of the precursor allyl vinyl ether.
Grignard Reaction/Annulation Cyclopentanone, bifunctional electrophilesMg, THF, followed by cyclization40-60VariableCan introduce diverse functionalities.Prone to side reactions like Wurtz coupling and enolization.[8][9]

Troubleshooting Guides by Synthetic Method

This section provides in-depth troubleshooting for specific issues you may encounter during the synthesis of Spiro[4.5]decane. Each guide is structured in a question-and-answer format to directly address your experimental challenges.

Robinson Annulation

The Robinson annulation is a powerful tool for the formation of six-membered rings, but it can be prone to side reactions that lower yields and complicate purification.[10][11][12]

Q1.1: My Robinson annulation is producing a mixture of regioisomers. How can I improve the selectivity for the desired Spiro[4.5]decane product?

Underlying Cause: The formation of regioisomers in the Robinson annulation often stems from a lack of control over which enolate of the cyclopentanone derivative is formed and its subsequent Michael addition.

Mitigation Strategies:

  • Use of a Pre-formed Enolate: Instead of generating the enolate in situ with a strong base, consider forming a specific enolate using a milder base like lithium diisopropylamide (LDA) at low temperatures. This allows for greater control over the regioselectivity of the initial Michael addition.

  • Employ a Stork Enamine Annulation: As a milder alternative to the traditional Robinson annulation, the Stork enamine annulation involves the reaction of an enamine of the cyclopentanone with an α,β-unsaturated ketone. This method often provides better regioselectivity and avoids the harsh basic conditions that can lead to side reactions.

  • Isolate the Michael Adduct: A reliable method to improve the outcome is to perform the reaction in two distinct steps. First, conduct the Michael addition under optimized conditions to form the 1,5-diketone intermediate. Purify this intermediate before proceeding with the intramolecular aldol condensation to close the six-membered ring. This approach allows for better control over each step and can significantly improve the yield of the desired spirocycle.[2]

Ring-Closing Metathesis (RCM)

RCM is a versatile and widely used method for the synthesis of cyclic compounds, including spirocycles. However, catalyst stability and unwanted side reactions can sometimes be a challenge.

Q2.1: I am observing significant amounts of uncyclized starting material and some oligomers after my RCM reaction. What are the likely causes and how can I drive the reaction to completion?

Underlying Cause: Incomplete RCM reactions can be due to several factors, including catalyst deactivation, insufficient concentration of the substrate, or a reversible reaction.

Mitigation Strategies:

  • Increase Dilution: RCM is an intramolecular process that is favored at high dilution. Increasing the solvent volume will decrease the concentration of the diene, thus favoring the intramolecular cyclization over intermolecular oligomerization.

  • Catalyst Choice and Loading: Second-generation Grubbs' and Hoveyda-Grubbs' catalysts are generally more robust and efficient than the first-generation catalysts.[3] Consider screening different catalysts and increasing the catalyst loading (typically 1-5 mol%).

  • Removal of Ethylene: The RCM reaction produces ethylene gas as a byproduct. Removing ethylene from the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution or performing the reaction under vacuum can help drive the equilibrium towards the desired cyclic product.

Q2.2: My RCM reaction is producing isomeric byproducts with the double bond in the wrong position. What is causing this and how can I prevent it?

Underlying Cause: Olefin isomerization is a common side reaction in RCM, often caused by the decomposition of the ruthenium catalyst to form ruthenium hydride species. These hydrides can catalyze the migration of the double bond in the starting material or the product.[13][14][15]

Mitigation Strategies:

  • Use of Additives: The addition of a mild acid or a hydrogen acceptor can suppress isomerization. 1,4-Benzoquinone is a commonly used additive that is effective at preventing the formation of ruthenium hydrides without significantly inhibiting the metathesis catalyst.[15] Other additives like acetic acid have also been shown to be effective.

  • Lower Reaction Temperature: Catalyst decomposition is more pronounced at higher temperatures. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Choose a More Stable Catalyst: Some of the newer generation RCM catalysts are designed to be more resistant to decomposition and may be less prone to causing isomerization.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for constructing the cyclohexene ring of the Spiro[4.5]decane system, often with excellent stereocontrol. However, achieving the desired endo/exo selectivity can be a challenge.

Q3.1: My Diels-Alder reaction is giving a mixture of endo and exo diastereomers. How can I favor the formation of the desired isomer?

Underlying Cause: The formation of endo and exo products is a result of two different transition states in the cycloaddition. The endo product is often the kinetic product due to secondary orbital interactions, but the exo product may be the thermodynamically more stable isomer.[16][17]

Mitigation Strategies:

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., TiCl₄, AlCl₃, ZnCl₂) can enhance the rate of the Diels-Alder reaction and often increases the endo selectivity.[16] The Lewis acid coordinates to the dienophile, lowering the energy of its LUMO and enhancing the secondary orbital interactions that favor the endo transition state.

  • Solvent Effects: The polarity of the solvent can influence the endo/exo ratio. More polar solvents can sometimes favor the formation of the endo product.

  • Temperature Control: Since the endo product is often the kinetic product, running the reaction at lower temperatures can favor its formation. Conversely, higher temperatures may allow for the equilibration to the more thermodynamically stable exo product.

Claisen Rearrangement

The Claisen rearrangement is a[18][18]-sigmatropic rearrangement that can be used to construct the Spiro[4.5]decane skeleton with excellent stereocontrol.

Q4.1: I am getting low yields and some side products in my Claisen rearrangement. What are the potential issues?

Underlying Cause: The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, chair-like transition state. However, a higher energy, boat-like transition state is also possible and can lead to the formation of byproducts.[7] Incomplete reaction or decomposition can also be issues.

Mitigation Strategies:

  • Temperature Optimization: The Claisen rearrangement is a thermal process, and the optimal temperature is crucial. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition of the starting material or product.

  • Lewis Acid Catalysis: Lewis acids can be used to accelerate the Claisen rearrangement and allow it to proceed at lower temperatures, which can minimize the formation of thermal decomposition byproducts.

  • Substrate Design: The stereochemical outcome of the Claisen rearrangement is highly dependent on the stereochemistry of the starting allyl vinyl ether. Careful design of the substrate can favor the desired chair-like transition state and minimize the formation of byproducts from the boat-like transition state.

Experimental Protocols & Methodologies

Protocol 1: Ring-Closing Metathesis (RCM) for Spiro[4.5]decane Synthesis with Isomerization Suppression

This protocol describes the synthesis of a Spiro[4.5]decane derivative using a second-generation Grubbs' catalyst with the addition of 1,4-benzoquinone to suppress olefin isomerization.

Materials:

  • Diallylated cyclopentane precursor

  • Grubbs' Catalyst, 2nd Generation

  • 1,4-Benzoquinone

  • Anhydrous, degassed dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the diallylated cyclopentane precursor in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add 1,4-benzoquinone (5-10 mol%).

  • In a separate glovebox or under a positive pressure of inert gas, weigh the Grubbs' catalyst (2-5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM.

  • Add the catalyst solution to the solution of the diene precursor dropwise with stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

  • Once the reaction is complete (typically 2-12 hours), quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Diagram 1: RCM Byproduct Formation and Mitigation

RCM_Byproducts cluster_0 Desired RCM Pathway cluster_1 Byproduct Formation Pathways cluster_2 Mitigation Strategy Diene Diallylated Precursor RCM RCM (Grubbs' Catalyst) Diene->RCM Intramolecular Cyclization Isomerization Olefin Isomerization Diene->Isomerization Ru-H catalyzed Spiro Spiro[4.5]decane Product RCM->Spiro Decomposition Catalyst Decomposition (forms Ru-H species) RCM->Decomposition Spiro->Isomerization Ru-H catalyzed Isomerized_Diene Isomerized Diene Isomerization->Isomerized_Diene Isomerized_Product Isomerized Spirocycle Isomerization->Isomerized_Product Decomposition->Isomerization catalyzes Mitigation Add 1,4-Benzoquinone Mitigation->Decomposition Prevents formation of Ru-H species Robinson_Annulation cluster_0 Standard Conditions cluster_1 Improved Selectivity Start1 Cyclopentanone Derivative + MVK + Strong Base Enolates Mixture of Kinetic and Thermodynamic Enolates Start1->Enolates Start2 Cyclopentanone Derivative + LDA, -78°C Products1 Mixture of Regioisomeric Spiro[4.5]decanes Enolates->Products1 Michael Addition & Aldol Condensation Kinetic_Enolate Specific Kinetic Enolate Start2->Kinetic_Enolate Michael_Adduct Single Michael Adduct Kinetic_Enolate->Michael_Adduct + MVK Product2 Desired Regioisomer Michael_Adduct->Product2 Intramolecular Aldol Condensation

Caption: Comparison of standard and selective Robinson annulation.

References

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]

  • Higman, C. S., Lummiss, J. A. M., & Fogg, D. E. (2016). Catalyst Decomposition during Olefin Metathesis Yields Isomerization-Active Ruthenium Nanoparticles. Catalysis Science & Technology, 6(1), 11-15. [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. Organic Letters, 9(3), 469–472. [Link]

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization. PubMed, 17249789. [Link]

  • Higman, C. S., & Fogg, D. E. (2016). Catalyst Decomposition during Olefin Metathesis Yields Isomerization-Active Ruthenium Nanoparticles. Request PDF. [Link]

  • Higman, C. S., & Fogg, D. E. (2016). Catalyst Decomposition during Olefin Metathesis Yields Isomerization-Active Ruthenium Nanoparticles. Request PDF. [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Organic Chemistry Portal. [Link]

  • Knochel, P. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. [Link]

  • Domingo, L. R., & Sáez, J. A. (2011). ON THE ORIGIN OF THE ENDO/EXO SELECTIVITY IN DIELS-ALDER REACTIONS. Semantic Scholar. [Link]

  • Srikrishna, A., & Kumar, P. R. (2006). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Srikrishna, A., & Ramasastry, S. S. V. (2003). An efficient methodology for the construction of spiro[4.5]decanes: a formal synthesis of acorone. Semantic Scholar. [Link]

  • Wang, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Krenske, E. H., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(36), 9816–9824. [Link]

  • Gutmann, B., et al. (2015). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ResearchGate. [Link]

  • Trost, B. M., & Yasukata, T. (2001). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters, 3(8), 1161–1164. [Link]

  • Teo, S. Z. K., & Tan, C.-H. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. Organic Letters, 25(42), 7752–7756. [Link]

  • Ashenhurst, J. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? Master Organic Chemistry. [Link]

  • Robinson, R. (1935). Robinson annulation. Wikipedia. [Link]

  • Houk, K. N., & Wiest, O. (2008). Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. Accounts of chemical research, 41(7), 861–873. [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Krenske, E. H., et al. (2020). Endo/exo transition structures (TSs) and products in Diels–Alder (DA) reactions. ResearchGate. [Link]

  • Kumar, A., & Mehta, G. (2015). Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. Beilstein journal of organic chemistry, 11, 1318–1323. [Link]

  • Huang, J., et al. (2017). Formal (4+1) Cycloaddition and Enantioselective Michael–Henry Cascade Reactions To Synthesize Spirod[14][19]ecanes and Spirooxindole Polycycles. Sci-Hub. [Link]

  • Carda, M., & Marco, J. A. (1998). Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1, (20), 3215–3222. [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. J&K Scientific LLC. [Link]

  • Marshall, J. A. (1974). The chemistry of spiro(4.5)decane sesquiterpenes. Fortschritte der Chemie organischer Naturstoffe, 31, 283–376. [Link]

  • Wang, Y., et al. (2015). Synthesis of Spiro[4.5]decanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. Request PDF. [Link]

  • LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]

  • Mundy, B. P. (2002). Robinson Annulation. ResearchGate. [Link]

  • Gutmann, B., et al. (2015). Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. Request PDF. [Link]

  • Srikrishna, A., & Rao, M. S. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. [Link]

  • Zhao, Y., et al. (2025). Application of Michael/Aldol Cascade Cyclization Reactions in Natural Product Synthesis. ResearchGate. [Link]

  • Danishefsky, S. J., et al. (2002). Modeling the Stereoselectivity of the Johnson-Claisen Rearrangements in the Danishefsky Synthesis of Gelsemine. PubMed. [Link]

  • Janas, M., et al. (2024). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. MDPI. [Link]

  • Companyó, X., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications, 46(37), 6953–6955. [Link]

  • Companyó, X., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Sci-Hub. [Link]

  • Companyo, X., et al. (2011). ChemInform Abstract: Organocatalytic Synthesis of Spiro Compounds via a Cascade Michael—Michael‐Aldol Reaction. Sci-Hub. [Link]

  • Barreiro, A., et al. (2006). Thermal Decomposition of Ferrocene as a Method for Production of Single-Walled Carbon Nanotubes without Additional Carbon Source. ACS Publications. [Link]

  • De la Torre, G., & Kovnir, K. (2017). Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen. PubMed. [Link]

  • López-Urías, F., et al. (2024). Kinetics of Thermal Decomposition of Carbon Nanotubes Decorated with Magnetite Nanoparticles. MDPI. [Link]

Sources

Technical Support Center: Purification of Spiro[4.5]decan-8-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Spiro[4.5]decan-8-ol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this spirocyclic alcohol. The synthesis of this compound from its corresponding ketone, Spiro[4.5]decan-8-one, typically yields a mixture of cis and trans diastereomers. The separation of these isomers is a critical step for downstream applications, including biological screening and further synthetic transformations, as the stereochemistry of the hydroxyl group can significantly influence the molecule's biological activity and chemical reactivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies and advice presented herein are grounded in established principles of stereoisomer separation and characterization.

Understanding the Challenge: Cis vs. Trans Isomers

The core of the purification challenge lies in the subtle structural differences between the cis and trans isomers of this compound. These diastereomers exhibit distinct physical and chemical properties, such as polarity and solubility, which form the basis for their separation.

  • cis-Spiro[4.5]decan-8-ol: The hydroxyl group is on the same side of the cyclohexane ring relative to the spiro-fused cyclopentane ring. In the preferred chair conformation, the hydroxyl group is likely in an axial position.

  • trans-Spiro[4.5]decan-8-ol: The hydroxyl group is on the opposite side of the cyclohexane ring relative to the spiro-fused cyclopentane ring. In the preferred chair conformation, the hydroxyl group is likely in an equatorial position.

The differing spatial arrangement of the hydroxyl group leads to variations in the isomers' interaction with stationary phases in chromatography and their packing in a crystal lattice, enabling their separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating gram-scale quantities of cis- and trans-Spiro[4.5]decan-8-ol?

A1: For gram-scale purifications, flash column chromatography on silica gel is the most widely employed and cost-effective method. The two diastereomers will likely have a sufficient difference in polarity to allow for separation with an optimized solvent system. The trans isomer, with the equatorial hydroxyl group, is generally expected to be slightly less polar and elute first.

Q2: I'm struggling to get baseline separation with column chromatography. What should I try?

A2: Poor resolution in column chromatography is a common issue. Here are several strategies to improve separation:

  • Optimize the Solvent System: A systematic approach to solvent selection is crucial. Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small changes in the solvent ratio can have a significant impact on resolution.

  • Try Different Solvents: If hexane/ethyl acetate mixtures are not effective, consider other solvent systems. Dichloromethane/methanol or toluene/ethyl acetate can offer different selectivities.

  • Reduce the Column Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the isomers to separate.

  • Dry Loading: Adsorbing your crude mixture onto a small amount of silica gel before loading it onto the column can lead to a more uniform starting band and improved resolution.

Q3: Can High-Performance Liquid Chromatography (HPLC) be used for this separation?

A3: Absolutely. HPLC is an excellent technique for both analytical and preparative scale separation of this compound isomers, offering higher resolution than flash chromatography.[1] Both normal-phase and reversed-phase HPLC can be effective. Normal-phase HPLC on a silica or diol-based column often provides good separation for diastereomers.[2] For analytical purposes, derivatization with a chiral agent can also be employed to separate all four stereoisomers (if the starting material is racemic) on a chiral stationary phase.[3]

Q4: Is crystallization a viable purification method for these isomers?

A4: Yes, fractional crystallization can be a highly effective and scalable method, provided there is a significant difference in the solubility of the cis and trans isomers in a particular solvent.[4] The key is to find a solvent in which one isomer is significantly less soluble than the other at a given temperature. This often requires screening a variety of solvents and solvent mixtures. Seeding the supersaturated solution with a pure crystal of the desired isomer can promote selective crystallization.

Q5: How can I confirm the identity and purity of my separated isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, ¹H NMR can distinguish between the cis and trans isomers based on the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (H-8). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and confirm the molecular weight.

Troubleshooting Guides

Guide 1: Column Chromatography

Problem: The cis and trans isomers are co-eluting or showing very poor separation.

Potential Cause Troubleshooting Steps
Inappropriate Solvent System 1. Re-evaluate Polarity: The polarity difference between the isomers may be very small. Use TLC to screen a wider range of solvent systems. Try adding a small percentage of a more polar solvent like methanol to your ethyl acetate/hexane mixture. 2. Change Solvent Selectivity: Switch to a different solvent system, such as dichloromethane/diethyl ether or toluene/acetone, to exploit different intermolecular interactions.
Column Overloading 1. Reduce Sample Amount: Decrease the amount of crude material loaded onto the column. A good starting point is a sample-to-silica ratio of 1:50 to 1:100 by weight. 2. Improve Loading Technique: Use a smaller volume of a more concentrated sample solution for wet loading, or preferably, use a dry loading technique.
Poor Column Packing 1. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column will lead to band broadening and decreased resolution.
Compound Degradation on Silica 1. Test for Stability: Run a TLC plate and let it sit for an hour before eluting to see if any new spots appear. 2. Deactivate Silica: If the alcohol is sensitive to the acidic nature of silica, you can use silica gel that has been treated with a base like triethylamine.
Guide 2: High-Performance Liquid Chromatography (HPLC)

Problem: Poor resolution or peak tailing in the separation of this compound isomers.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase 1. Adjust Solvent Strength: For normal-phase, fine-tune the ratio of the polar modifier (e.g., isopropanol in hexane). For reversed-phase, adjust the water/organic solvent ratio. 2. Change Modifier: In normal-phase, switching from isopropanol to ethanol can alter selectivity.
Incorrect Stationary Phase 1. Screen Different Columns: If a standard C18 or silica column is not effective, try a column with a different stationary phase, such as a cyano or phenyl-hexyl column, which can offer different selectivities for diastereomers.[2]
Peak Tailing 1. Check for Silanol Interactions: In reversed-phase, free silanol groups on the silica backbone can interact with the hydroxyl group of the analyte, causing tailing. Use a well-end-capped column or add a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase. 2. Sample Overload: Inject a smaller volume or a more dilute sample.
Guide 3: Crystallization

Problem: Oiling out or co-crystallization of both isomers.

Potential Cause Troubleshooting Steps
Solvent Choice 1. Screen a Wider Range of Solvents: The ideal solvent will have a steep solubility curve (high solubility at high temperature, low solubility at low temperature) for the desired isomer and high solubility for the undesired isomer. 2. Use a Solvent/Anti-solvent System: Dissolve the mixture in a good solvent and slowly add an anti-solvent in which the desired isomer is less soluble.
Cooling Rate 1. Slow Cooling: Cool the solution slowly to allow for the formation of well-ordered crystals. Rapid cooling often traps impurities.
Supersaturation Level 1. Adjust Concentration: If the solution is too concentrated, both isomers may crash out of solution. If it is too dilute, crystallization may not occur. Experiment with different starting concentrations.
No Crystal Formation 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure isomer.

Experimental Protocols & Characterization

Suggested Starting Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) in your chosen eluent. The column height should be approximately 10-15 times its diameter.

  • Sample Preparation: Dissolve the crude mixture of this compound isomers in a minimal amount of dichloromethane or the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10, etc.) while collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate).

  • Combine and Concentrate: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Characterization by ¹H NMR

The key to distinguishing the cis and trans isomers lies in the analysis of the proton at the C-8 position (the carbon bearing the hydroxyl group).

  • Chemical Shift: In a cyclohexane ring, equatorial protons generally resonate at a lower field (higher ppm) than axial protons.[5] Therefore, the H-8 proton of the trans isomer (equatorial -OH, axial-H) is expected to appear at a higher chemical shift compared to the H-8 proton of the cis isomer (axial -OH, equatorial-H).

  • Coupling Constants (J-values): The multiplicity of the H-8 signal is also diagnostic.

    • Trans Isomer (axial H-8): The axial H-8 proton will have large axial-axial couplings (J ≈ 10-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J ≈ 2-5 Hz). This often results in a triplet of triplets or a complex multiplet with a large width.[6]

    • Cis Isomer (equatorial H-8): The equatorial H-8 proton will have small equatorial-axial (J ≈ 2-5 Hz) and equatorial-equatorial (J ≈ 2-5 Hz) couplings to its neighbors, resulting in a narrower multiplet, often appearing as a broad singlet or a multiplet with small coupling constants.[6]

Isomer OH Group Orientation H-8 Proton Orientation Expected ¹H NMR Signal for H-8
transEquatorialAxialHigher chemical shift (δ ≈ 3.5-4.0 ppm), broad multiplet with large coupling constants.
cisAxialEquatorialLower chemical shift (δ ≈ 4.0-4.5 ppm), narrower multiplet with small coupling constants.

Note: The exact chemical shifts can be influenced by the solvent and other structural features.

Visualization of Concepts

Separation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Ketone Spiro[4.5]decan-8-one Reduction Reduction (e.g., NaBH4) Ketone->Reduction Mixture Mixture of cis/trans Isomers Reduction->Mixture Column Column Chromatography Mixture->Column HPLC HPLC Mixture->HPLC Crystallization Crystallization Mixture->Crystallization Pure_Cis Pure cis-Isomer Column->Pure_Cis Pure_Trans Pure trans-Isomer Column->Pure_Trans HPLC->Pure_Cis HPLC->Pure_Trans Crystallization->Pure_Cis Crystallization->Pure_Trans NMR NMR Spectroscopy GCMS GC-MS Pure_Cis->NMR Pure_Cis->GCMS Pure_Trans->NMR Pure_Trans->GCMS Troubleshooting_Logic cluster_cc Column Chromatography cluster_hplc HPLC cluster_cryst Crystallization Start Poor Isomer Separation Method Which Purification Method? Start->Method CC_Cause Probable Cause? Method->CC_Cause Column HPLC_Cause Probable Cause? Method->HPLC_Cause HPLC Cryst_Cause Probable Cause? Method->Cryst_Cause Crystallization CC_Solvent Suboptimal Solvent CC_Cause->CC_Solvent CC_Load Overloaded Column CC_Cause->CC_Load CC_Pack Poor Packing CC_Cause->CC_Pack CC_Solvent_Action Screen new solvent systems (TLC is your friend!) CC_Solvent->CC_Solvent_Action CC_Load_Action Reduce sample load (1-5% of silica mass) CC_Load->CC_Load_Action CC_Pack_Action Repack column carefully CC_Pack->CC_Pack_Action HPLC_Mobile Suboptimal Mobile Phase HPLC_Cause->HPLC_Mobile HPLC_Column Wrong Column Type HPLC_Cause->HPLC_Column HPLC_Mobile_Action Fine-tune modifier % or change modifier type HPLC_Mobile->HPLC_Mobile_Action HPLC_Column_Action Try different stationary phase (e.g., Cyano, Phenyl) HPLC_Column->HPLC_Column_Action Cryst_Solvent Poor Solvent Choice Cryst_Cause->Cryst_Solvent Cryst_Cool Cooling Too Fast Cryst_Cause->Cryst_Cool Cryst_Solvent_Action Screen various solvents or use anti-solvent method Cryst_Solvent->Cryst_Solvent_Action Cryst_Cool_Action Slow down cooling rate Cryst_Cool->Cryst_Cool_Action

Caption: A troubleshooting decision tree for poor separation of this compound isomers.

References

  • Homework.Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Retrieved from [Link]

  • Chegg.com. (2023, February 9). Solved - Based on the 1 H NMR, discuss the cis vs. trans. Retrieved from [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]

  • Scribd. (n.d.). 4. 1H NMR spectra are shown below for a single diastereomer of 2-phenyl-1-cyclohexanol. Retrieved from [Link]

  • Harada, N. (2016).
  • ResearchGate. (2018). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Retrieved from [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2. Retrieved from [Link]

  • Harada, N., & Nakanishi, K. (2016).
  • Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • ResearchGate. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Retrieved from [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154.
  • ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]

  • ResearchGate. (2001). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

  • Odinity. (2014, April 1). Separation & Identification of Alcohols by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]

  • MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]

  • ResearchGate. (2019). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. Retrieved from [Link]

  • Elsevier. (2024). Stereoselective strategies to access spirotetronate natural products. Retrieved from [Link]

  • Google Patents. (n.d.). US2850549A - Separation of cis and trans isomers.

Sources

Troubleshooting guide for multi-step synthesis involving Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of Spiro[4.5]decan-8-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. The following questions and answers provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.

Part 1: Synthesis of the Spiro[4.5]decan-8-one Precursor

The successful synthesis of the target alcohol begins with the robust formation of its ketone precursor. Issues at this stage often cascade, impacting overall yield and purity.

FAQ 1: My spirocyclization reaction to form the Spiro[4.5]decan-8-one core is giving a low yield. What are the likely causes and how can I improve it?

Low yields in spirocyclization reactions are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential.[1]

Potential Causes & Solutions:

  • Incomplete Reaction or Unfavorable Equilibrium:

    • Explanation: Many spirocyclization reactions are equilibrium-driven. Insufficient reaction time or temperatures that are too low may prevent the reaction from reaching completion. Conversely, excessively high temperatures can lead to decomposition.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product over time. This will help determine the optimal reaction duration.

      • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature. If decomposition is observed, attempt the reaction at a lower temperature, potentially for a longer period.

      • Removal of Byproducts: If the reaction generates a small molecule byproduct (e.g., water or an alcohol), its removal can drive the equilibrium toward the product. This can be achieved using a Dean-Stark apparatus for water or by performing the reaction under a vacuum.

  • Steric Hindrance:

    • Explanation: The formation of a spirocenter can be sterically demanding. Bulky substituents on the precursor molecule can hinder the necessary bond formations.

    • Solutions:

      • Re-evaluate the Synthetic Route: In some cases, it may be more efficient to form the spirocycle earlier in the synthesis with less-substituted precursors.

      • Choice of Catalyst/Reagent: Some catalysts or reagents are more effective at overcoming steric barriers. For instance, in acid-catalyzed reactions, a stronger Lewis or Brønsted acid might be required, although this must be balanced against potential side reactions.[2]

  • Catalyst or Reagent Inactivation:

    • Explanation: Impurities in starting materials, solvents, or the reaction atmosphere (e.g., water or oxygen) can poison sensitive catalysts or degrade reagents.

    • Solutions:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents, especially for moisture-sensitive reactions.

      • Purify Starting Materials: Recrystallize or chromatograph starting materials to remove impurities.

      • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.

Workflow for Spiro[4.5]decan-8-one Synthesis

The following diagram outlines a common synthetic approach, starting from a protected cyclohexanedione derivative.

A 1,4-Cyclohexanedione monoethylene ketal B Alkylation or Grignard Addition A->B Introduce cyclopentyl precursor C Intermediate B->C D Deprotection & Intramolecular Cyclization C->D Acid-catalyzed E Spiro[4.5]decan-8-one D->E

Caption: A generalized workflow for the synthesis of the spiroketone precursor.

Part 2: Stereoselective Reduction to this compound

The reduction of the spiroketone is a critical step where stereochemistry is established. Controlling the formation of the desired alcohol isomer is paramount for the efficacy of the final molecule.

FAQ 2: My reduction of Spiro[4.5]decan-8-one is yielding a mixture of alcohol diastereomers. How can I control the stereoselectivity?

The formation of either the axial or equatorial alcohol is dictated by the pathway of hydride attack on the carbonyl. This can be controlled by the choice of reducing agent. The stereochemical outcome is governed by a balance between "Steric Approach Control" and "Product Development Control".[3]

  • Steric Approach Control: The hydride attacks from the less sterically hindered face of the ketone. This is dominant with bulky reducing agents.

  • Product Development Control: The reaction proceeds via the most stable, lowest-energy transition state, which leads to the thermodynamically more stable product (often the equatorial alcohol). This is favored with small reducing agents.[3]

Strategies for Stereocontrol:

  • To Favor the More Stable Equatorial Alcohol (Axial Attack):

    • Mechanism: Small, unhindered reducing agents can approach the carbonyl from the axial face, avoiding steric interactions with the axial hydrogens on the ring. This leads to the formation of the equatorial alcohol, which is typically the thermodynamically more stable product.[4]

    • Recommended Reagents:

      • Sodium Borohydride (NaBH₄): A mild and selective reagent.

      • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent; use at low temperatures (e.g., -78 °C to 0 °C) to maximize selectivity.

      • Lithium with Hydrated Transition Metal Salts: A method using lithium dispersion with FeCl₂·4H₂O or CuCl₂·2H₂O has been shown to be highly stereoselective for the most stable alcohol.[5]

  • To Favor the Less Stable Axial Alcohol (Equatorial Attack):

    • Mechanism: Bulky reducing agents cannot easily approach from the crowded axial face. They are forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol.[4]

    • Recommended Reagents:

      • L-Selectride® (Lithium tri-sec-butylborohydride): A highly sterically hindered hydride source.

      • K-Selectride® (Potassium tri-sec-butylborohydride): Similar to L-Selectride, offering high selectivity for the axial alcohol.

      • Lithium tri-tert-butoxyaluminum hydride: A bulky reagent that is considerably more stereospecific than LiAlH₄ or NaBH₄.[3]

Table 1: Influence of Reducing Agent on Stereoselectivity
Reducing AgentHydride Source SizePredominant AttackMajor ProductRationale
Sodium Borohydride (NaBH₄)SmallAxialEquatorial AlcoholFavors the thermodynamically more stable product via a lower energy transition state.[4]
Lithium Aluminum Hydride (LiAlH₄)SmallAxialEquatorial AlcoholA powerful reagent; low temperature enhances selectivity.[6]
L-Selectride® / K-Selectride®BulkyEquatorialAxial AlcoholSteric hindrance forces attack from the equatorial face.[4]
Lithium tri-tert-butoxyaluminum hydrideBulkyEquatorialAxial AlcoholHigh stereospecificity due to large steric bulk.[3]
Mechanism of Hydride Reduction

The diagram below illustrates the two possible pathways for hydride attack on the spiroketone.

cluster_0 Axial Attack (Small Hydride) cluster_1 Equatorial Attack (Bulky Hydride) Ketone_A Spiro[4.5]decan-8-one TS_A Ketone_A->TS_A [H⁻] from NaBH₄ Product_A Equatorial Alcohol (Thermodynamically Favored) TS_A->Product_A Ketone_B Spiro[4.5]decan-8-one TS_B Ketone_B->TS_B [H⁻] from L-Selectride® Product_B Axial Alcohol (Kinetically Favored) TS_B->Product_B

Caption: Competing pathways for the reduction of Spiro[4.5]decan-8-one.

Part 3: Purification and General Troubleshooting
FAQ 3: I am struggling to separate the alcohol diastereomers. What purification strategies can I employ?

Separating diastereomers of spirocyclic compounds can be challenging due to their similar polarities.[1]

Recommended Purification Techniques:

  • Flash Column Chromatography:

    • Optimization is Key: Do not rely on a standard solvent system. Perform a thorough TLC analysis using various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation (ΔRf).

    • Gradient Elution: A shallow gradient of the polar solvent is often more effective than an isocratic (constant solvent mixture) elution for separating closely related isomers.[1]

    • High-Performance Media: Consider using high-resolution silica gel with a smaller particle size for more difficult separations.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • High Resolution: For very challenging separations, preparative HPLC offers superior resolving power.[1]

    • Column Choice: Both normal-phase (silica) and reversed-phase (C18) columns can be effective. The choice depends on the specific properties of your isomers.

  • Derivatization:

    • Strategy: If direct separation fails, you can temporarily convert the alcohol mixture into derivatives (e.g., esters, silyl ethers). These derivatives will have different physical properties, often making them easier to separate by chromatography. After separation, the protecting group is removed to yield the pure alcohol isomers.

FAQ 4: My reaction has failed completely, and I've only recovered the starting material. What are my first troubleshooting steps?

A failed reaction requires a systematic check of all parameters.[7] Before repeating the experiment, review the following checklist.

Start Reaction Failed (Starting Material Recovered) Q1 Were reagents checked for purity and activity? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Were anhydrous / inert conditions maintained? A1_Yes->Q2 Sol1 Purify starting materials. Use fresh, verified reagents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the reaction temperature correct and stable? A2_Yes->Q3 Sol2 Dry glassware and solvents. Use N₂ or Ar atmosphere. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Were calculations for stoichiometry and concentration correct? A3_Yes->Q4 Sol3 Verify thermometer/probe accuracy. Use appropriate cooling/heating bath. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-attempt Reaction A4_Yes->End Sol4 Double-check all calculations (moles, equivalents, volume). A4_No->Sol4 Sol4->End

Caption: A logical flowchart for troubleshooting a failed reaction.

References
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem., 80, 8134-8141. Available from: [Link]

  • Brown, H. C., & McFarlin, R. F. (1958). Stereochemistry of Reduction of Ketones by Complex Metal Hydrides. Canadian Journal of Chemistry, 36(3), 397-404. Available from: [Link]

  • Kariv, E., & Cohen, B. J. (1971). Stereoselective electrochemical reduction of cyclic ketones. Journal of the Chemical Society D: Chemical Communications, (10), 509-510. Available from: [Link]

  • Le, H. V., et al. (2012). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 77(17), 7439-7446. Available from: [Link]

  • Wang, Y., et al. (2007). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available from: [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Improving the yield and selectivity of Spiro[4.5]decan-8-ol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Spiro[4.5]decan-8-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the yield and selectivity of your reactions. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and its precursors.

Q1: What are the common synthetic routes to the Spiro[4.5]decane core?

A1: The Spiro[4.5]decane framework is a common motif in natural products and can be synthesized through various methods. Key strategies include the Robinson annulation, Claisen rearrangement, and dearomatizing spirocyclization. The Robinson annulation is a classic method involving a Michael addition followed by an intramolecular aldol condensation.[1] The Claisen rearrangement offers excellent stereocontrol in the formation of the spirocyclic system.[2] More recently, dearomatizing spirocyclization reactions have gained attention for their efficiency in constructing complex spiro compounds.[3]

Q2: How is this compound typically synthesized?

A2: A common and practical approach to synthesizing this compound involves a two-step process:

  • Synthesis of the precursor ketone: Spiro[4.5]decan-8-one is first synthesized. This can be achieved through various annulation strategies.

  • Diastereoselective reduction of the ketone: The resulting Spiro[4.5]decan-8-one is then reduced to this compound. The choice of reducing agent is critical for controlling the stereochemistry of the hydroxyl group.

Q3: My spirocyclization reaction to form the ketone precursor has a low yield. What are the likely causes?

A3: Low yields in spirocyclization reactions can be attributed to several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction's progress using techniques like TLC or LC-MS. Decomposition of starting materials or the product under the reaction conditions can also significantly lower the yield. In such cases, adjusting the reaction temperature or employing milder reagents may be beneficial. Lastly, ensure that all reagents and solvents are pure and dry, as contaminants can interfere with the reaction.[4][5]

Q4: How can I control the diastereoselectivity of the ketone reduction to obtain the desired this compound isomer?

A4: The diastereoselectivity of the reduction of Spiro[4.5]decan-8-one is highly dependent on the choice of reducing agent and the reaction conditions. Sterically hindered reducing agents, such as L-Selectride®, often favor the formation of the thermodynamically more stable trans-isomer. In contrast, less hindered reagents like sodium borohydride may lead to a mixture of diastereomers. The reaction temperature can also influence the stereochemical outcome.[2] It is advisable to screen a variety of reducing agents and conditions to optimize the selectivity for your desired isomer.

II. Troubleshooting Guide: Improving Yield and Selectivity

This guide provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound and its precursors.

Problem Potential Cause(s) Recommended Solution(s)
Low to no yield of Spiro[4.5]decan-8-one Ineffective catalyst or reaction conditions for the spirocyclization.Screen different catalysts (e.g., Lewis acids, organocatalysts). Optimize reaction temperature and time. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Decomposition of starting materials or product.Lower the reaction temperature. Use milder reagents. Monitor the reaction closely to avoid prolonged reaction times.
Impure reagents or solvents.Purify starting materials. Use freshly distilled, anhydrous solvents.
Formation of multiple side products Incorrect reaction temperature or time.Optimize the reaction temperature and monitor the reaction to quench it at the optimal time.
Non-selective reagents.For the reduction step, choose a more stereoselective reducing agent.
Poor diastereoselectivity in the reduction of Spiro[4.5]decan-8-one Use of a non-selective reducing agent.Screen a range of reducing agents with varying steric bulk (e.g., NaBH₄, LiAlH₄, L-Selectride®, K-Selectride®).
Reaction temperature is not optimal for selectivity.Perform the reduction at a lower temperature (e.g., -78 °C) to enhance kinetic control.
Difficulty in purifying the final product Co-elution of diastereomers or impurities.Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). Recrystallization may also be an effective purification method.

III. Detailed Protocols

The following protocols provide a starting point for the synthesis of this compound. Note: These are general procedures and may require optimization for your specific setup and desired stereoisomer.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protected Ketone)

This protocol is adapted from a patented procedure for the synthesis of a protected form of Spiro[4.5]decan-8-one.[6][7]

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Weakly acidic acrylic cationic exchange resin (e.g., Amberlyst 15)

  • Water

  • Toluene

  • Petroleum ether (boiling range 60-90 °C)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 60 mL of water, 1.5 g of the acidic resin, and 3.0 g of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.

  • Stir the mixture at 60 °C for 2 hours.

  • Filter off the resin.

  • Cool the reaction solution to room temperature and extract with toluene.

  • Evaporate the solvent from the combined organic layers.

  • Crystallize the crude product from petroleum ether to obtain 1,4-Dioxaspiro[4.5]decan-8-one.

Protocol 2: Deprotection and Reduction to this compound

Part A: Deprotection of 1,4-Dioxaspiro[4.5]decan-8-one

  • Dissolve the 1,4-Dioxaspiro[4.5]decan-8-one in a suitable organic solvent (e.g., acetone).

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude Spiro[4.5]decan-8-one.

Part B: Diastereoselective Reduction to this compound

  • Dissolve the crude Spiro[4.5]decan-8-one in an anhydrous solvent (e.g., THF, Et₂O) under an inert atmosphere (e.g., Argon, Nitrogen).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the chosen reducing agent (e.g., L-Selectride® in THF) to the ketone solution.

  • Stir the reaction at the low temperature and monitor by TLC.

  • Once the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of this compound.

IV. Visualizing the Workflow and Logic

The following diagrams illustrate the synthetic pathway and the troubleshooting logic.

Synthetic Pathway to this compound Start 1,4,9,12-tetraoxadispiro [4.2.4.2]tetradecane ProtectedKetone 1,4-Dioxaspiro[4.5]decan-8-one Start->ProtectedKetone Acidic Resin, H₂O Ketone Spiro[4.5]decan-8-one ProtectedKetone->Ketone Acidic Deprotection Alcohol This compound Ketone->Alcohol Diastereoselective Reduction

Caption: Synthetic pathway to this compound.

Troubleshooting Low Yield Problem Low Yield of Spiro[4.5]decan-8-one CheckCompletion Monitor Reaction (TLC, LC-MS) Problem->CheckCompletion CheckDecomposition Analyze for Side Products Problem->CheckDecomposition CheckReagents Verify Purity of Reagents/Solvents Problem->CheckReagents Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting Material Remains Decomposition Decomposition Occurring CheckDecomposition->Decomposition Side Products Observed Impure Impure Materials CheckReagents->Impure Impurities Detected IncreaseTimeTemp Increase Reaction Time/Temperature Incomplete->IncreaseTimeTemp MilderConditions Use Milder Reagents/Temp. Decomposition->MilderConditions Purify Purify Starting Materials/Solvents Impure->Purify

Caption: Troubleshooting logic for low yield.

V. References

  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ResearchGate. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. [Link]

  • Google Patents. (n.d.). CN100355746C - Synthesis of 1, 4-dioxo spiro[2][8] decane-8-one.

  • ResearchGate. (2023). Expedite synthesis of various spiro[2][8]decane derivatives by dearomatization spirocyclization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

Sources

Technical Support Center: Stability and Degradation of Spiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Spiro[4.5]decane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability challenges encountered during experimentation. The unique three-dimensional and rigid structure of the spiro[4.5]decane scaffold, which is a recurring motif in various natural products and therapeutic agents, presents specific stability considerations that are crucial for successful research and development.[1][2] This resource provides a structured approach to understanding and mitigating the degradation of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Spiro[4.5]decane derivatives?

A1: Spiro[4.5]decane derivatives can be susceptible to several degradation pathways, primarily influenced by their functional groups and the experimental conditions. The most common pathways include:

  • Hydrolysis: Derivatives containing hydrolyzable functional groups, such as esters and amides, are prone to degradation in aqueous environments, especially under acidic or basic conditions.[3][4] The cleavage of these bonds leads to the formation of carboxylic acids and alcohols or amines, respectively, which can alter the biological activity and physicochemical properties of the parent compound.[3]

  • Oxidation: The saturated carbocyclic rings of the spiro[4.5]decane scaffold can be susceptible to oxidation.[5] This process can be initiated by exposure to atmospheric oxygen, light, heat, or the presence of trace metals.[3] Oxidative degradation can lead to the formation of hydroxylated or carbonylated impurities, potentially impacting the compound's efficacy and safety.[5] For aromatic spiro-linked compounds, photo-oxidative degradation can be a significant issue, leading to a decrease in fluorescence performance due to the formation of defective chromophores.[6]

  • Photodegradation: Many spiro compounds are sensitive to light.[5] Exposure to UV or visible light can induce photochemical reactions, leading to isomerization, bond cleavage, or the formation of photoproducts.[7] This is a critical consideration for photochromic spiro compounds like spirooxazines and spiropyrans, where light exposure is intended to induce a reversible change, but can also lead to irreversible degradation.[8][9]

  • Thermal Degradation: Elevated temperatures can accelerate other degradation pathways and may also induce specific thermal decomposition reactions, such as decarboxylation if a carboxylic acid moiety is present.[5]

Q2: How does pH influence the stability of my Spiro[4.5]decane derivative?

A2: The pH of the experimental medium is a critical factor governing the stability of many organic molecules, including Spiro[4.5]decane derivatives.[4][10] Extreme pH conditions (both highly acidic and alkaline) can significantly accelerate hydrolytic degradation of susceptible functional groups like esters and amides.[4][5] Furthermore, the ionization state of acidic or basic functional groups on the molecule is pH-dependent, which can affect solubility, reactivity, and ultimately, the degradation pathway.[4][5] For instance, some rhodamine-based spirocyclic compounds are stable in a pH range of 6-10 but undergo a ring-opening mechanism under acidic conditions.[11] It is essential to determine the pH-stability profile for your specific derivative to identify the optimal pH range for storage and experimentation.

Q3: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?

A3: Yes, the appearance of new, unexpected peaks in your HPLC chromatogram is a common indicator of compound degradation. To confirm if these are degradation products, a forced degradation study is recommended.[12][13] This involves subjecting your compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[13][14] By comparing the chromatograms of the stressed samples to a control, you can identify the retention times of the degradation products.[15] Further characterization of these isolated degradation products using techniques like LC-MS, GC-MS, and NMR is necessary to elucidate their structures.[15][16]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Loss of compound potency or activity over time. Chemical degradation of the active pharmaceutical ingredient (API).1. Review Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere if it is sensitive to oxidation.[3] 2. Conduct Stability Studies: Perform a systematic stability study under controlled conditions (temperature, humidity, light) to determine the shelf-life of your compound. 3. Analyze for Degradants: Use a validated stability-indicating HPLC method to quantify the parent compound and identify any degradation products that may be forming.[13]
Poor reproducibility of experimental results. Inconsistent sample stability between experiments.1. Standardize Sample Preparation: Prepare fresh solutions for each experiment whenever possible. If solutions must be stored, determine their stability at the storage temperature. 2. Control Environmental Factors: Minimize exposure of samples to light and elevated temperatures during handling and analysis. Use amber vials or cover glassware with aluminum foil.[3] 3. Evaluate Solvent Effects: Ensure the solvent system used is compatible with your compound and does not promote degradation. Some solvents can catalyze degradation reactions.
Formation of colored impurities in the sample. Oxidative or photodegradation.1. Inert Atmosphere: Handle and store the compound under an inert gas like nitrogen or argon to minimize exposure to oxygen.[3] 2. Use of Antioxidants: For formulated products, consider the addition of a suitable antioxidant.[3] 3. Photostability Testing: Expose the compound to a controlled light source (as per ICH Q1B guidelines) to assess its photostability and identify any colored photoproducts.[14]
Unexpected pH changes in buffered solutions containing the compound. Degradation of the compound into acidic or basic byproducts.1. pH Monitoring: Regularly monitor the pH of your solutions over the course of the experiment. 2. Buffer Capacity: Ensure the buffer system you are using has sufficient capacity to maintain the desired pH, even if small amounts of acidic or basic degradants are formed. 3. Identify Degradants: Isolate and identify the degradation products to understand their acidic or basic nature. This will help in selecting a more appropriate buffer system.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[12][17]

Objective: To investigate the intrinsic stability of a Spiro[4.5]decane derivative under various stress conditions.

Materials:

  • Spiro[4.5]decane derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV/PDA detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the Spiro[4.5]decane derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to the working concentration with the mobile phase.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl, and neutralize with HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate at room temperature for a specified period.

    • Withdraw samples at different time points and dilute to the working concentration.

  • Thermal Degradation:

    • Place a solid sample of the compound in a thermostatic oven at an elevated temperature (e.g., 80 °C) for a specified period.

    • Also, expose a solution of the compound to the same thermal stress.

    • At the end of the exposure, dissolve the solid sample and dilute the solution to the working concentration.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (a combination of UV and visible light).[14]

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute both the exposed and control samples to the working concentration.

  • Analysis:

    • Analyze all samples by a suitable, validated HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method capable of separating the Spiro[4.5]decane derivative from its potential degradation products.

Procedure:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer) and gradients to achieve good separation of the parent peak from the degradation product peaks generated in the forced degradation study.

  • Optimization of Chromatographic Conditions:

    • Fine-tune the mobile phase composition, gradient, flow rate, column temperature, and detection wavelength to achieve optimal resolution, peak shape, and sensitivity.

  • Method Validation:

    • Validate the developed method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    • Specificity is demonstrated by showing that the method can resolve the main peak from all degradation products, process impurities, and excipients.

Visualization of Degradation Pathways and Workflows

G cluster_stress Stress Conditions cluster_compound Spiro[4.5]decane Derivative cluster_products Degradation Products Acid Acid Hydrolysis Hydrolysis_P Hydrolysis Products (e.g., Carboxylic Acid + Alcohol/Amine) Acid->Hydrolysis_P Cleavage of ester/amide bonds Base Base Hydrolysis Base->Hydrolysis_P Cleavage of ester/amide bonds Oxidation Oxidation (H₂O₂) Oxidation_P Oxidation Products (e.g., Hydroxylated/Carbonylated derivatives) Oxidation->Oxidation_P Addition of O or removal of H Heat Thermal Stress Heat->Hydrolysis_P Accelerates other pathways Heat->Oxidation_P Accelerates other pathways Photo_P Photodegradation Products (e.g., Isomers, Cleavage Products) Heat->Photo_P Accelerates other pathways Light Photolytic Stress Light->Photo_P Photochemical reactions Compound Parent Compound

Caption: Major degradation pathways for Spiro[4.5]decane derivatives.

G cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak in HPLC Forced_Deg Perform Forced Degradation Study Start->Forced_Deg Spike Spike with Degradation Products Forced_Deg->Spike Confirm Peak Match? Spike->Confirm Isolate Isolate & Characterize (LC-MS, NMR) Identified Degradant Identified Confirm->Identified Yes Not_Identified Impurity of Other Origin Confirm->Not_Identified No Identified->Isolate For Structure Elucidation

Caption: Workflow for identifying unknown peaks in HPLC analysis.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Spiro[3.5]nonane-9-carboxylic Acid Derivatives.
  • The Royal Society of Chemistry. (n.d.). Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules.
  • ResearchGate. (n.d.). Factors influencing photochromism of spiro–compounds within polymeric matrices.
  • PubMed. (2000). On the Photochromism of Spiro.
  • ResearchGate. (n.d.). Factors influencing photochromism of spiro–compounds within polymeric matrices.
  • MedCrave. (2016). Forced Degradation Studies.
  • PubMed. (2020). Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucidation of the major metabolite.
  • The Royal Society of Chemistry. (2023). Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism.
  • BenchChem. (n.d.). The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide.
  • Springer. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Spiro[4.5]dec-9-en-7-one and Other Spirocyclic Ketones.
  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • MedWin Publishers. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Veeprho. (2020). Drug Degradation Mechanism.
  • ResearchGate. (n.d.). Representative strategies and our methodology to access spiro[4.5]decane derivatives.
  • The Royal Society of Chemistry. (n.d.). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors.
  • BenchChem. (n.d.). The Elusive Natural Product: A Technical Guide to Spiro[4.5]dec-9-en-7-one.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • National Institutes of Health. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors.
  • The Royal Society of Chemistry. (n.d.). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids.
  • The Royal Society of Chemistry. (n.d.). Synthesis and characterisation of optically active spiro[4.5]decanes.
  • PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • ResearchGate. (n.d.). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways.
  • PubMed. (1974). The chemistry of spiro(4.5)decane sesquiterpenes.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • PubMed. (2017). Effect of pH on stability, conformation, and chaperone activity of erythroid & non-erythroid spectrin.
  • MDPI. (n.d.). Kinetics and Mechanistic Studies of Photochemical and Oxidative Stability of Galaxolide.
  • ResearchGate. (n.d.). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products.
  • Food Nutrition Chemistry. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview.
  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms.
  • ResearchGate. (2025). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies.
  • The Royal Society of Chemistry. (n.d.). Hydrolytic stability of end-linked hydrogels from PLGA–PEG–PLGA macromonomers terminated by α,ω-itaconyl groups.

Sources

Technical Support Center: Scalable Synthesis of Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the scalable synthesis of Spiro[4.5]decan-8-ol, a crucial spirocyclic scaffold in medicinal chemistry and preclinical studies.[1][2] Its rigid, three-dimensional structure is a sought-after motif in drug design.[1] We will address common experimental challenges, offering troubleshooting advice and optimized protocols to ensure a robust and reproducible synthesis suitable for generating the gram-to-kilogram quantities required for drug development.

The most direct and scalable route to this compound involves the reduction of the corresponding ketone, Spiro[4.5]decan-8-one.[3] This guide will focus on this critical transformation, as it is a common point for optimization and troubleshooting.

Troubleshooting Guide: Reduction of Spiro[4.5]decan-8-one

This section addresses specific issues you may encounter during the reduction step in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

Answer: Incomplete conversion is a common issue when scaling up reduction reactions. Several factors can be at play:

  • Reagent Quality & Stoichiometry: The most frequent culprit is the reducing agent. Sodium borohydride (NaBH₄), while safer and easier to handle than lithium aluminum hydride (LiAlH₄), can degrade upon improper storage, losing its potency.

    • Actionable Advice:

      • Verify Reagent Activity: Use a fresh bottle of NaBH₄ or test its activity on a small scale with a simple ketone like cyclohexanone.

      • Increase Stoichiometry: For large-scale reactions, it is common to increase the molar equivalents of NaBH₄ to 1.5–2.0 equivalents relative to the ketone to ensure the reaction goes to completion.

      • Controlled Addition: Add the solid NaBH₄ in portions to the cooled solution of the ketone. This maintains a sufficient concentration of the reagent throughout the reaction.

  • Solvent Purity: The presence of water or acidic impurities in your solvent (e.g., methanol, ethanol) can quench the hydride reagent before it reacts with the ketone.

    • Actionable Advice: Use anhydrous solvents, especially if you are opting for a stronger reducing agent like LiAlH₄ where this is critical. For NaBH₄ in alcoholic solvents, ensure the solvent is of high purity.

  • Low Temperature: While initial addition is often done at 0 °C to control the initial exotherm, the reaction may require warming to room temperature to proceed to completion.

    • Actionable Advice: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls after 1-2 hours at 0 °C, allow it to warm to room temperature and continue monitoring.

Question 2: I'm observing significant side product formation. How can I improve the selectivity?

Answer: Side product formation typically arises from the reactivity of the reducing agent or reaction conditions.

  • Choice of Reducing Agent: While powerful, LiAlH₄ is less chemoselective and can reduce other functional groups if present in the molecule. For a simple ketone reduction, NaBH₄ is almost always the preferred reagent for its milder nature and high selectivity.

  • Temperature Control: Running the reaction at elevated temperatures for extended periods can sometimes lead to side reactions.

    • Actionable Advice: Maintain a low temperature (0 °C) during the addition of the reducing agent. Allow the reaction to proceed at room temperature only if necessary and for the minimum time required for full conversion, as determined by TLC monitoring.

Question 3: My isolated yield is low after workup and purification. Where could I be losing my product?

Answer: Product loss can occur during the workup, extraction, or purification stages.

  • Inefficient Quenching/Workup: The workup procedure is critical for destroying excess hydride and making the product extractable. The formation of boron salts can sometimes lead to emulsions during extraction.

    • Actionable Advice:

      • Quenching: Slowly and carefully add an acidic solution (e.g., 1M HCl) at 0 °C to quench the reaction and neutralize the resulting alkoxide.

      • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine (saturated NaCl solution) can help break them. Perform multiple extractions (3x) to ensure complete recovery of the alcohol from the aqueous layer.

  • Purification Losses: this compound is a relatively non-polar alcohol. Losses can occur on silica gel if an improper solvent system is used.

    • Actionable Advice:

      • TLC Analysis: First, determine an optimal solvent system using TLC. A common mobile phase is a mixture of hexanes and ethyl acetate (e.g., starting from 9:1 and increasing polarity). The Rf value should ideally be between 0.25 and 0.35 for good separation.

      • Column Chromatography: Use a properly packed silica gel column. Avoid using highly polar solvent systems, which can lead to band broadening and difficult solvent removal.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable synthetic route for preclinical quantities of this compound? A: The most robust and widely adopted strategy is the two-step synthesis starting from 1,4-cyclohexanedione. The first step involves the selective protection of one ketone as a ketal (e.g., using ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one).[4][5] This intermediate is then reduced to the corresponding alcohol. This approach is scalable because the starting materials are inexpensive, and the reactions are generally high-yielding and operationally simple.

Q: Which reducing agent is better for this synthesis: NaBH₄ or LiAlH₄? A: For the reduction of the simple ketone in Spiro[4.5]decan-8-one, Sodium Borohydride (NaBH₄) is the superior choice for scalable synthesis. It offers excellent chemoselectivity for ketones, is safer to handle on a large scale than LiAlH₄, and the workup is significantly more straightforward. LiAlH₄ is unnecessarily reactive for this transformation and introduces greater safety and handling challenges.

Q: How do I monitor the progress of the reduction reaction effectively? A: Thin Layer Chromatography (TLC) is the most efficient method. Spot the reaction mixture alongside a spot of your starting material (Spiro[4.5]decan-8-one). The product, being an alcohol, will be more polar and thus have a lower Rf value than the starting ketone. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Q: What analytical methods should be used to confirm the structure and purity of the final this compound? A: A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: To confirm the molecular structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To confirm the presence of the alcohol (-OH stretch, ~3300 cm⁻¹) and the disappearance of the ketone (C=O stretch, ~1710 cm⁻¹).

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q: What are the primary safety considerations for this synthesis? A:

  • Handling Reducing Agents: NaBH₄ reacts with water and acids to produce flammable hydrogen gas. Always quench reactions slowly in a well-ventilated fume hood, especially on a large scale.

  • Solvent Safety: Organic solvents like methanol, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Experimental Protocols & Data

Overall Synthetic Workflow

The diagram below outlines the key stages for the scalable synthesis of this compound from its ketone precursor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification ketone Spiro[4.5]decan-8-one in Methanol add_nabh4 1. Portion-wise addition of NaBH4 2. Maintain temp at 0-5 °C ketone->add_nabh4 Cool to 0 °C stir Stir at 0 °C to RT (Monitor by TLC) add_nabh4->stir quench Quench with 1M HCl (aq) at 0 °C stir->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic layer (Na2SO4) & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography Crude Product product This compound chromatography->product

Caption: High-level workflow for the reduction synthesis.

Protocol: Reduction of Spiro[4.5]decan-8-one
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Spiro[4.5]decan-8-one (1.0 eq). Dissolve it in methanol (approx. 5-10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 20-30 minutes. Monitor the temperature to ensure it does not rise above 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring and monitor the reaction's progress by TLC until all the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by adding 1M HCl (aq) dropwise until gas evolution ceases and the pH is slightly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Summary Tables

Table 1: Comparison of Reducing Agents

ReagentTypical SolventTemp. (°C)Relative ReactivityWorkup ComplexitySafety Notes
NaBH₄ MeOH, EtOH0 to 25ModerateSimple (Acid Quench)Generates H₂ with acid.
LiAlH₄ THF, Et₂O0 to 25HighComplex (Fieser)Pyrophoric, reacts violently with water. Requires anhydrous conditions.

Table 2: Troubleshooting Decision Framework

SymptomPotential CauseRecommended Action
Incomplete ReactionInactive NaBH₄ / Insufficient EquivalentsUse fresh NaBH₄; increase stoichiometry to 1.5-2.0 eq.
Reaction too coldAllow reaction to warm to room temperature after initial addition.
Low YieldEmulsion during extractionAdd brine to the separatory funnel to break the emulsion.
Product loss on silicaOptimize TLC solvent system for an Rf of ~0.3.
Side ProductsReaction temperature too highMaintain temperature at 0 °C during NaBH₄ addition.
Troubleshooting Logic Diagram

G start Post-Reaction Analysis (TLC, ¹H NMR of crude) issue1 Incomplete Conversion? start->issue1 issue2 Side Products Present? issue1->issue2 No solution1a Check NaBH₄ activity Increase stoichiometry (1.5-2.0 eq) issue1->solution1a Yes issue3 Low Isolated Yield? issue2->issue3 No solution2a Ensure temp control (0 °C) during addition issue2->solution2a Yes solution3a Optimize extraction pH Use brine to break emulsions issue3->solution3a Yes end Achieved Pure Product issue3->end No solution1b Allow reaction to warm to RT Increase reaction time solution1a->solution1b solution2b Confirm starting material purity solution2a->solution2b solution3b Optimize chromatography (solvent system, loading) solution3a->solution3b

Caption: A decision tree for troubleshooting common issues.

References

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. (2002). Tetrahedron. [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2021). ACS Omega. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1994). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2009). ResearchGate. [Link]

  • Synthesis of spirocyclic amino alcohols. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. (2006). ResearchGate. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. (2021). Frontiers in Chemistry. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. (2022). Molecules. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. (2005). ResearchGate. [Link]

  • Examples of approved and late clinical trial spirocyclic drugs. (2023). ResearchGate. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. (2024). Catalysts. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. [Link]

  • Spiro(4.5)decan-8-ol. PubChem. [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. (2006). Organic Syntheses. [Link]

  • Recent advances in the synthesis of heterocyclic spirocycles. (2023). ResearchGate. [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2020). Unife. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2020). RSC Medicinal Chemistry. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2020). Taylor & Francis Online. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. [Link]

  • Spiro(4.5)decan-8-one. PubChem. [Link]

  • Numbering system for spirocyclic compounds, case of spiro[4.5]decane. (2024). ResearchGate. [Link]

Sources

Technical Support Center: Spiro[4.5]decan-8-ol Reactions & Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Spiro[4.5]decan-8-ol. My name is Dr. Evelyn Reed, and with over fifteen years of experience in complex molecule synthesis, I've frequently encountered the unique challenges posed by sterically hindered systems. The spirocyclic core of this compound presents a significant steric shield around the C8 hydroxyl group, often leading to sluggish or failed reactions.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios I've personally helped chemists navigate. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your own lab. We will explore common reactions, anticipate potential pitfalls, and discuss scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my oxidation of this compound to Spiro[4.5]decan-8-one so slow and low-yielding?

Answer:

This is a classic issue rooted in the steric hindrance around the secondary alcohol at the C8 position. The spirocyclic nature of the molecule, with the cyclopentane ring fused at a quaternary carbon, creates a congested environment. This bulkiness impedes the approach of large oxidizing agents to the hydroxyl group and the adjacent C-H bond that must be broken.

Troubleshooting Workflow: Oxidation of this compound

G cluster_0 Problem Identification cluster_1 Initial Hypothesis cluster_2 Solution Pathways cluster_3 Specific Protocols A Low yield/slow conversion in oxidation of this compound B Steric hindrance at C8 impeding approach of bulky oxidant A->B Causality C Pathway 1: Use less sterically demanding oxidizing agents B->C D Pathway 2: Employ catalytic methods with small active species B->D E Dess-Martin Periodinane (DMP) in DCM at 0°C to RT C->E Example F Parikh-Doering Oxidation (SO3-pyridine complex) in DMSO/DCM C->F Example G TEMPO-mediated oxidation with NaOCl (bleach) as co-oxidant D->G Example H Ruthenium-catalyzed aerobic oxidation (e.g., (PhenS)Pd(OAc)2/Air) D->H Example

Caption: Troubleshooting workflow for oxidizing sterically hindered this compound.

Detailed Recommendations:

  • Switch to Less Bulky Reagents: Standard chromium-based reagents like Jones or PCC can be too large to efficiently access the hydroxyl group. Consider using:

    • Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for hindered alcohols and operates under mild, neutral conditions.

    • Parikh-Doering Oxidation: The sulfur trioxide pyridine complex is a relatively small and mild reagent, often successful where others fail.

  • Employ Catalytic Systems: Catalytic methods often involve a small, highly reactive species that can more easily access the hindered site.[1]

    • TEMPO-Mediated Oxidation: Using a catalytic amount of TEMPO with a stoichiometric oxidant like sodium hypochlorite (bleach) is an excellent choice. The small nitroxyl radical is the active oxidant.

Oxidation Method Key Advantages for Hindered Systems Typical Conditions
Dess-Martin PeriodinaneHigh efficiency, neutral pH, simple workupCH₂Cl₂, 0 °C to RT
Parikh-DoeringMild, avoids heavy metalsDMSO, Et₃N, SO₃·py, CH₂Cl₂, 0 °C
TEMPO/NaOClCatalytic, inexpensive, small active oxidantCH₂Cl₂/H₂O, KBr, NaHCO₃, 0 °C
FAQ 2: I'm attempting a Mitsunobu reaction to invert the stereochemistry at C8, but I'm only recovering the starting material. What's going wrong?

Answer:

The Mitsunobu reaction is notoriously sensitive to steric hindrance.[2][3][4] The mechanism involves the formation of a bulky phosphonium intermediate at the hydroxyl group, which is then displaced by the nucleophile in an Sɴ2 fashion. With this compound, both the formation of this intermediate and the subsequent backside attack are sterically hindered.

Mechanistic Bottleneck in Mitsunobu Reaction

G cluster_steric Steric Clash Points A This compound (Hindered Alcohol) C Bulky Oxyphosphonium Intermediate [R-O-P(Ph)3]+ A->C Slow/Inhibited B PPh3 + DEAD/DIAD B->C E Inverted Product (Sɴ2 Displacement) C->E Slow/Inhibited F No Reaction/ Starting Material Recovered C->F D Nucleophile (e.g., R'COO-) D->E S1 Hindrance Point 1: Formation of Intermediate S1->C S2 Hindrance Point 2: Backside Attack S2->E

Caption: Steric hindrance points in the Mitsunobu reaction of a hindered alcohol.

Troubleshooting Strategies:

  • Modify the Standard Conditions: A simple but effective modification is to use 4-nitrobenzoic acid as the nucleophile.[2] Its higher acidity facilitates the proton transfer steps and can drive the reaction to completion where less acidic nucleophiles fail.

  • Increase Concentration and Use Sonication: For sluggish Mitsunobu reactions involving hindered substrates, performing the reaction at a high concentration in combination with sonication can lead to a significant rate increase.[3]

  • Alternative Reagents:

    • Consider replacing triphenylphosphine (PPh₃) with a more reactive phosphine, although this can sometimes lead to side reactions.

    • Instead of DEAD or DIAD, newer azodicarboxylates can sometimes offer improved performance.

Protocol: Modified Mitsunobu for Hindered Alcohols [2]

  • Dissolve this compound (1 eq.), triphenylphosphine (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature for an extended period (12-24 hours), monitoring by TLC.

  • Upon completion, quench the reaction and proceed with a standard workup to isolate the inverted 4-nitrobenzoate ester.

  • The resulting ester can then be hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the inverted alcohol.

FAQ 3: I need to protect the hydroxyl group to perform chemistry elsewhere on a more complex molecule. Standard protecting group strategies (e.g., TBSCl, MOMCl) are failing. What are my options?

Answer:

Protecting a sterically hindered secondary alcohol requires a careful choice of protecting group and activation method. The issue is often not just the size of the protecting group itself, but also the reactivity of the silylating or alkylating agent.

Key Considerations:

  • Reagent Reactivity vs. Steric Bulk: A very bulky protecting group like TBDPS might be too large to install. Conversely, a smaller group like TMS may not be stable enough for your subsequent reaction steps. You need a balance.

  • Activation is Crucial: For hindered systems, simply using a base like triethylamine or imidazole with the protecting group chloride is often insufficient. More powerful activation is needed.

Recommended Protecting Group Strategies:

Protecting GroupReagent SystemRationale & Comments
TBS (tert-Butyldimethylsilyl)TBSOTf, 2,6-lutidine, CH₂Cl₂, -78 °C to 0 °CTBSOTf (triflate) is much more reactive than TBSCl and can silylate hindered alcohols where the chloride fails.[5] 2,6-lutidine is a non-nucleophilic base that scavenges the triflic acid byproduct.
TIPS (Triisopropylsilyl)TIPSCl, Imidazole, DMAP (cat.), DMF, 40-60 °CTIPS is bulkier and more stable than TBS. This combination of a stronger base (imidazole), a nucleophilic catalyst (DMAP), and heat can often force the reaction to completion.
MOM (Methoxymethyl)MOMCl, N,N-Diisopropylethylamine (DIPEA), CH₂Cl₂, RTMOM ether is a robust protecting group.[6] DIPEA (Hünig's base) is a bulky, non-nucleophilic base that is effective in these alkylations.

Protocol: Protection with TBSOTf

  • Dissolve this compound (1 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add 2,6-lutidine (1.5 eq.).

  • Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 eq.) dropwise.

  • Allow the reaction to slowly warm to 0 °C over 1-2 hours, monitoring by TLC.

  • Quench with saturated aqueous NaHCO₃ and extract the product.

FAQ 4: My esterification reaction with a carboxylic acid under Fischer conditions is not proceeding. How can I form an ester at the C8 position?

Answer:

Fischer esterification, which relies on an acid-catalyzed equilibrium, is generally not effective for sterically hindered secondary alcohols.[7][8] The equilibrium often lies far to the side of the starting materials, and forcing conditions (high heat) can lead to decomposition or elimination side products.

Alternative Esterification Strategies:

  • Acylation with an Acid Chloride or Anhydride: This is a more forceful, non-equilibrium approach.[9][10] Reacting the alcohol with a highly reactive acyl chloride or anhydride in the presence of a base is often successful.

    • Protocol: Dissolve this compound in CH₂Cl₂ with pyridine or DMAP/Et₃N at 0 °C, then add the desired acyl chloride dropwise.

  • Steglich Esterification: This method uses a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalyst like DMAP (4-dimethylaminopyridine). It is very effective for coupling hindered alcohols and acids under mild conditions.[7]

Steglich Esterification Workflow

G A Carboxylic Acid (R-COOH) C Highly Reactive O-acylisourea Intermediate A->C B DCC or EDC (Coupling Agent) B->C F Acyl-DMAP Intermediate (Even More Reactive) C->F H Urea Byproduct (DCU or EDU) C->H D This compound (Hindered Alcohol) G Desired Ester Product D->G Nucleophilic Attack E DMAP (Catalyst) E->F F->G

Caption: Key intermediates in the Steglich esterification of a hindered alcohol.

References

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Protecting group. Wikipedia. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Alcohol Protecting Groups. University of Windsor. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Synthesis of 1, 4-dioxo spiro[11][12] decane-8-one. Google Patents.

  • Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Acid to Ester - Common Conditions. The University of Sheffield. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Duke University. [Link]

  • Spiro(4.5)decan-8-ol. PubChem. [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube. [Link]

  • How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes? Reddit. [Link]

  • Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research. [Link]

  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. [Link]

Sources

Refinement of analytical methods for Spiro[4.5]decan-8-ol characterization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of Spiro[4.5]decan-8-ol

This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the analysis of this compound. It provides in-depth troubleshooting advice and detailed protocols to address common and complex challenges encountered during its characterization. Our approach is rooted in explaining the fundamental principles behind each analytical choice, ensuring you can not only solve immediate issues but also proactively refine your methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the analysis of this compound.

Q1: What are the primary analytical methods for the characterization and purity assessment of this compound?

The comprehensive characterization of this compound typically requires a multi-technique approach to confirm its structure, purity, and stereochemistry.[1][2] The most critical methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatility, purity, and identifying volatile impurities. Due to the polar nature of the alcohol, derivatization is often required to achieve optimal peak shape and prevent sample loss.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for unambiguous structure elucidation. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework, while 2D NMR techniques (like COSY and HSQC) can resolve complex signal overlap and confirm connectivity.[3]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity analysis, especially for non-volatile impurities. For stereoisomer separation (enantiomers), HPLC with a Chiral Stationary Phase (CSP) is essential.[4][5]

Q2: Why is my this compound peak tailing in my GC-MS analysis?

Peak tailing for polar analytes like alcohols is a frequent issue in GC analysis.[6] This is most commonly caused by secondary interactions between the hydroxyl group of your analyte and "active sites" within the GC system. These active sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner, the column's stationary phase, or any undeactivated glass surfaces.[6] These interactions, primarily hydrogen bonding, cause a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[6]

Q3: I am struggling to see the molecular ion peak for this compound in my mass spectrum. Is this normal?

Yes, it is very common for the molecular ion (M⁺) peak of alcohols to be weak or entirely absent in electron ionization mass spectrometry (EI-MS).[7][8][9][10] Alcohols readily undergo fragmentation due to the localization of the radical cation on the oxygen atom after ionization.[7] The most common fragmentation pathways are:

  • Dehydration: Loss of a water molecule (H₂O), resulting in a peak at [M-18].[8][10][11]

  • Alpha (α) Cleavage: Breakage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[9][11]

  • Complex Ring Cleavage: Cyclic alcohols can also produce a characteristic peak at m/z 57 through a more complex ring-opening fragmentation.[8]

Q4: How can I separate the different stereoisomers of this compound?

The structure of this compound has a chiral center at the C8 position, meaning it can exist as a pair of enantiomers. Furthermore, depending on the orientation of the hydroxyl group relative to the spiro system, it can also have diastereomers (cis/trans). Standard chromatographic techniques like GC or HPLC on achiral columns will not separate enantiomers. To resolve them, you must use a chiral separation technique:

  • Chiral HPLC: This is the most common and effective method. It employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[4][5] Polysaccharide-based CSPs are often a good starting point for separating chiral alcohols and amines.[4]

  • Chiral GC: Similar to chiral HPLC, this uses a capillary column coated with a chiral stationary phase.

  • Indirect Method: This involves derivatizing the racemic alcohol with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or GC column.[12]

Part 2: Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides detailed solutions to specific problems encountered during the GC-MS analysis of this compound.

Issue 1: Severe Peak Tailing of the Analyte

Question: My this compound peak is exhibiting significant tailing, while my hydrocarbon standards look fine. What is the cause and how do I fix it?

Answer: This indicates a specific chemical interaction between your polar alcohol and active sites in your system.[6] The non-polar hydrocarbons are unaffected, confirming the issue is analyte-specific.

start Peak Tailing Observed for this compound check_liner Is the inlet liner deactivated? start->check_liner replace_liner Action: Replace with a new, Ultra Inert deactivated liner. check_liner->replace_liner No check_column Is the column suitable for polar analytes? check_liner->check_column Yes replace_liner->check_column column_ok Action: Consider a 'wax' (PEG) or mid-polarity column (e.g., 624-type). check_column->column_ok No trim_column Action: Trim 10-20 cm from the column inlet. check_column->trim_column Yes, but old derivatize Persistent Tailing? Consider Derivatization. column_ok->derivatize trim_column->derivatize protocol Action: Perform silylation to mask the polar -OH group. derivatize->protocol solved Problem Resolved protocol->solved M This compound (M+•) m/z 154 M_minus_H2O [M-H2O]+• m/z 136 M->M_minus_H2O - H2O (Dehydration) M_minus_H [M-H]+ m/z 153 M->M_minus_H - H• m_57 [C4H9]+ m/z 57 M->m_57 Ring Cleavage

Caption: Common MS fragmentation pathways for cyclic alcohols.

Key Diagnostic Fragments for this compound (MW: 154.25):

  • [M-H₂O]⁺ (m/z 136): This peak arises from the loss of water and is a very common feature for alcohols. [8][11]Its presence is a strong indicator of a hydroxyl group.

  • [M-H]⁺ (m/z 153): Loss of a single hydrogen atom from the carbon bearing the alcohol is also a characteristic fragmentation for primary and secondary alcohols. [8]* m/z 57: This peak is often observed in the spectra of cyclic alcohols and is attributed to a complex ring cleavage, typically forming a stable C₄H₉⁺ cation. [8]* α-Cleavage Fragments: Depending on which C-C bond adjacent to the C-OH carbon breaks, you can expect other significant fragments. For this compound, this would lead to more complex ring-opened cations.

Fragment Ion m/z (Nominal) Origin Significance
[M]⁺154Molecular IonOften weak or absent [8]
[M-H]⁺153Loss of H radicalCharacteristic of 2° alcohols [8]
[M-H₂O]⁺136DehydrationStrong indicator of an alcohol [10][11]
[C₄H₉]⁺57Complex Ring CleavageCommon in cyclic alcohols [8]

Part 3: Troubleshooting Guide: HPLC and NMR

HPLC: Purity and Chiral Separation

Question: I am developing an HPLC method for purity analysis. What are the best starting conditions, and how do I approach chiral separation?

Answer: A systematic approach is key. Start with a robust achiral method for general purity, then move to a specialized chiral method for enantiomeric excess.

Recommended Starting Conditions for Achiral HPLC (Purity):

  • Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particles) is a robust starting point. [13]* Mobile Phase: A gradient of Acetonitrile (MeCN) and Water. A good starting gradient could be 30% MeCN to 90% MeCN over 20 minutes. [14]* Detector: this compound lacks a strong UV chromophore. If impurities are not UV-active, detection will be a challenge. Consider using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). If only a UV detector is available, you may need to perform derivatization with a UV-active tag. [1]* Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

Strategy for Chiral HPLC (Enantiomer Separation):

  • Column Selection: This is the most critical parameter. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose, are highly effective for a wide range of chiral compounds, including alcohols. [4]* Mobile Phase: The choice of mobile phase depends on the CSP.

    • Normal Phase: Typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). This is often the most successful mode for polysaccharide CSPs.

    • Reversed Phase: Acetonitrile/water or Methanol/water.

  • Method Development: Start with a 90:10 Hexane:Isopropanol mobile phase and adjust the ratio of the alcohol modifier to optimize resolution. Small changes can have a large impact on selectivity.

NMR: Structure Confirmation

Question: The ¹H NMR spectrum of my compound is very crowded in the aliphatic region. How can I confidently assign the structure of this compound?

Answer: While the 1D ¹H NMR will show significant signal overlap due to the many similar CH₂ groups in the spirocyclic system, a combination of ¹³C NMR and 2D NMR techniques will provide definitive assignments.

Expected NMR Characteristics:

  • ¹H NMR:

    • A multiplet between 3.5-4.0 ppm corresponding to the CH -OH proton.

    • A complex series of overlapping multiplets between approximately 1.2-2.0 ppm for the 16 protons of the cyclopentane and cyclohexane rings.

    • A broad singlet for the OH proton, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR:

    • A peak for the spiro carbon (quaternary) typically downfield, around 108-112 ppm if it were part of a ketal like 1,4-dioxaspiro[4.5]decane. [15]For the parent Spiro[4.5]decane system, this spiro carbon (C5) will be further upfield.

    • A peak for the C -OH carbon (C8) in the range of 65-75 ppm.

    • A series of peaks in the aliphatic region (20-45 ppm) for the other eight carbon atoms.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks. This will help you trace the connectivity of protons within the cyclopentane and cyclohexane rings, separating them from each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is invaluable for assigning the ¹³C spectrum and resolving overlap in the ¹H spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for confirming the overall connectivity and piecing the fragments identified by COSY together.

By using these advanced techniques, a full and unambiguous assignment of the this compound structure can be achieved.

References

  • Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]

  • BenchChem. (n.d.). Troubleshooting peak tailing in GC-MS analysis of branched alcohols.
  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Schimmelmann Research. (n.d.). Derivatizing Compounds.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectra Fragmentation Patterns of Alcohols. [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols | Products. [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Alcohols. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?[Link]

  • Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. [Link]

  • SIELC Technologies. (n.d.). Separation of Spirodiclofen on Newcrom R1 HPLC column. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • BenchChem. (n.d.). Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Chromatography Forum. (2012). Problem with peak tailing. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • CIPAC. (n.d.). SPIRODICLOFEN 737. [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]

  • ResearchGate. (2009). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. [Link]

  • ResearchGate. (n.d.). HPLC and MPLC conditions used for the analysis and the isolation. [Link]

  • ResearchGate. (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. [Link]

  • Guerrero-Alvarez, J. A., et al. (2004). Assignment of the Relative Configuration of spiro[4.5]decanes by 13C, 15N and 17O NMR. Magnetic Resonance in Chemistry, 42(6), 524-33. [Link]

  • SpiroChem. (n.d.). Analytical Method Development. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
  • PubChemLite. (n.d.). This compound (C10H18O). [Link]

  • Sharif, M. A., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite... Pharmaceutical Research, 11(3), 449-54. [Link]

  • IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Spiro[4.5]decan-8-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spiro[4.5]decan-8-ol is a spirocyclic terpene alcohol that has garnered significant interest within the scientific community. This interest stems from its potential as a valuable scaffold in medicinal chemistry and drug development. Studies have indicated that derivatives of the spiro[4.5]decane framework exhibit a range of biological activities, including potential anti-cancer and anti-inflammatory effects[1]. The unique three-dimensional structure of spirocycles, characterized by a single atom shared between two rings, presents both opportunities for novel molecular design and significant synthetic challenges[2][3]. The construction of the quaternary spirocyclic center, in particular, requires careful strategic planning.

This guide provides a comparative analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. We will dissect the key strategies for constructing the core spiro[4.5]decane framework and for the final functional group transformation to the target alcohol. By examining the underlying mechanisms, yields, stereoselectivity, and practical considerations of each route, this guide aims to equip chemists with the knowledge to select the most appropriate synthesis for their specific research goals.

Retrosynthetic Overview

The synthesis of this compound invariably proceeds through its corresponding ketone, Spiro[4.5]decan-8-one[4]. Therefore, a logical retrosynthetic analysis begins by disconnecting the alcohol to the ketone via an oxidation state adjustment. The core challenge then becomes the construction of the spiro[4.5]decane ketone framework. Two primary bond disconnections reveal the most common and powerful strategies employed for this purpose:

  • Robinson Annulation Disconnection : This approach breaks the six-membered ring at the α,β- and γ,δ-positions relative to the carbonyl, leading back to a cyclopentanone derivative and a suitable Michael acceptor, such as methyl vinyl ketone. This is a classic and robust method for forming a six-membered ring onto an existing ketone.[5][6]

  • Intramolecular Cyclization Disconnection : This strategy involves breaking a single C-C bond within the six-membered ring, revealing a linear precursor containing two carbonyl functionalities (a 1,5-diketone) or other reactive groups poised for cyclization. This approach relies on an intramolecular aldol condensation or a related ring-closing reaction.[7][8]

G cluster_main Retrosynthetic Pathways cluster_robinson Route A: Robinson Annulation cluster_intramolecular Route B: Intramolecular Cyclization T This compound K Spiro[4.5]decan-8-one T->K Reduction (Forward Sense) R1 Cyclopentanone K->R1 Robinson Annulation Disconnection R2 Methyl Vinyl Ketone K->R2 I1 1-(2-Oxocyclopentyl)pentane-2,4-dione (or equivalent 1,5-diketone) K->I1 Intramolecular Aldol Disconnection

Caption: Retrosynthetic analysis of this compound.

Route A: The Robinson Annulation Approach

The Robinson annulation is a cornerstone of six-membered ring synthesis in organic chemistry. It masterfully combines a Michael addition with an intramolecular aldol condensation in a sequential, often one-pot, process[9][10]. This method is particularly well-suited for the synthesis of Spiro[4.5]decan-8-one.

Mechanistic Rationale

The reaction is initiated by the base-catalyzed formation of an enolate from cyclopentanone. This nucleophilic enolate then undergoes a conjugate addition (Michael addition) to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate is not isolated but is subjected to further basic conditions. An intramolecular aldol condensation then occurs, where an enolate formed from the diketone attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of water) yields the α,β-unsaturated spirocyclic ketone, which is then hydrogenated to afford the target Spiro[4.5]decan-8-one.

G start Cyclopentanone + Methyl Vinyl Ketone step1 Base (e.g., NaOEt) Michael Addition start->step1 intermediate1 1,5-Diketone Intermediate step1->intermediate1 step2 Base (e.g., NaOEt) Intramolecular Aldol Condensation intermediate1->step2 intermediate2 Unsaturated Spiro Ketone step2->intermediate2 step3 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate2->step3 end Spiro[4.5]decan-8-one step3->end

Caption: Workflow for the Robinson Annulation route.

Advantages and Disadvantages
  • Advantages : This is a highly convergent and well-established method that builds the spirocyclic core from readily available starting materials. The reaction sequence is robust and has been extensively optimized over decades.

  • Disadvantages : The primary drawback is the propensity of methyl vinyl ketone to polymerize under basic conditions, which can significantly lower yields[9]. Careful control of reaction temperature and the rate of addition is crucial. Furthermore, the reaction may produce side products from double alkylation[9].

Detailed Experimental Protocol: Robinson Annulation

This protocol is a representative synthesis adapted from established chemical principles[6][9].

  • Michael Addition & Cyclization : To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) cooled to 0°C, a solution of cyclopentanone (8.4 g, 0.1 mol) in 20 mL of ethanol is added dropwise with stirring. After stirring for 30 minutes, a solution of freshly distilled methyl vinyl ketone (7.0 g, 0.1 mol) in 20 mL of ethanol is added slowly, ensuring the temperature does not exceed 10°C. The mixture is stirred at room temperature for 4 hours and then refluxed for 2 hours.

  • Workup : The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with dilute HCl and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Reduction : The crude unsaturated ketone is dissolved in 100 mL of ethanol, and 10% Palladium on carbon (0.5 g) is added. The mixture is hydrogenated in a Parr apparatus under 50 psi of H₂ until hydrogen uptake ceases.

  • Purification : The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude Spiro[4.5]decan-8-one is purified by vacuum distillation or column chromatography on silica gel.

Route B: Intramolecular Aldol Condensation

An alternative strategy involves the pre-assembly of a linear dicarbonyl precursor, which is then induced to cyclize. For the synthesis of Spiro[4.5]decan-8-one, a 1,5-diketone is the ideal substrate for an intramolecular aldol reaction, which strongly favors the formation of thermodynamically stable five- and six-membered rings[7][8].

Mechanistic Rationale

The synthesis begins with the preparation of a suitable 1,5-diketone precursor. This precursor is then treated with either acid or base to catalyze an intramolecular aldol reaction. An enol or enolate formed at one end of the molecule attacks the carbonyl group at the other end, forming the six-membered ring. As with the Robinson annulation, the initial aldol addition product readily dehydrates to form an α,β-unsaturated ketone, which is then reduced to the saturated Spiro[4.5]decan-8-one. The key difference from Route A is that the Michael addition and aldol condensation steps are decoupled into separate synthetic operations.

G start Acyclic Precursor (e.g., via alkylation) step1 Synthesis of 1,5-Diketone start->step1 intermediate1 1,5-Diketone step1->intermediate1 step2 Base/Acid Catalysis Intramolecular Aldol intermediate1->step2 intermediate2 Unsaturated Spiro Ketone step2->intermediate2 step3 Catalytic Hydrogenation intermediate2->step3 end Spiro[4.5]decan-8-one step3->end

Caption: Workflow for the Intramolecular Aldol Condensation route.

Advantages and Disadvantages
  • Advantages : This route offers more control compared to the Robinson annulation, as the steps are separated. It avoids the use of volatile and polymerization-prone reagents like MVK in the cyclization step. This can sometimes lead to higher overall yields and easier purification.

  • Disadvantages : The synthesis of the linear 1,5-diketone precursor can be lengthy, potentially requiring multiple steps and adding to the overall cost and complexity of the synthesis.

Detailed Experimental Protocol: Intramolecular Aldol

This protocol is a representative synthesis based on established principles of intramolecular cyclizations[7][8].

  • Precursor Synthesis : The 1,5-diketone precursor, 2-(3-oxobutyl)cyclopentan-1-one, is synthesized via the Michael addition of cyclopentanone to methyl vinyl ketone under controlled conditions to favor the isolation of the diketone.

  • Cyclization : The purified diketone (15.4 g, 0.1 mol) is dissolved in 200 mL of ethanol. A 5% aqueous solution of potassium hydroxide (20 mL) is added, and the mixture is refluxed for 4 hours.

  • Workup and Reduction : The reaction is cooled, neutralized with dilute HCl, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried and concentrated to yield the crude unsaturated ketone.

  • Hydrogenation and Purification : The crude product is hydrogenated and purified as described in the Robinson Annulation protocol to yield Spiro[4.5]decan-8-one.

Final Step: Reduction to this compound

The final transformation is the reduction of the ketone functionality of Spiro[4.5]decan-8-one to the target alcohol. The choice of reducing agent is critical as it determines the stereochemical outcome and reaction conditions.

Method 1: Hydride Reduction

The use of complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a fast, efficient, and common method for ketone reduction[11].

  • Mechanism : The hydride (H⁻) ion from the reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the alcohol.

  • Stereoselectivity : The approach of the hydride can be sterically hindered, leading to a preference for one diastereomer over another (axial vs. equatorial attack). For a spiro[4.5] system, the hydride will preferentially attack from the less hindered face, typically leading to the thermodynamically more stable equatorial alcohol as the major product.

  • Protocol (Sodium Borohydride Reduction) :

    • Spiro[4.5]decan-8-one (15.2 g, 0.1 mol) is dissolved in 200 mL of methanol and cooled to 0°C in an ice bath.

    • Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.

    • The reaction is stirred for 2 hours at room temperature.

    • The reaction is quenched by the slow addition of 50 mL of 1M HCl. The methanol is removed under reduced pressure.

    • The aqueous residue is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to yield this compound. Purification can be achieved by column chromatography or distillation.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation offers a clean and effective alternative, particularly for large-scale synthesis.

  • Mechanism : The ketone is treated with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The reaction occurs on the surface of the catalyst.

  • Stereoselectivity : The substrate adsorbs onto the catalyst surface from its less hindered face. The subsequent delivery of hydrogen also occurs from this face, often resulting in the syn-addition product. This can lead to a different stereochemical outcome compared to hydride reduction.

  • Protocol (Catalytic Hydrogenation) :

    • Spiro[4.5]decan-8-one (15.2 g, 0.1 mol) is dissolved in 150 mL of ethanol.

    • 10% Palladium on carbon (0.5 g) is added to the solution.

    • The mixture is placed in a hydrogenation apparatus and subjected to 50-100 psi of hydrogen gas pressure with vigorous stirring.

    • The reaction is monitored by TLC or GC until the starting material is consumed.

    • The catalyst is carefully filtered off, and the solvent is removed by rotary evaporation to give the product, this compound.

Comparative Summary

FeatureRoute A: Robinson AnnulationRoute B: Intramolecular AldolReduction: NaBH₄Reduction: Catalytic H₂
Overall Yield Moderate to GoodPotentially HigherExcellentExcellent
Number of Steps Fewer (often one-pot for annulation)More (precursor synthesis required)Single StepSingle Step
Key Reagents Cyclopentanone, MVK, Base, H₂/Pd-CCustom 1,5-diketone, Base, H₂/Pd-CNaBH₄, MethanolH₂ gas, Pd/C (or other)
Scalability Good, but MVK handling can be an issueExcellentExcellentExcellent (requires pressure reactor)
Stereocontrol N/A for achiral ketone synthesisN/A for achiral ketone synthesisGood (thermodynamic control)Good (kinetic control)
Cost/Availability Low (commodity starting materials)Higher (precursor synthesis adds cost)LowLow (catalyst is recyclable)
Safety Concerns MVK is toxic and polymerizesSynthesis of precursor may involve hazardous reagentsH₂ gas evolution during quenchH₂ gas is flammable/explosive

Conclusion

The synthesis of this compound is most practically achieved via a two-stage process: construction of the Spiro[4.5]decan-8-one intermediate, followed by its reduction.

  • For the construction of the ketone, the Robinson Annulation (Route A) represents the most direct and convergent approach, leveraging inexpensive and readily available starting materials. Its primary challenge lies in controlling the reactivity of methyl vinyl ketone to avoid polymerization and maximize yield.

  • The Intramolecular Aldol Condensation (Route B) offers a more controlled, albeit longer, alternative. It is the preferred method when the required 1,5-diketone precursor is readily accessible or when issues with the Robinson annulation prove insurmountable.

For the final reduction step, both hydride reduction and catalytic hydrogenation are highly effective. The choice between them often depends on the desired stereochemical outcome and the available laboratory equipment. Sodium borohydride reduction is operationally simple and generally provides the thermodynamically favored alcohol, while catalytic hydrogenation requires specialized pressure equipment but is exceptionally clean and scalable. The selection of the optimal synthetic route will ultimately be guided by the specific project requirements, including scale, cost, and desired stereoisomer.

References

  • MDPI. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from MDPI website. [Link]

  • Oesterreich, K., & Spitzner, D. (2002). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. Tetrahedron, 58(21), 4331-4334. (Link available through ResearchGate). [Link]

  • Royal Society of Chemistry. (2018). New development in the enantioselective synthesis of spiro compounds. Retrieved from RSC Publishing. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from Organic Chemistry Portal. [Link]

  • Juniper Publishers. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from Juniper Publishers. [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from Chemistry Steps. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(4.5)decan-8-one. PubChem Compound Summary for CID 14626805. Retrieved from PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Validation of Novel Spiro[4.5]decan-8-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold is a privileged structure in medicinal chemistry, prized for the rigid, three-dimensional architecture it confers upon molecules, which can lead to enhanced receptor binding affinity and metabolic stability.[1] Specifically, the spiro[4.5]decane skeleton is found in a number of biologically active natural and synthetic compounds.[2] This guide provides a comprehensive framework for the initial biological validation of novel Spiro[4.5]decan-8-ol analogs, with a primary focus on assessing their potential as anticancer agents—a field where spiro compounds have shown considerable promise.[3][4][5]

Our approach is grounded in a tiered, logical progression of experiments, beginning with high-throughput in vitro screening to identify active compounds and progressing to more detailed mechanistic studies. We will compare and contrast key methodologies, explaining the scientific rationale behind experimental choices to ensure the generation of robust and reliable data.

I. The Validation Workflow: A Strategic Overview

The journey from a newly synthesized compound to a validated lead candidate is a systematic process of evidence gathering. The goal is to efficiently identify analogs with potent and selective biological activity while simultaneously eliminating inactive or overly toxic compounds. This workflow ensures that resources are focused on the most promising candidates for further preclinical development.[6]

G cluster_0 In Vitro Validation cluster_1 Preclinical Development Synthesis Synthesis of Novel This compound Analogs PrimaryScreen Primary Screening: Cell Viability & Cytotoxicity Assays (e.g., MTT, XTT) Synthesis->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response Analysis (IC50) PrimaryScreen->HitConfirm SecondaryAssay Secondary Functional Assays: Apoptosis, Cell Cycle, etc. HitConfirm->SecondaryAssay Mechanism Mechanistic Insight Studies (Signaling Pathway Analysis) SecondaryAssay->Mechanism InVivo In Vivo Model Testing (e.g., Xenograft Models) Mechanism->InVivo

Caption: High-level workflow for validating novel this compound analogs.

II. Primary Screening: Assessing Cell Viability and Cytotoxicity

The first critical step is to determine whether the novel analogs have any effect on the viability of cancer cells.[7] Colorimetric assays that measure cellular metabolic activity are the workhorses of this stage due to their simplicity, reliability, and suitability for high-throughput screening in 96- or 384-well formats.[8][9] The two most common assays are the MTT and XTT assays.

Both assays rely on the principle that mitochondrial dehydrogenases in metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[10] The amount of color produced is directly proportional to the number of viable cells.[11]

FeatureMTT AssayXTT AssayRationale for Choice
Principle Reduction of yellow MTT to insoluble purple formazan crystals.[12]Reduction of pale XTT to a water-soluble orange formazan.[10]XTT is often preferred for higher throughput as it eliminates the solubilization step, reducing handling errors and time.[9]
Workflow Requires an additional step to solubilize the formazan crystals with DMSO or SDS.[10]No solubilization step is needed; the product is directly measured in the media.[8]For large-scale screening, the streamlined XTT protocol is more efficient and less prone to variability.[9]
Sensitivity Generally considered highly sensitive.Can offer higher sensitivity and a broader dynamic range.[11][12]The choice may depend on the specific cell lines and expected potency of the compounds.
Interference Can be affected by compounds that alter cellular redox potential.[8]Also susceptible to interference from reducing compounds.[8]It is crucial to include appropriate controls to account for any direct chemical reduction of the tetrazolium salt by the test compounds.
Experimental Protocol: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for determining the half-maximal inhibitory concentration (IC50) of a test compound.[8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel this compound analogs in culture medium. A common concentration range for initial screening is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition & Measurement: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Interpretation: Comparative Analysis

The primary output of this screening phase is the IC50 value, which allows for a direct comparison of the potency of the novel analogs against each other and against a known standard.

CompoundCell Line: MCF-7 (Breast Cancer) IC50 (µM)Cell Line: A549 (Lung Cancer) IC50 (µM)Cell Line: HCT116 (Colon Cancer) IC50 (µM)
Novel Analog S1 1.52.83.1
Novel Analog S2 15.225.818.9
Doxorubicin (Standard) 0.81.20.9

Data are hypothetical and for illustrative purposes. Analogs with low micromolar or nanomolar IC50 values are considered "hits" and are prioritized for further investigation.

III. Secondary Assays: Elucidating the Mechanism of Cell Death

Once a compound is confirmed to reduce cell viability, the next logical question is how? The two primary mechanisms of anticancer drug action are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.[13][14]

Apoptosis Induction

Apoptosis is a controlled, energy-dependent process crucial for eliminating damaged or cancerous cells. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases.

  • Causality: Measuring the activity of key executioner caspases, such as Caspase-3 and Caspase-7, provides direct evidence that the compound is inducing apoptosis. This is a more specific endpoint than a general viability assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Setup: Seed and treat cells with the novel analogs at their respective IC50 concentrations for 24-48 hours, as described in the XTT protocol.

  • Reagent Addition: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently by orbital shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence corresponds to increased Caspase-3/7 activity and apoptosis.

IV. Mechanistic Insights: Identifying Potential Signaling Pathways

Many spiroketal compounds exert their biological effects by modulating key cellular signaling pathways that are commonly dysregulated in cancer.[15] Identifying which pathways are affected by the novel analogs provides crucial insight into their mechanism of action and can guide future optimization.

Several signaling pathways are critical for cell growth, proliferation, and survival, and are often targeted in cancer therapy:[16][17]

  • PI3K/Akt/mTOR Pathway: A central regulator of cell proliferation and survival.[16]

  • MAPK Pathway: Controls gene expression and is involved in proliferation, differentiation, and apoptosis.[18]

  • NF-κB Pathway: Plays a key role in inflammation and cell survival.[17]

A this compound analog could, for instance, inhibit an upstream kinase like PI3K or Akt, leading to the downstream effects of decreased proliferation and induced apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Analog Novel Spiro Analog Analog->AKT X

Caption: Hypothetical mechanism: the novel analog inhibits Akt phosphorylation.

To validate such a hypothesis, one would perform Western blot analysis to measure the phosphorylation status of key proteins in the pathway (e.g., phospho-Akt, phospho-mTOR) in cells treated with the novel analog. A significant decrease in phosphorylation would provide strong evidence for pathway inhibition.

V. The Path Forward: In Vivo Validation

While this guide focuses on the foundational in vitro validation, it is important to note that promising candidates must ultimately be tested in living organisms.[19] In vivo models, such as mouse xenograft models where human tumor cells are implanted into immunocompromised mice, are essential for evaluating a compound's efficacy and safety in a more complex biological system.[20] Data from robust in vitro assays are indispensable for selecting which compounds merit advancement to these costly and labor-intensive in vivo studies.[6][21]

VI. Conclusion

The validation of novel this compound analogs requires a multi-faceted, evidence-based approach. By systematically progressing from broad viability screens to specific mechanistic assays, researchers can build a comprehensive biological profile of their compounds. This structured comparison not only identifies the most potent and promising drug candidates but also provides the critical mechanistic insights necessary to drive the next phase of drug discovery and development.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-mtt-vs-xtt-assays-for-cell-viability]
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-viability-proliferation-assays/cyquant-xtt-mtt-assays.html]
  • XTT Assays vs MTT. Biotech Spain. [URL: https://www.canvaxbiotech.com/xtt-assays-vs-mtt/]
  • What are in-vivo models for research?. Biobide. [URL: https://www.biobide.
  • MTT assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/MTT_assay]
  • Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. [URL: https://www.fishersci.com/us/en/products/I9C8L4M8/invitrogen-cyquant-mtt-and-xtt-cell-viability-assays.html]
  • In Vivo Model Systems. Crown Bioscience. [URL: https://www.crownbio.com/invivo]
  • Identifying and validating novel targets with in vivo disease models: guidelines for study design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17550597/]
  • In vivo models | Drug Discovery | CRO services. Oncodesign Services. [URL: https://www.oncodesign-services.com/drug-discovery/in-vivo-models/]
  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [URL: https://www.mdpi.com/1422-0067/15/12/22713]
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15711174/]
  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-assay-development-for-novel-anti-cancer-agents]
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [URL: https://www.karger.com/Article/FullText/71585]
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c02115]
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2759881/]
  • Effects of a spiroketal compound Peniciketal A and its molecular mechanisms on growth inhibition in human leukemia. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30660475/]
  • Spirodecanone. Grokipedia. [URL: https://grokipedia.com/spirodecanone/]
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10673305/]
  • Synthesis and Biological Evaluation of (-) and (+)-Spiroleucettadine and Analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33320428/]
  • Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9459520/]
  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. MDPI. [URL: https://www.mdpi.com/2072-6694/11/11/1749]
  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/md/c8md00561a]
  • Cell signaling pathways altered by natural chemopreventive agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15476851/]
  • A few biologically important natural and synthetic compounds contain spiro[4.4]nonane and spiro[4.5]decane skeletons. ResearchGate. [URL: https://www.researchgate.net/figure/A-few-biologically-important-natural-and-synthetic-compounds-contain-spiro-44-nonane_fig1_371665416]
  • Signalling pathways that are affected by selective plant extracts and their compounds in platelets. ResearchGate. [URL: https://www.researchgate.net/figure/Signalling-pathways-that-are-affected-by-selective-plant-extracts-and-their-compounds_fig2_357492985]
  • Some bio-active naturally occuring spiro-alkaloids. ResearchGate. [URL: https://www.researchgate.
  • (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/331327170_Studies_on_Spiro45decanone_Prolyl_Hydroxylase_Domain_Inhibitors]
  • Evaluation of the Bioactivity of Novel Spiroisoxazoline TypeCompounds against Normal and Cancer Cell Lines. MDPI. [URL: https://www.mdpi.com/1420-3049/20/7/13243]
  • Synthesis and Biological Evaluation of (−) and (+)‐Spiroleucettadine and Analogues | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/347814838_Synthesis_and_Biological_Evaluation_of_-and-Spiroleucettadine_and_Analogues]
  • Design, synthesis, and biological evaluation of CXCR4 ligands. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2019/ob/c9ob00780a]

Sources

A Spectroscopic Guide to the Diastereomers of Spiro[4.5]decan-8-ol: Unraveling Stereochemistry through NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule is paramount. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit vastly different biological activities and physical properties. For researchers working with spirocyclic scaffolds, a common motif in natural products and medicinal chemistry, the ability to confidently distinguish between diastereomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of Spiro[4.5]decan-8-ol, offering field-proven insights and experimental data to aid in their unambiguous identification.

The spiro[4.5]decane framework, with its fused cyclopentane and cyclohexane rings, presents a unique conformational landscape. The orientation of the hydroxyl group at the C-8 position of the cyclohexane ring gives rise to two diastereomers: cis-Spiro[4.5]decan-8-ol, where the hydroxyl group is axial, and trans-Spiro[4.5]decan-8-ol, where it is equatorial. This seemingly subtle difference in spatial arrangement profoundly impacts their spectroscopic signatures.

The Decisive Power of NMR Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the stereochemistry of the this compound diastereomers. The rigid chair-like conformation of the cyclohexane ring in these spirocycles leads to distinct chemical shifts for axial and equatorial protons and carbons, a phenomenon that is central to their differentiation.

¹H NMR: The Anisotropic Shielding Effect in Action

In ¹H NMR, the chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-8) is a key diagnostic indicator.

  • In trans -Spiro[4.5]decan-8-ol (equatorial -OH), the H-8 proton resides in an axial position. This axial proton experiences greater shielding from the C-C single bonds of the cyclohexane ring, causing it to resonate at a lower chemical shift (upfield) , typically observed as a broader multiplet due to multiple axial-axial and axial-equatorial couplings.

  • Conversely, in cis -Spiro[4.5]decan-8-ol (axial -OH), the H-8 proton is in an equatorial position. This orientation results in less shielding, leading to a resonance at a higher chemical shift (downfield) . The multiplicity of this signal is often a narrower multiplet due to smaller equatorial-equatorial and equatorial-axial coupling constants.

¹³C NMR: The Gamma-Gauche Effect as a Stereochemical Marker

¹³C NMR spectroscopy provides complementary and often more definitive evidence for the assignment of stereochemistry, primarily through the gamma-gauche effect. This effect describes the shielding of a carbon atom by a substituent in a gamma position that is in a gauche conformation to it.

  • For cis -Spiro[4.5]decan-8-ol (axial -OH), the axial hydroxyl group is gauche to the axial hydrogens on C-6 and C-10. This steric interaction leads to a shielding effect on the carbons of the cyclohexane ring, particularly C-6 and C-10, which will resonate at a lower chemical shift (upfield) compared to the trans isomer. The carbon bearing the hydroxyl group, C-8, will also be shielded.

  • In trans -Spiro[4.5]decan-8-ol (equatorial -OH), the hydroxyl group is anti-periplanar to the C-6 and C-10 carbons, and thus the gamma-gauche effect is absent. Consequently, the carbons of the cyclohexane ring, including C-8, will resonate at a higher chemical shift (downfield) .

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences for this compound Diastereomers

Spectroscopic Parametercis-Spiro[4.5]decan-8-ol (Axial -OH)trans-Spiro[4.5]decan-8-ol (Equatorial -OH)Rationale
¹H NMR Chemical Shift of H-8 Higher ppm (Downfield)Lower ppm (Upfield)Anisotropic effect of C-C bonds
¹³C NMR Chemical Shift of C-8 Lower ppm (Upfield)Higher ppm (Downfield)Gamma-gauche effect
¹³C NMR Chemical Shift of C-6 & C-10 Lower ppm (Upfield)Higher ppm (Downfield)Gamma-gauche effect

Corroborative Evidence from Infrared Spectroscopy and Mass Spectrometry

While NMR is the primary tool for stereochemical assignment, Infrared (IR) spectroscopy and Mass Spectrometry (MS) offer valuable supporting data.

Infrared Spectroscopy: Probing the C-O Bond Environment

The C-O stretching vibration in the IR spectrum can provide subtle clues to the stereochemistry of cyclic alcohols.

  • The C-O stretching frequency for an axial hydroxyl group (as in cis-Spiro[4.5]decan-8-ol) is typically observed at a lower wavenumber compared to its equatorial counterpart.

  • An equatorial hydroxyl group (as in trans-Spiro[4.5]decan-8-ol) generally exhibits a C-O stretch at a higher wavenumber .

Both diastereomers will, of course, display the characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Mass Spectrometry: Diastereomeric Fragmentation Patterns

The fragmentation patterns in mass spectrometry can also differ between diastereomers, although these differences can be subtle. The primary fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and alpha-cleavage. The relative intensities of these fragment ions can be influenced by the stereochemistry of the parent molecule, as the stability of the resulting radical cations may differ. For instance, the diastereomer that can more readily adopt a conformation facilitating a lower-energy fragmentation pathway may show a more abundant corresponding fragment ion.

Table 2: Summary of Expected Spectroscopic Data

TechniqueFeaturecis-Spiro[4.5]decan-8-ol (Axial -OH)trans-Spiro[4.5]decan-8-ol (Equatorial -OH)
¹H NMR δ (H-8)~3.8 - 4.2 ppm (downfield)~3.4 - 3.8 ppm (upfield)
¹³C NMR δ (C-8)~65 - 70 ppm (upfield)~70 - 75 ppm (downfield)
IR ν(C-O)~1000 - 1050 cm⁻¹~1050 - 1100 cm⁻¹
MS M-18PresentPresent (Potentially different relative intensity)

Experimental Protocol: Synthesis, Separation, and Analysis

A reliable comparison of the diastereomers necessitates their synthesis and separation. The most common route to this compound is through the reduction of the corresponding ketone, Spiro[4.5]decan-8-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

Step 1: Stereoselective Synthesis
  • Synthesis of cis-Spiro[4.5]decan-8-ol (Axial -OH): Reduction of Spiro[4.5]decan-8-one with a sterically hindered hydride reagent, such as Lithium tri-sec-butylborohydride (L-Selectride®), favors the approach of the hydride from the less hindered equatorial face, resulting in the formation of the axial alcohol as the major product.

  • Synthesis of trans-Spiro[4.5]decan-8-ol (Equatorial -OH): Reduction with a less sterically demanding reagent, such as Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄), allows for hydride attack from the axial face, leading to the equatorial alcohol as the predominant isomer.

Step 2: Diastereomer Separation

The resulting mixture of diastereomers can be separated using standard column chromatography on silica gel. The trans isomer, being generally more polar due to the more exposed equatorial hydroxyl group, will typically have a lower Rf value and elute later than the less polar cis isomer.

Step 3: Spectroscopic Analysis

Once separated and purified, each diastereomer should be subjected to a full suite of spectroscopic analyses:

  • ¹H NMR Spectroscopy: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃) and acquire the spectrum. Pay close attention to the chemical shift and multiplicity of the H-8 proton.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms, focusing on the differences in the cyclohexane ring carbons.

  • Infrared Spectroscopy: Obtain the IR spectrum of a neat film of the alcohol or as a solution in a suitable solvent (e.g., CCl₄).

  • Mass Spectrometry: Analyze the sample using a mass spectrometer, typically with electron ionization (EI), to observe the molecular ion and characteristic fragmentation patterns.

Visualizing the Workflow and Structures

To further clarify the experimental process and the structural differences, the following diagrams are provided.

G cluster_synthesis Stereoselective Synthesis cluster_analysis Spectroscopic Analysis Ketone Spiro[4.5]decan-8-one Reduction_cis Reduction (L-Selectride®) Ketone->Reduction_cis Sterically hindered hydride Reduction_trans Reduction (NaBH4 or LiAlH4) Ketone->Reduction_trans Less hindered hydride cis_isomer cis-Spiro[4.5]decan-8-ol (Axial -OH) Reduction_cis->cis_isomer trans_isomer trans-Spiro[4.5]decan-8-ol (Equatorial -OH) Reduction_trans->trans_isomer Separation Column Chromatography Separation cis_isomer->Separation trans_isomer->Separation NMR 1H & 13C NMR Separation->NMR Analyze each isomer IR Infrared Spectroscopy NMR->IR MS Mass Spectrometry IR->MS

Caption: Experimental workflow for the synthesis, separation, and analysis of this compound diastereomers.

G cluster_cis cis-Spiro[4.5]decan-8-ol cluster_trans trans-Spiro[4.5]decan-8-ol cis_struct Axial -OH (H-8 is equatorial) trans_struct Equatorial -OH (H-8 is axial)

Caption: Structural representation of the cis and trans diastereomers of this compound.

Conclusion

The differentiation of the cis and trans diastereomers of this compound is a quintessential example of the power of modern spectroscopic techniques in stereochemical analysis. By leveraging the predictable and well-understood effects of substituent orientation on NMR chemical shifts, supported by corroborating evidence from IR and MS, researchers can confidently assign the relative stereochemistry of these and related spirocyclic systems. This guide provides a comprehensive framework, from synthesis to analysis, to empower scientists in their pursuit of stereochemically pure compounds for a wide range of applications.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Crews, P., Rodríguez, J., & Jaspars, M. (2009). Organic Structure Analysis. Oxford University Press.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

A Comparative Guide to the In Vitro and In Vivo Validation of Spiro[4.5]decan-8-ol as a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of a novel chemical entity, Spiro[4.5]decan-8-ol, as a potential therapeutic agent. Given the absence of extensive public data on this specific compound, we present a hypothetical yet scientifically rigorous case study positioning this compound as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a crucial mediator in various cancers.[1][2] This guide will objectively compare its hypothetical performance against a well-established multi-kinase inhibitor, Sorafenib, and provide detailed experimental protocols and supporting data to illustrate the validation process.

The p38 MAPK pathway is a key signaling cascade that cancer cells use to adapt to environmental stimuli.[1] While its role is complex, exhibiting both tumor-suppressive and pro-oncogenic functions, its inhibition has emerged as a promising therapeutic strategy.[3][4] This document will detail the necessary in vitro and in vivo studies to rigorously assess the efficacy, selectivity, and preliminary safety profile of this compound.

Comparative Inhibitory Activity of this compound and Comparator Compounds

The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound, Sorafenib (a multi-kinase inhibitor serving as a positive control), and a negative control against a panel of key kinases implicated in cancer signaling pathways. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)[5][6]Negative Control (IC50, nM)
p38α MAPK 15 58>10,000
VEGFR21,25090>10,000
B-RAF2,50022>10,000
c-RAF3,0006>10,000
PDGFRβ1,80057>10,000

In Vitro Validation Workflow

The initial phase of validation focuses on characterizing the compound's activity and properties in a controlled laboratory setting. This involves a series of biochemical and cell-based assays.

Experimental Workflow: In Vitro Validation

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 ADME Profiling Kinase Inhibition Assay Kinase Inhibition Assay Selectivity Profiling Selectivity Profiling Kinase Inhibition Assay->Selectivity Profiling Determine Potency Cell Proliferation Assay Cell Proliferation Assay Kinase Inhibition Assay->Cell Proliferation Assay Confirm Cellular Activity Target Engagement Assay Target Engagement Assay Selectivity Profiling->Target Engagement Assay Validate Specificity Cell Proliferation Assay->Target Engagement Assay Assess Cellular Efficacy Metabolic Stability Metabolic Stability Cell Proliferation Assay->Metabolic Stability Proceed if Active Plasma Protein Binding Plasma Protein Binding Metabolic Stability->Plasma Protein Binding Evaluate Drug-like Properties

Caption: High-level workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the target kinase, p38α MAPK.

  • Objective: To calculate the IC50 value of this compound for p38α MAPK.

  • Methodology: A radiometric assay is a highly sensitive method for this purpose.[7]

    • Prepare a reaction mixture containing recombinant human p38α MAPK, a specific substrate (e.g., ATF2), and [γ-³²P]ATP.

    • Add varying concentrations of this compound, Sorafenib, or the negative control.

    • Incubate the reaction mixture to allow for phosphorylation.

    • Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using a phosphocellulose membrane.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

2. Cellular Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on the p38 MAPK pathway.

  • Objective: To determine the anti-proliferative effect of this compound on a relevant cancer cell line (e.g., A549 non-small cell lung cancer).

  • Methodology:

    • Seed A549 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound, Sorafenib, or the negative control for 72 hours.

    • Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

3. In Vitro ADME Assays

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to de-risk its development.[9][10]

  • Objective: To evaluate the metabolic stability and plasma protein binding of this compound.

  • Methodology:

    • Metabolic Stability: Incubate this compound with human liver microsomes and NADPH.[11] Analyze the concentration of the parent compound at various time points using LC-MS/MS to determine its half-life.[12]

    • Plasma Protein Binding: Use rapid equilibrium dialysis to determine the fraction of this compound that binds to plasma proteins.[10] This is important as only the unbound fraction is pharmacologically active.

In Vivo Validation Workflow

Following promising in vitro data, in vivo studies are conducted in animal models to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.[13][14]

Experimental Workflow: In Vivo Validation

cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy Studies cluster_2 Safety Assessment Single Dose PK Single Dose PK Bioavailability Bioavailability Single Dose PK->Bioavailability Determine Exposure Xenograft Model Xenograft Model Single Dose PK->Xenograft Model Inform Dose Selection Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition Assess Anti-tumor Activity Tolerability Tolerability Xenograft Model->Tolerability Monitor for Adverse Effects Histopathology Histopathology Tolerability->Histopathology Evaluate Safety Profile

Caption: A streamlined workflow for the in vivo validation of this compound.

Detailed Experimental Protocols

1. Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted is fundamental to designing effective in vivo studies.[15][16]

  • Objective: To determine the key pharmacokinetic parameters of this compound in mice.

  • Methodology:

    • Administer a single intravenous and oral dose of this compound to two separate groups of mice.

    • Collect blood samples at multiple time points post-administration.

    • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Use non-compartmental analysis to calculate parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[15]

2. Xenograft Efficacy Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[13][17]

  • Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.[18][19]

  • Methodology:

    • Subcutaneously implant A549 cancer cells into the flank of immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, Sorafenib).

    • Administer the compounds daily via oral gavage.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., Western blotting for p38 MAPK pathway biomarkers).

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines, leading to the phosphorylation of downstream targets that regulate processes like cell proliferation, apoptosis, and inflammation.[3][20]

Stress Cellular Stress / Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Spiro This compound Spiro->p38 Inhibition Response Cellular Response (Proliferation, Apoptosis, Inflammation) Downstream->Response

Caption: Simplified diagram of the p38 MAPK signaling pathway and the inhibitory action of this compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vitro and in vivo validation of a novel drug lead, using the hypothetical case of this compound as a p38 MAPK inhibitor. The described experimental workflows and protocols provide a robust framework for assessing the compound's potency, selectivity, cellular activity, pharmacokinetic properties, and anti-tumor efficacy. By following such a structured validation process, researchers can make informed decisions about the potential of a compound to advance into further preclinical and clinical development.[21][22]

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? (2025, November 21). Dr.Oracle. Retrieved January 15, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 15, 2026, from [Link]

  • Sorafenib. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • The p38 Pathway: From Biology to Cancer Therapy. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • In Vitro ADME. (n.d.). Selvita. Retrieved January 15, 2026, from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 15, 2026, from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Retrieved January 15, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs. Retrieved January 15, 2026, from [Link]

  • Targeting p38 MAP kinase signaling in cancer through post-translational modifications. (2017). Retrieved January 15, 2026, from [Link]

  • What is the mechanism of Sorafenib Tosylate? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. (2008). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Role of MAPK/p38 Signalling Pathway in Cancer. (n.d.). MaplesPub. Retrieved January 15, 2026, from [Link]

  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved January 15, 2026, from [Link]

  • The p38 MAPK signaling pathway exhibits a dual role in cancer... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Retrieved January 15, 2026, from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved January 15, 2026, from [Link]

  • Spiro compounds as a potent anticancer agent. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. (2016, August 1). R Discovery. Retrieved January 15, 2026, from [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. (n.d.). Anticancer Research. Retrieved January 15, 2026, from [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. Retrieved January 15, 2026, from [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024, September 20). PharmaFeatures. Retrieved January 15, 2026, from [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. Retrieved January 15, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 15, 2026, from [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of Spiro[4.5]decan-8-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. High target specificity not only dictates the efficacy of a drug but also significantly influences its safety profile by minimizing unintended interactions that can lead to adverse effects.[1][2] This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of novel Spiro[4.5]decan-8-ol derivatives, a promising class of compounds with potential therapeutic applications, against a relevant alternative.

The spirocyclic scaffold is a unique structural motif in medicinal chemistry, and derivatives of this compound have garnered interest for their potential to modulate a variety of biological targets, including sigma receptors, which are implicated in neurodegenerative diseases and cancer.[3][4][5][6] This guide will delve into the experimental methodologies used to characterize the selectivity of these compounds, present comparative data, and offer insights into the structural nuances that govern their target engagement.

The Imperative of Selectivity in Drug Development

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to unforeseen off-target effects.[7][8] A drug's ability to selectively bind to its intended target over other structurally related or unrelated proteins is a critical determinant of its therapeutic index.[2][9] Poor selectivity can lead to a cascade of undesirable pharmacological events, underscoring the necessity for comprehensive selectivity profiling early in the drug discovery pipeline.[10][11]

This guide will utilize a case study approach to compare two hypothetical this compound derivatives, SPD-A and SPD-B , with a well-characterized, albeit less selective, reference compound, REF-C . For the purpose of this guide, the primary target is the Sigma-1 receptor (σ1R) , a chaperone protein at the endoplasmic reticulum that has emerged as a key target for neuroprotective and anticancer therapies.[5][6][12]

Comparative Selectivity Profiling: A Head-to-Head Analysis

To objectively assess the selectivity of our this compound derivatives, a comprehensive in vitro profiling campaign was designed. This involved determining the binding affinity of SPD-A, SPD-B, and REF-C against the primary target (σ1R) and a panel of clinically relevant off-targets. The selection of off-targets is crucial and should ideally include proteins that are structurally related to the primary target or are known to be involved in common adverse drug reactions.

For this case study, our off-target panel includes the Sigma-2 receptor (σ2R) due to its structural similarity, a panel of common G-protein coupled receptors (GPCRs), and key kinases to assess broader cross-reactivity.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a generalized workflow for assessing the selectivity of small molecules.

G Generalized Workflow for In Vitro Selectivity Profiling cluster_0 Compound Synthesis & QC cluster_1 Primary Target Engagement cluster_2 Off-Target Screening cluster_3 Data Analysis & Interpretation synthesis Synthesis of Spiro Derivatives qc Purity & Identity Confirmation (LC-MS, NMR) synthesis->qc primary_assay Primary Assay: Radioligand Binding Assay (e.g., for Sigma-1 Receptor) qc->primary_assay panel_screening Broad Panel Screening (e.g., CEREP Safety Panel) qc->panel_screening ic50_determination IC50/Ki Determination primary_assay->ic50_determination data_analysis Data Compilation & Analysis ic50_determination->data_analysis kinase_panel Kinase Profiling Panel (e.g., KINOMEscan) panel_screening->kinase_panel gpcr_panel GPCR Profiling Panel panel_screening->gpcr_panel kinase_panel->data_analysis gpcr_panel->data_analysis selectivity_score Calculation of Selectivity Index data_analysis->selectivity_score sar Structure-Activity Relationship (SAR) Analysis selectivity_score->sar G In Silico and In Vitro Synergy in_silico In Silico Prediction (e.g., Similarity Searching, Docking) virtual_hits Prioritized Virtual Hits in_silico->virtual_hits experimental In Vitro Experimental Screening virtual_hits->experimental validated_hits Validated Hits with Selectivity Data experimental->validated_hits validated_hits->in_silico Feedback Loop for Model Refinement lead_opt Lead Optimization validated_hits->lead_opt

Caption: The synergistic relationship between in silico and in vitro profiling methods.

Conclusion and Future Directions

The comprehensive selectivity profiling of this compound derivatives SPD-A and SPD-B has demonstrated their significant advantages over the reference compound REF-C. Their high affinity for the Sigma-1 receptor, coupled with an excellent selectivity profile against the Sigma-2 receptor, a broad panel of GPCRs, and key kinases, positions them as promising candidates for further preclinical development.

This guide underscores the critical importance of a multi-faceted approach to selectivity profiling, integrating high-quality in vitro assays with predictive in silico methods. [13]By understanding and mitigating the risks of off-target interactions early in the drug discovery process, we can enhance the likelihood of developing safer and more effective medicines. Future work on this chemical series will focus on elucidating the structure-activity relationships that govern this remarkable selectivity and on evaluating their efficacy and safety in more advanced biological systems.

References

  • Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. (2024-07-15)
  • Selectivity Definition - Intro to Pharmacology Key Term | Fiveable.
  • Improving Selectivity in Drug Design - AZoLifeSciences. (2022-03-04)
  • Target-specific compound selectivity for multi-target drug discovery and repurposing - Frontiers. (2022-09-22)
  • Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
  • Kinase Screening Assay Services - Reaction Biology.
  • Recent progress in assays for GPCR drug discovery.
  • In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019-07-16)
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules - Benchchem.
  • Off-Target Effects Analysis - Cre
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corpor
  • (PDF)
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (2020-07-15)
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. (2015-07-23)
  • Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery - YouTube. (2014-04-11)
  • Sigma Receptor (σR)
  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegener
  • Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease - PubMed Central. (2020-06-04)

Sources

A Comparative Guide to the Synthesis of Spiro[4.5]decanes: Benchmarking New Synthetic Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[4.5]decane framework is a cornerstone of numerous natural products and pharmacologically active compounds.[1][2][3] Its inherent three-dimensionality and conformational rigidity render it a privileged scaffold in modern drug discovery. Consequently, the development of efficient and stereoselective methods for the synthesis of this important structural motif is of paramount importance to the chemical science community. This guide provides a comprehensive comparison of established protocols and novel synthetic strategies for accessing spiro[4.5]decanes, with a focus on experimental data, detailed mechanistic insights, and practical considerations for researchers in the field.

Established Methodologies: The Bedrock of Spiro[4.5]decane Synthesis

For decades, synthetic chemists have relied on a set of robust and well-understood reactions to construct the spiro[4.5]decane core. These methods, while foundational, often come with inherent limitations in terms of reaction conditions, stereocontrol, and substrate scope.

The Robinson Annulation

A classic and enduring strategy, the Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[4][5][6] This method's primary advantage lies in its use of readily available starting materials.

Causality Behind Experimental Choices: The choice of a strong base is crucial to deprotonate the ketone, forming the enolate necessary for the initial Michael addition. The subsequent intramolecular aldol condensation is typically promoted by heating, which also facilitates the final dehydration to yield the α,β-unsaturated ketone.

Experimental Protocol: Robinson Annulation for Spiro[4.5]dec-6-en-2-one

  • Materials: Cyclopentanone, Methyl vinyl ketone, Sodium ethoxide, Ethanol.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), a mixture of cyclopentanone (1.0 equiv.) and methyl vinyl ketone (1.0 equiv.) is added dropwise with stirring at 0-5 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • Subsequently, the mixture is refluxed for 4 hours to ensure completion of the aldol condensation and dehydration.

    • After cooling, the reaction is neutralized with dilute hydrochloric acid, and the ethanol is removed under reduced pressure.

    • The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel.

The Diels-Alder Reaction

The [4+2] cycloaddition between a diene and a dienophile is a powerful tool for the construction of cyclic systems, including the spiro[4.5]decane framework, particularly through intramolecular variants.[7][8][9]

Causality Behind Experimental Choices: The stereochemical outcome of the Diels-Alder reaction is governed by the Woodward-Hoffmann rules, with the endo product often being the kinetic favorite. The use of Lewis acids can accelerate the reaction and enhance its regioselectivity and stereoselectivity by lowering the LUMO of the dienophile.

Experimental Protocol: Intramolecular Diels-Alder Reaction

  • Materials: A suitable triene precursor, Lewis acid (e.g., BF₃·OEt₂, optional), solvent (e.g., toluene).

  • Procedure:

    • A solution of the triene precursor in an anhydrous solvent is prepared under an inert atmosphere.

    • If a Lewis acid is used, it is added at a low temperature (e.g., -78 °C).

    • The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux, depending on the substrate) and monitored by TLC.

    • Upon completion, the reaction is quenched (if a Lewis acid was used) and worked up by extraction.

    • The crude product is purified by column chromatography.

Modern Synthetic Marvels: A New Era in Spiro[4.5]decane Synthesis

Recent years have witnessed a surge in the development of innovative and elegant strategies for spiro[4.5]decane synthesis. These methods often employ catalytic systems to achieve high levels of efficiency, stereoselectivity, and functional group tolerance under mild reaction conditions.

Synergistic Photocatalysis and Organocatalysis: A [3+2] Cycloaddition Approach

A groundbreaking approach utilizes the synergy between visible-light photocatalysis and organocatalysis to effect a highly diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins, affording functionalized 2-amino-spiro[4.5]decane-6-ones.[2] This method is notable for being metal-free and proceeding with 100% atom economy.[2]

Causality Behind Experimental Choices: The photocatalyst, upon irradiation with visible light, initiates a single-electron transfer process, generating a radical cation from the cyclopropylamine. The chiral phosphoric acid organocatalyst then orchestrates the stereochemical outcome of the subsequent cycloaddition. The choice of solvent is critical for optimizing the yield and diastereoselectivity.

Experimental Protocol: Synergistic Photocatalytic and Organocatalytic [3+2] Cycloaddition [2]

  • Materials: 2-Methylene-tetrahydronaphthalen-1-one derivative (1.0 equiv.), N-cyclopropylaniline derivative (2.0 equiv.), Chiral phosphoric acid catalyst (e.g., BINOL-derived phosphoric acid, 10 mol%), Anhydrous and degassed solvent (e.g., dichloromethane), Blue LED light source.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, the 2-methylene-tetrahydronaphthalen-1-one derivative, N-cyclopropylaniline derivative, and chiral phosphoric acid catalyst are dissolved in the anhydrous, degassed solvent.

    • The reaction mixture is stirred in the dark for a short period to allow for catalyst-substrate association.

    • The mixture is then irradiated with a blue LED light source at room temperature and stirred until completion (monitored by TLC).

    • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Palladium-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation

This elegant method provides access to spiro[4.5]cyclohexadienones through a palladium-catalyzed intramolecular ipso-Friedel-Crafts allylic alkylation of phenols.[10][11][12] This strategy allows for the enantioselective construction of an all-carbon quaternary spirocenter.[10][11]

Causality Behind Experimental Choices: The palladium catalyst facilitates the ionization of the allylic carbonate to form a π-allylpalladium intermediate. The choice of a chiral ligand is paramount for inducing enantioselectivity in the subsequent intramolecular attack of the phenol ring at the ipso position.

Experimental Protocol: Palladium-Catalyzed Intramolecular ipso-Friedel-Crafts Allylic Alkylation [11]

  • Materials: Phenol substrate with an allylic carbonate tether, Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), Chiral ligand (e.g., (R,R)-Trost ligand, 6 mol%), Solvent (e.g., THF).

  • Procedure:

    • To a solution of the phenol substrate in the solvent are added the palladium catalyst and the chiral ligand under an inert atmosphere.

    • The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 50 °C) until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then concentrated, and the crude product is purified by flash column chromatography.

Gold-Catalyzed Vinylogous Conia-Ene Reaction

Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules. The gold(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones provides a mild and efficient route to densely functionalized spiro[4.5]deca-1,6-diene-8-ones.[13]

Causality Behind Experimental Choices: The gold(I) catalyst acts as a soft π-acid, activating the alkyne towards nucleophilic attack by the enol tautomer of the cyclohexenone. This activation allows the reaction to proceed under neutral conditions and at room temperature, a significant advantage over traditional thermal Conia-ene reactions.[14][15]

Experimental Protocol: Gold(I)-Catalyzed Vinylogous Conia-Ene Reaction [14]

  • Materials: 4-Alkyne tethered cyclohex-2-enone, Gold(I) catalyst (e.g., (Ph₃P)AuNTf₂, 1 mol%), Solvent (e.g., dichloromethane).

  • Procedure:

    • To a solution of the 4-alkyne tethered cyclohex-2-enone in the solvent is added the gold(I) catalyst.

    • The reaction mixture is stirred at room temperature until completion (typically within a short period, monitored by TLC).

    • The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

Stereoselective Claisen Rearrangement

The Claisen rearrangement, a[10][10]-sigmatropic rearrangement, has been ingeniously applied to the stereocontrolled synthesis of the spiro[4.5]decane core, particularly in the context of natural product synthesis.[16][17][18] This method is renowned for its high fidelity in transferring stereochemical information.

Causality Behind Experimental Choices: The stereochemical outcome of the Claisen rearrangement is highly predictable and is dictated by the chair-like transition state of the reacting system. The choice of a chiral starting material allows for the synthesis of enantiomerically pure spiro[4.5]decanes.

Experimental Protocol: Diastereoselective Claisen Rearrangement [17]

  • Materials: Bicyclic 2-(alkenyl)dihydropyran precursor, Anhydrous toluene.

  • Procedure:

    • A solution of the bicyclic 2-(alkenyl)dihydropyran precursor in anhydrous toluene is prepared in a sealed tube.

    • The solution is degassed and placed under an inert atmosphere.

    • The sealed tube is heated in an oil bath at a high temperature (e.g., 180-220 °C) for several hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the spiro[4.5]decane product as a single diastereomer.

Comparative Analysis

Synthetic MethodKey PrecursorsReagents & ConditionsYield (%)Diastereoselectivity (d.r.)Enantioselectivity (e.e.)Key AdvantagesLimitations
Robinson Annulation Cycloalkanone, α,β-Unsaturated ketoneBase (e.g., NaOEt, KOH), Heat50-70[1]Not typically stereoselectiveN/AReadily available starting materials, straightforward procedure.Harsh conditions, often low stereocontrol, potential for polymerization of the Michael acceptor.[6]
Diels-Alder Reaction Diene and Dienophile (often intramolecular)Heat or Lewis AcidVariableGood to ExcellentAchievable with chiral auxiliaries or catalystsHigh stereocontrol, atom economical.Can require high temperatures, limited by substrate geometry in intramolecular cases.
Synergistic Photocatalysis & Organocatalysis Olefin, CyclopropylaminePhotocatalyst, Chiral Phosphoric Acid, Visible Lightup to 88%[2]up to 99:1[2]N/A (focus on diastereoselectivity)Mild conditions, metal-free, high atom economy, excellent diastereoselectivity.Substrate scope may be limited, requires a photochemical setup.
Pd-Catalyzed ipso-Friedel-Crafts Alkylation Phenol with allylic carbonate tetherPd catalyst, Chiral ligandGood to Excellentup to 9.2:1[10]up to 93%[10]High enantioselectivity, mild conditions.Requires synthesis of specific precursors, potential for O-alkylation side products.
Au-Catalyzed Conia-Ene Reaction β-Ketoester with alkyne tetherAu(I) catalyst52-81%[13]Good to ExcellentN/A (focus on diastereoselectivity)Very mild conditions, high efficiency, broad substrate scope.Requires synthesis of alkyne-tethered substrates.
Claisen Rearrangement Allyl vinyl ether precursorHeatExcellentExcellent (often single diastereomer)[17]High (transfers existing chirality)Superb stereocontrol, predictable outcomes.Requires high temperatures, substrate synthesis can be multi-step.

Mechanistic Visualizations

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Cyclopentanone_Enolate Cyclopentanone Enolate Michael_Adduct 1,5-Diketone (Michael Adduct) Cyclopentanone_Enolate->Michael_Adduct attacks MVK Methyl Vinyl Ketone MVK->Michael_Adduct Enolate_Formation Enolate Formation Michael_Adduct->Enolate_Formation Aldol_Addition Intramolecular Aldol Addition Enolate_Formation->Aldol_Addition Dehydration Dehydration Aldol_Addition->Dehydration Spiro_Product Spiro[4.5]dec-6-en-2-one Dehydration->Spiro_Product

Caption: Robinson Annulation Workflow

Synergistic_Catalysis Start Cyclopropylamine + Olefin + Catalyst Photoexcitation Visible Light (hν) Start->Photoexcitation SET Single Electron Transfer (SET) Photoexcitation->SET Photocatalyst* Radical_Cation Cyclopropylamine Radical Cation SET->Radical_Cation Ring_Opening Radical Ring Opening Radical_Cation->Ring_Opening Radical_Intermediate Radical Intermediate Ring_Opening->Radical_Intermediate Cycloaddition [3+2] Cycloaddition Radical_Intermediate->Cycloaddition with Olefin Product Spiro[4.5]decane Product Cycloaddition->Product Chiral Phosphoric Acid control

Caption: Synergistic Photocatalysis/Organocatalysis

Pd_Catalyzed_Spirocyclization Start Phenol Substrate + Pd(0) Catalyst Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pi_Allyl_Complex π-Allylpalladium(II) Complex Oxidative_Addition->Pi_Allyl_Complex Ipso_Attack Intramolecular ipso-Attack Pi_Allyl_Complex->Ipso_Attack Chiral Ligand Influence Spiro_Intermediate Spirocyclic Pd Intermediate Ipso_Attack->Spiro_Intermediate Reductive_Elimination Reductive Elimination Spiro_Intermediate->Reductive_Elimination Product Spiro[4.5]cyclohexadienone + Pd(0) Reductive_Elimination->Product

Caption: Pd-Catalyzed ipso-Friedel-Crafts Alkylation

Conclusion

The synthesis of the spiro[4.5]decane framework has evolved significantly from its reliance on classical, often harsh, methodologies. While established protocols such as the Robinson annulation and Diels-Alder reaction remain valuable for their simplicity and the use of basic starting materials, they often lack the fine stereochemical control and mild conditions offered by modern catalytic methods.

The advent of synergistic photocatalysis, palladium and gold catalysis, and the strategic application of pericyclic reactions like the Claisen rearrangement have opened new avenues for the efficient and highly selective construction of complex spiro[4.5]decanes. These novel methods provide researchers with a powerful toolkit to access a diverse array of spirocyclic structures with high levels of stereocontrol, paving the way for advancements in drug discovery and natural product synthesis. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources, but the expanding repertoire of synthetic strategies ensures a bright future for the chemistry of spiro[4.5]decanes.

References

  • Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Journal of the American Chemical Society, 126(14), 4526–4527. [Link]

  • Computational studies of the mechanism of Pd-Catalyzed Intramolecular Friedel–Crafts allylic alkylation of phenols. ResearchGate. [Link]

  • Jiménez-Osés, G., & Toste, F. D. (2012). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 112(8), 4437–4486. [Link]

  • Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. [Link]

  • Representative strategies and our methodology to access spiro[4.5]decane derivatives. ResearchGate. [Link]

  • Kennedy-Smith, J. J., Staben, S. T., & Toste, F. D. (2004). Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. Scribd. [Link]

  • Hack, D., & Doye, S. (2015). Catalytic Conia-ene and related reactions. Chemical Society Reviews, 44(11), 3529–3543. [Link]

  • Gold(I)-Catalyzed Conia-Ene Reaction of β-Ketoesters with Alkynes. ResearchGate. [Link]

  • Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol. ResearchGate. [Link]

  • Li, Y., et al. (2022). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 27(21), 7273. [Link]

  • Nemoto, T., et al. (2010). Novel Method for Synthesizing Spiro[4.5]cyclohexadienones through a Pd-Catalyzed Intramolecular ipso-Friedel−Crafts Allylic Alkylation of Phenols. Organic Letters, 12(21), 4944–4947. [Link]

  • Ghosh, S., et al. (2023). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 13(50), 35059-35108. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane. PubMed. [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Publicación. [Link]

  • Conia-ene reaction. Wikipedia. [Link]

  • Synthesis and characterisation of optically active spiro[4.5]decanes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones. Semantic Scholar. [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PMC. [Link]

  • Nemoto, T., et al. (2013). Palladium‐Catalyzed Intramolecular ipso‐Friedel–Crafts Allylic Alkylation of Phenols via Arylative Activation of Allenes. Advanced Synthesis & Catalysis, 355(13), 2693–2700. [Link]

  • Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. ResearchGate. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. [Link]

  • Synthesis of the diazatricycloundecane scaffold via gold(i)-catalysed Conia-ene-type 5-exo-dig cyclization and stepwise substituent assembly for the construction of an sp3-rich compound library. Organic & Biomolecular Chemistry. [Link]

  • Gold‐Catalyzed Conia‐Ene Reaction of Malonate Derivatives Bearing An Alkyne Moiety by Using a Phosphine–Borane Ligand. ResearchGate. [Link]

  • A DFT investigation into the origin of regioselectivity in palladium-catalyzed allylic amination. ResearchGate. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Gold catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters to azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. Organic Chemistry Frontiers. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. [Link]

  • Enantioselective Michael Spirocyclization of Palladium Enolates. ChemRxiv. [Link]

  • A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. PMC. [Link]

  • DFT Study on the Palladium-Catalyzed Allylation of Primary Amines by Allylic Alcohol. ResearchGate. [Link]

  • Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. MDPI. [Link]

  • Synthesis Problem #1: Robinson Annulation. YouTube. [Link]

  • Palladium-Catalyzed Remote Allylation of Styrene Derivatives: Dft Calculations Unraveling Regioselectivity Controlled by Non-Covalent Interactions. OUCI. [Link]

  • Substrate scope. a Yields of isolated products are reported as combined... ResearchGate. [Link]

  • Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. MDPI. [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. [Link]

  • Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. NIH. [Link]

  • The Claisen Rearrangement. [Link]

  • Substrate scope spiro[4.5]decanes. ResearchGate. [Link]

  • Substrate scope for the synergistic nano‐photo/organocatalytic alkylation of aldehydes. Unless otherwise stated, the reaction conditions were. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement for Bioactive Spiro[4.5]decan-8-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of modern biophysical techniques for confirming the direct binding of bioactive Spiro[4.5]decan-8-ol compounds to their intracellular targets. As researchers and drug development professionals, establishing unambiguous target engagement is a cornerstone of validating a compound's mechanism of action and building a robust pipeline. The unique, conformationally rigid spirocyclic scaffold of this compound derivatives presents both opportunities and challenges in medicinal chemistry, making the rigorous validation of their molecular interactions paramount.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights into why one method may be more suitable than another for this particular class of compounds. We will explore three principal methodologies: the Cellular Thermal Shift Assay (CETSA), Affinity-Based Proteomics, and Photo-Affinity Labeling (PAL). Each section will provide a detailed, self-validating protocol, a discussion of its underlying principles, and a comparative analysis of its strengths and limitations, supported by illustrative data.

The Central Challenge: Proving the "Touch"

Phenotypic screens are powerful tools for identifying compounds with desirable biological effects. However, a phenotypic outcome alone does not reveal the direct molecular target. The central challenge, or "target deconvolution," is to unequivocally demonstrate that the observed cellular effect is a direct consequence of the compound binding to a specific protein.[1][2] This is a critical step to avoid progressing compounds with misleading mechanisms of action, which can lead to costly failures in later stages of drug development.[3]

This compound and its derivatives, such as those targeting prolyl hydroxylases or RIPK1 kinase, are of significant interest due to their unique three-dimensional structures.[4][5][6] This rigidity can lead to high binding affinity and selectivity. However, it also necessitates careful consideration when choosing a target engagement method, as the introduction of tags or linkers required for some techniques could disrupt the very interactions we aim to measure.

Comparative Analysis of Target Engagement Methodologies

Choosing the optimal method for confirming target engagement depends on several factors, including the availability of specific reagents, the nature of the target protein, and the desired throughput. A multi-pronged approach, combining direct binding assays with functional cellular assays, often provides the most compelling evidence.

Method Principle Pros Cons Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tagg).[7][8]Label-free; works in intact cells and tissues, reflecting physiological conditions. No modification of the compound is needed.[9]Indirect measurement of binding. May not be suitable for all targets (e.g., membrane proteins can be challenging). The magnitude of the thermal shift does not always correlate with affinity.[10][11]Initial validation of target engagement in a native cellular environment, especially when compound modification is undesirable.
Affinity-Based Proteomics (e.g., AP-MS) An immobilized version of the bioactive compound is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[1][12]Can identify unknown targets (target deconvolution). Provides a more direct measure of binding. Can be adapted to quantify binding affinities (Kd).[13]Requires chemical synthesis to immobilize the compound, which may alter its binding properties. Prone to identifying non-specific binders.[1]Unbiased identification of potential targets and off-targets. Confirmation of known targets.
Photo-Affinity Labeling (PAL) A photoreactive group on the compound is activated by UV light to form a covalent bond with the target protein, allowing for its subsequent identification.[14][15]Forms a covalent bond, providing strong evidence of direct interaction. Can be used in live cells. Can map the binding site.Requires synthesis of a photo-affinity probe, which can be complex and may affect compound activity. Photoreactive groups can have their own non-specific interactions.[16]High-confidence validation of direct binding. Mapping the binding site on the target protein.

Section 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the assessment of target engagement in a label-free manner within the complex milieu of intact cells or even tissues.[7][8] The fundamental principle is that the binding of a ligand, in this case, a this compound compound, stabilizes its target protein, making it more resistant to thermal denaturation.[9] This change in thermal stability is observed as a shift in the protein's apparent melting temperature (Tagg).

Causality Behind Experimental Choices

The primary advantage of CETSA is that it requires no modification to the compound of interest, which is particularly beneficial for structurally sensitive molecules like spirocycles where the addition of a linker could disrupt binding. It provides evidence of target engagement in a physiologically relevant context, as the interaction occurs within the cell with endogenous protein concentrations and post-translational modifications.

dot

cluster_CETSA CETSA Workflow A Treat cells with this compound compound or vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble proteins from aggregates B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Plot % soluble protein vs. temperature to determine Tagg D->E F Compare Tagg shift between treated and vehicle samples E->F

Caption: CETSA experimental workflow.

Detailed Experimental Protocol: CETSA for a this compound Compound

This protocol is designed to determine the target engagement of a hypothetical this compound derivative targeting an intracellular kinase.

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat cells with the this compound compound at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[17]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[18]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[18]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody or by mass spectrometry for proteome-wide analysis.[7]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Normalize the data to the amount of soluble protein at the lowest temperature.

    • Plot the percentage of soluble protein as a function of temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tagg.

    • A significant increase in Tagg in the compound-treated samples compared to the vehicle control indicates target engagement.[19]

Illustrative Quantitative Data
Treatment Tagg (°C) ΔTagg (°C)
Vehicle (DMSO)52.3 ± 0.4-
This compound derivative (10 µM)56.8 ± 0.5+4.5

Section 2: Affinity-Based Proteomics

Affinity-based proteomics is a powerful and direct method for identifying the binding partners of a small molecule.[1] The core principle involves immobilizing a derivative of the bioactive compound onto a solid support (e.g., beads) and using this as "bait" to capture interacting proteins from a cell lysate.[12] The captured proteins are then eluted and identified by mass spectrometry (AP-MS).

Causality Behind Experimental Choices

This method is particularly valuable for unbiased target deconvolution when the molecular target of a phenotypically active this compound compound is unknown.[2] However, the critical step is the synthesis of an affinity probe. A linker must be attached to the spirocycle at a position that does not interfere with its binding to the target protein. This often requires prior knowledge of the structure-activity relationship (SAR) of the compound series.

dot

cluster_APMS Affinity-Based Proteomics Workflow A Synthesize affinity probe (this compound + linker + tag) B Immobilize probe on beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Identify proteins by LC-MS/MS E->F

Caption: Affinity-Based Proteomics experimental workflow.

Detailed Experimental Protocol: AP-MS for a this compound Compound
  • Affinity Probe Synthesis and Immobilization:

    • Synthesize a derivative of the this compound compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Covalently attach the affinity probe to activated beads (e.g., NHS-activated sepharose beads).[20]

    • A control set of beads should be prepared by blocking the reactive groups without the compound.

  • Cell Lysis and Incubation:

    • Prepare a native cell lysate in a buffer with minimal detergent to preserve protein complexes.

    • Incubate the lysate with the compound-immobilized beads and the control beads for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads extensively with the lysis buffer to remove non-specifically bound proteins.[21]

    • Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or a denaturing solution (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.[22]

  • Data Analysis:

    • Identify the proteins using a database search algorithm.

    • Compare the list of proteins identified from the compound-immobilized beads to those from the control beads.

    • Proteins significantly enriched in the compound sample are considered potential binding partners.

    • The binding affinity (Kd) can be estimated by quantitative mass spectrometry approaches where the amount of bound protein is measured at different lysate concentrations.[13][23]

Illustrative Quantitative Data
Protein Spectral Counts (Compound Beads) Spectral Counts (Control Beads) Enrichment Ratio Estimated Kd (nM)
Target Kinase X125262.550
Known Off-Target Y30130.0500
Background Protein Z541.25>10,000

Section 3: Photo-Affinity Labeling (PAL)

PAL offers a robust method for confirming direct target engagement by creating a covalent bond between the compound and its target protein.[15][24] This is achieved by incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) into the structure of the this compound compound.[25] Upon irradiation with UV light, this group forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the binding pocket.

Causality Behind Experimental Choices

The formation of a covalent bond provides very strong evidence of a direct interaction.[26] PAL can be performed in live cells, capturing the interaction in its native environment.[14] The main challenge, similar to affinity-based proteomics, is the synthesis of a suitable probe. The photoreactive group and a reporter tag (e.g., biotin or an alkyne for click chemistry) must be incorporated without abolishing the compound's biological activity.[27][28] Diazirines are often preferred due to their small size and efficient crosslinking upon UV activation.[29]

dot

cluster_PAL Photo-Affinity Labeling Workflow A Synthesize photo-affinity probe (this compound + photoreactive group + tag) B Incubate cells with probe A->B C Irradiate with UV light to induce covalent crosslinking B->C D Lyse cells and attach reporter (e.g., via click chemistry) C->D E Enrich and identify labeled proteins D->E F Validate with competition experiment E->F

Caption: Photo-Affinity Labeling experimental workflow.

Detailed Experimental Protocol: PAL for a this compound Compound
  • Probe Synthesis:

    • Synthesize a this compound derivative containing a photoreactive group (e.g., diazirine) and an alkyne handle for subsequent click chemistry.[27]

  • Cell Labeling and Competition:

    • Treat cells with the photo-affinity probe. For competition experiments, pre-incubate a set of cells with an excess (e.g., 100-fold) of the parent, unlabeled this compound compound before adding the probe.[26]

    • Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) on ice to induce crosslinking.[15]

  • Lysis and Click Chemistry:

    • Lyse the cells.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle on the probe.

  • Enrichment and Detection:

    • Enrich the biotinylated proteins using streptavidin beads.

    • Elute the captured proteins and analyze them by Western blotting with an antibody against the target or by mass spectrometry for proteome-wide identification.

  • Data Analysis:

    • A strong signal in the probe-treated sample that is significantly reduced in the competition sample confirms specific labeling of the target.

    • Labeling efficiency can be quantified by comparing the amount of labeled protein to the total amount of protein.

Illustrative Quantitative Data
Condition Target Protein Signal (Arbitrary Units) % Labeling Efficiency
Probe Only85005.2
Probe + Competitor12000.7
No UV Control300<0.2

Conclusion

Confirming target engagement is a non-negotiable step in the validation of bioactive compounds like the this compound series. This guide has detailed three robust, orthogonal methods: CETSA, Affinity-Based Proteomics, and Photo-Affinity Labeling.

  • CETSA serves as an excellent initial, label-free method to confirm target engagement in a native cellular context.

  • Affinity-Based Proteomics is the tool of choice for unbiased target identification and profiling of both on- and off-targets.

  • Photo-Affinity Labeling provides the highest level of evidence for a direct interaction and can be used to map the binding site.

The choice of methodology should be guided by the specific research question, the available resources, and the synthetic tractability of the spirocyclic scaffold. By employing these techniques with a clear understanding of their principles and limitations, researchers can build a compelling, data-driven case for the mechanism of action of their compounds, paving the way for successful drug development.

References

  • Seashore-Ludlow, B., Axelsson, H., & Lundbäck, T. (2020).
  • Wright, M. H., & Sieber, S. A. (2016). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • Lee, J., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126.
  • Hebert, A. S., Merrill, A. E., & Coon, J. J. (2014). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. Analytical and Bioanalytical Chemistry, 406(29), 7349–7358.
  • Wang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(14), 5489.
  • Jung, H. J., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Archives of Pharmacal Research, 38(9), 1627–1641.
  • Flaxman, H. A., Chang, J. W., Wu, T. T., Nakamoto, M. Y., & Woo, C. M. (2019). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Journal of Visualized Experiments, (154), e60538.
  • Saxena, C., et al. (2016). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 11(12), 1155–1168.
  • Seo, S. M., & Corson, T. W. (2018). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 606, 3–20.
  • Almqvist, H., et al. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(51), 6939–6951.
  • Bohrium. (n.d.). Photoaffinity labelling with small molecules. Retrieved from [Link]

  • Semantic Scholar. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Retrieved from [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468–2481.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 107–123.
  • Al-Mugotir, M. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269223.
  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 449–465.
  • Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labelling strategies for mapping the small molecule–protein interactome. Organic & Biomolecular Chemistry, 13(38), 9748–9759.
  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 8(9), 1259–1270.
  • Conduct Science. (2019). Affinity Chromatography Protocol. Retrieved from [Link]

  • Wang, J., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4049.
  • Masuda, T., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 7(1), 13001.
  • Pan, C. (2011). Measuring Dissociation Rate Constants of Protein Complexes through Subunit Exchange: Experimental Design and Theoretical Modeling. PLoS ONE, 6(12), e28827.
  • Pan, C. (2011). Measuring Dissociation Rate Constants of Protein Complexes through Subunit Exchange. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic illustration of step-by-step affinity capture. Retrieved from [Link]

  • Park, J., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology, 11(1), 224–232.
  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Chowdhury, R., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 567–574.
  • Waterson, A. G., et al. (2018). Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3670–3673.
  • ResearchGate. (2017). Design and Synthesis of a Tag-Free Chemical Probe for Photoaffinity Labeling. Retrieved from [Link]

  • Covey, D. F., et al. (2011). Synthesis and evaluation of photoaffinity labeling reagents for identifying binding sites of sulfated neurosteroids on NMDA and GABA(A) receptors. Bioorganic & Medicinal Chemistry, 19(1), 337–351.
  • Blex, C., et al. (2018). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 93(4), 386–396.
  • Loo, R. R. O., & Loo, J. A. (2009). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics, 6(3), 293–303.
  • Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in P. AIR Unimi. Retrieved from [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
  • Grant, S. K., et al. (2023). Photoaffinity labelling displacement assay using multiple recombinant protein domains. Biochemical Journal, 480(15), 1183–1197.
  • Frontiers. (2023). Determination of dissociation constants via quantitative mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]

  • BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]

  • PMC. (2023). Multiplex measurement of protein–peptide dissociation constants using dialysis and mass spectrometry. Retrieved from [Link]

  • Cristea, I. M., & Chait, B. T. (2011). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions.
  • Pelago Bioscience. (2021). CETSA® - True Target Engagement. Retrieved from [Link]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.

Sources

The Spiro[4.e]decane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationship (SAR) Studies

The spiro[4.5]decane ring system, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability.[1] Its inherent sp³-rich character provides an escape from the "flatland" of traditional aromatic compounds, often leading to improved pharmacological properties such as potency, selectivity, and favorable pharmacokinetics.[2][3] This guide provides an in-depth comparison of SAR studies for various classes of drugs and clinical candidates that feature the spiro[4.5]decane core, offering insights for researchers, scientists, and drug development professionals.

The Structural Advantage of the Spiro[4.5]decane Core

The spiro[4.5]decane framework consists of a cyclopentane ring fused to a cyclohexane ring at a single spirocyclic carbon atom. This arrangement imparts a rigid, non-planar geometry that can enhance binding affinity to biological targets by pre-organizing the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding.[3] The conformational landscape of the spiro[4.5]decane core is characterized by the puckering of the cyclopentane ring (envelope and twist conformations) and the various conformations of the cyclohexane ring (chair, boat, and twist-boat). The specific conformation adopted is influenced by the substitution pattern, which in turn dictates the spatial orientation of key pharmacophoric features.[4]

Comparative SAR Analysis Across Different Biological Targets

The versatility of the spiro[4.5]decane scaffold is evident in its application across a diverse range of biological targets. Below, we compare the SAR for several prominent classes of spiro[4.5]decane-containing compounds.

Serotonin 5-HT1A Receptor Agonists

Derivatives of 1,4-dioxa-spiro[4.5]decane have been extensively explored as potent and selective agonists of the 5-HT1A receptor, a key target for the treatment of anxiety and depression.[5][6][7]

Key SAR Insights:

  • The Arylpiperazine Moiety: The nature of the aryl group attached to the piperazine ring is a critical determinant of activity. A 2-methoxyphenyl group is often optimal for high affinity.

  • The Linker: The length and nature of the linker connecting the spiro[4.5]decane core to the arylpiperazine moiety influence both affinity and functional activity.

  • The Spirocyclic Core: Modifications to the spirocyclic core, such as the introduction of heteroatoms (e.g., 1-oxa-4-thiaspiro[4.5]decane), can fine-tune selectivity against other receptors, like the α1-adrenoceptors.[2]

Quantitative Comparison of 5-HT1A Receptor Ligands

CompoundR Group5-HT1A Ki (nM)α1d Ki (nM)Selectivity (α1d/5-HT1A)
1 2-methoxyphenyl0.86480
2 2-ethoxyphenyl1.28571
3 2-fluorophenyl3.512034

Data synthesized from multiple sources for illustrative comparison.

The data clearly indicates that small changes to the arylpiperazine substituent can significantly impact both affinity and selectivity.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibitors

Spiro[4.5]decanone derivatives have emerged as potent inhibitors of HIF prolyl hydroxylase (PHD) enzymes, which are promising targets for the treatment of anemia and ischemic diseases.[8][9][10] These compounds mimic the hypoxic response by stabilizing HIF-α.[11]

Key SAR Insights:

  • The Biphenyl Group: A biphenyl group or a similar aromatic system is crucial for occupying a hydrophobic pocket in the active site of PHD2.

  • The Triazaspiro[4.5]decane-2,4-dione Core: This specific heterocyclic system is a key feature of many potent PHD inhibitors. The hydantoin ring within this core is involved in chelating the active site iron.

  • Substitution on the Piperidine Nitrogen: Modifications at this position can be used to modulate pharmacokinetic properties without significantly affecting potency.

Quantitative Comparison of PHD2 Inhibitors

CompoundAromatic GroupPHD2 IC50 (µM)
4 4-biphenyl0.025
5 4-(2-methylphenyl)phenyl0.15
6 4-(4-chlorophenyl)phenyl0.08

Illustrative data based on published studies.

The SAR for this class of compounds is highly sensitive to the nature of the aromatic group, with the unsubstituted biphenyl providing the highest potency in this example.

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging

Fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as selective ligands for the sigma-1 (σ1) receptor, a potential biomarker for tumor imaging with positron emission tomography (PET).[12][13]

Key SAR Insights:

  • The Benzyl Group: An N-benzyl group is a common feature in high-affinity σ1 receptor ligands.

  • The Fluoroethoxy Substituent: The position and nature of the radiolabeling group are critical for maintaining high affinity and for the in vivo imaging properties.

  • Lipophilicity: Lowering the lipophilicity of the molecule can improve its pharmacokinetic profile for imaging applications.[12]

Quantitative Comparison of σ1 Receptor Ligands

CompoundSubstituent on Benzyl Ringσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
5a 4-(2-fluoroethoxy)5.416230
7 3-(2-fluoroethoxy)12.126622
8 4-fluoromethyl8.220525

Data adapted from relevant publications for comparison.[12][13][14][15]

This comparison highlights the importance of the substituent's position on the benzyl ring for achieving high affinity and selectivity.

Antifungal Agents Targeting Chitin Synthase

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown promise as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity, making them attractive candidates for the development of new antifungal agents.[16][17][18][19]

Key SAR Insights:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen plays a significant role in determining the antifungal activity.

  • The Lactam Ring: The lactam functionality is a key pharmacophoric element.

  • Stereochemistry: The stereochemistry at the spiro center can influence the biological activity.

Quantitative Comparison of Chitin Synthase Inhibitors

CompoundSubstituent on Piperidine NitrogenAntifungal MIC (µg/mL) vs. C. albicans
9 H64
10 4-chlorobenzyl8
11 2,4-dichlorobenzyl4

Illustrative data to demonstrate SAR trends.

The presence of a substituted benzyl group on the piperidine nitrogen significantly enhances the antifungal activity.

Delta Opioid Receptor (DOR) Agonists

A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been identified as selective agonists for the delta opioid receptor (DOR), a target for the development of new analgesics with a potentially better side-effect profile than traditional mu-opioid receptor agonists.[20][21]

Key SAR Insights:

  • The Spiro-hydantoin Core: This core structure represents a novel chemotype for DOR agonists.

  • Substitution on the Imide Nitrogen: Modifications at this position are being explored to enhance potency and selectivity.

Due to the novelty of this class of compounds, detailed public SAR data is still emerging. However, the initial findings suggest that the spiro[4.5]decane core provides a valuable new direction for the design of DOR agonists.

Experimental Protocols

General Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core

A common method for the synthesis of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core involves a multi-step sequence starting from readily available materials.

Step 1: Synthesis of the Spiro-hydantoin

  • A mixture of 4-piperidone hydrochloride monohydrate, potassium cyanide, and ammonium carbonate in a solvent mixture of ethanol and water is heated.

  • The reaction mixture is stirred at an elevated temperature for several hours.

  • Upon cooling, the product, 1,3,8-triazaspiro[4.5]decane-2,4-dione, precipitates and can be collected by filtration.

Step 2: N-Arylation of the Piperidine Nitrogen

  • The spiro-hydantoin from Step 1 is reacted with an appropriate aryl halide (e.g., 4-iodobiphenyl) in the presence of a copper catalyst, a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., potassium carbonate).

  • The reaction is carried out in a suitable solvent such as DMF/acetonitrile at reflux.

  • Purification by chromatography yields the desired N-arylated product.

Workflow for the Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

G A 4-Piperidone B Spiro-hydantoin Formation (Bucherer-Bergs Reaction) A->B KCN, (NH4)2CO3 C 1,3,8-Triazaspiro[4.5]decane-2,4-dione B->C D N-Arylation (Ullmann Coupling) C->D Aryl Halide, CuI E Final Product D->E G A Cell Membranes with DOR D Incubation A->D B Radioligand ([3H]DPDPE) B->D C Test Compound (Spiro[4.5]decane derivative) C->D E Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50/Ki) F->G

Caption: A typical workflow for determining the binding affinity of compounds to the delta opioid receptor.

Conclusion

The spiro[4.5]decane scaffold has proven to be a remarkably versatile and valuable structural motif in the design of novel therapeutic agents. Its inherent three-dimensionality and conformational rigidity have been successfully exploited to develop potent and selective modulators for a wide array of biological targets, including G-protein coupled receptors, enzymes, and ion channels. The comparative SAR analysis presented in this guide underscores the importance of subtle structural modifications in fine-tuning the pharmacological properties of spiro[4.5]decane derivatives. As synthetic methodologies continue to advance, we can anticipate the emergence of even more sophisticated and therapeutically relevant compounds based on this privileged scaffold.

References

  • Franchini, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Krasavin, M., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm, 10(4), 500-504. [Link]

  • Google Patents. (2020). CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.
  • ResearchGate. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF. [Link]

  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European Journal of Medicinal Chemistry, 87, 248-266. [Link]

  • Penna, E., et al. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2346-2358. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. [Link]

  • Traynor, J. R. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.9. [Link]

  • Pradhan, A. A., et al. (2016). The delta opioid receptor tool box. Frontiers in Pharmacology, 7, 281. [Link]

  • ResearchGate. (2015). The principle of the delta opioid receptor – ligand binding assay... Figure. [Link]

  • MDPI. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2018(4), M1023. [Link]

  • Sci-Hub. (1991). The Conformational Behaviour of 10‐Substituted Spiro[4.5]decanes. Liebigs Annalen der Chemie, 1991(11), 1145-1153. [Link]

  • RSC Publishing. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. [Link]

  • ACS Publications. (2022). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities. bioRxiv. [Link]

  • ResearchGate. (2018). Time dependent inhibition. The IC 50 values of compound 4 against PHD2... Figure. [Link]

  • AperTO. (2026). Development of sigma-1. Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Request PDF. [Link]

  • ResearchGate. (2019). (PDF) Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. [Link]

  • ResearchGate. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Request PDF. [Link]

  • ResearchGate. (2022). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. Request PDF. [Link]

  • National Institutes of Health. (2023). Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD). Frontiers in Chemistry. [Link]

  • ACS Publications. (2025). Journal of Natural Products. [Link]

  • MDPI. (2022). Curated Database and Preliminary AutoML QSAR Model for 5-HT1A Receptor. International Journal of Molecular Sciences. [Link]

  • National Institutes of Health. (2012). Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. Journal of Chemical Information and Modeling. [Link]

  • National Institutes of Health. (2016). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. ACS Chemical Neuroscience. [Link]

  • National Institutes of Health. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2023). Probing the Activation Mechanisms of Agonist DPI-287 to Delta-Opioid Receptor and Novel Agonists Using Ensemble-Based Virtual Screening with Molecular Dynamics Simulations. ACS Omega. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Spiro[4.5]decan-8-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of Spiro[4.5]decan-8-ol, tailored for researchers, scientists, and professionals in drug development. Our commitment is to furnish you with scientifically sound and field-proven insights, ensuring safety and regulatory compliance within your laboratory. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a framework of deep trust and expertise.

Hazard Identification and Risk Assessment: Why Special Disposal is Necessary

This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health hazards. Understanding these risks is the foundational step in ensuring its safe disposal.

According to data from PubChem, this compound is identified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications firmly place this compound in the category of hazardous waste. Its irritant properties mean that improper disposal, such as drain disposal or mixing with general waste, can lead to skin and eye damage for personnel and poses a significant threat to aquatic life and the environment. Therefore, it must be managed through a dedicated hazardous waste stream.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The Occupational Safety and Health Administration (OSHA) also sets standards to ensure worker safety during the handling of such hazardous materials.

Key Regulatory Principles:

  • Hazardous Waste Determination: Chemical waste generators are legally required to determine if their waste is hazardous.[2] Based on its GHS classification, this compound is to be treated as hazardous waste.

  • Prohibition of Drain Disposal: Due to its hazardous nature and potential environmental harm, this compound must not be disposed of down the sink.[3][4] This is a common regulation for many organic solvents and irritant chemicals.

  • Licensed Disposal Facilities: Hazardous waste must be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).[4] A common method for organic chemical waste is controlled incineration with flue gas scrubbing.[3]

Standard Operating Procedure for the Disposal of this compound

This section provides a detailed, step-by-step protocol for the safe collection, storage, and disposal of this compound waste.

3.1. Personal Protective Equipment (PPE)

Before handling this compound in any form, including its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

3.2. Waste Collection

  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container must have a leak-proof, screw-on cap. Do not use containers that cannot be securely sealed, such as beakers with parafilm.

  • Label the Container: As soon as the first drop of waste is added, label the container clearly with the words "HAZARDOUS WASTE ". The label must also include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Irritant").

  • Segregate the Waste: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts. It is best practice to collect it in a dedicated container.

3.3. Waste Storage in the Laboratory

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[5] The SAA should be clearly marked with a "Danger – Hazardous Waste" sign.[5]

  • Secondary Containment: Place the waste container in a secondary container, such as a chemical-resistant tray or bin.[5] The secondary container must be able to hold at least 110% of the volume of the primary container to contain any potential leaks or spills.[5]

  • Keep Containers Closed: The waste container must remain securely closed at all times, except when you are actively adding waste to it.[5]

3.4. Arranging for Disposal

  • Contact your Institution's Environmental Health & Safety (EHS) Office: Your institution's EHS department is responsible for the management and disposal of hazardous waste.[6] They will have a specific procedure for requesting a waste pickup.

  • Complete Necessary Paperwork: You will likely need to fill out a hazardous waste disposal form, providing details about the chemical, its quantity, and its location.

  • Prepare for Pickup: Ensure the waste container is clean and properly labeled before the scheduled pickup by trained EHS personnel or a licensed hazardous waste contractor.

Quantitative Data Summary

ParameterValue/ClassificationSource
GHS Hazard Class Skin Irritant (Category 2)PubChem[1]
Eye Irritant (Category 2A)PubChem[1]
Specific Target Organ ToxicityPubChem[1]
- Single Exposure (Category 3)
Respiratory Tract Irritation
Molecular Formula C₁₀H₁₈OPubChem[1]
Molecular Weight 154.25 g/mol PubChem[1]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound waste generated B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select a compatible, sealable container B->C D Label container: 'HAZARDOUS WASTE' 'this compound' 'Irritant' C->D E Place in designated Satellite Accumulation Area (SAA) D->E F Use secondary containment E->F G Keep container closed F->G H Contact EHS for pickup G->H I Complete waste disposal forms H->I J EHS/Licensed Contractor collects waste I->J K Transport to a licensed TSDF for incineration J->K

Caption: Decision-making and procedural flow for this compound disposal.

References

  • SDS US . (2023). GE Water & Process Technologies. [Link]

  • Safety Data Sheet . AWS. [Link]

  • Spiro(4.5)decan-8-ol . PubChem. [Link]

  • 1,4-Dioxaspiro(4.5)decan-8-ol . PubChem. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . University of California San Diego. [Link]

  • Chemical Waste Management Guide . Boston University Environmental Health & Safety. [Link]

  • Hazardous Waste & Disposal Considerations . American Chemical Society. [Link]

  • Ethanol Disposal In Laboratories . Collect and Recycle. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • How to Dispose of Chemical Waste . Case Western Reserve University Environmental Health and Safety. [Link]

Sources

Navigating the Safe Handling of Spiro[4.5]decan-8-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Spiro[4.5]decan-8-ol, focusing on the critical selection of Personal Protective Equipment (PPE), and outlining robust procedures for its handling and disposal. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment.

Understanding the Hazard Profile of this compound

This compound (CAS No. 1266120-78-8) is an alicyclic alcohol whose hazard profile necessitates stringent safety protocols. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are the primary drivers for the PPE recommendations and handling procedures outlined below.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of skin and eye irritation, and respiratory exposure.

Eye and Face Protection: Beyond the Basics

Given the classification of "serious eye irritation" (H319), standard safety glasses are insufficient.[1]

  • Primary Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. The tight seal afforded by goggles is critical to prevent vapors and splashes from reaching the eyes.

  • Secondary Protection: For operations with a higher risk of splashing, such as transferring large volumes or working with heated solutions, a full-face shield should be worn in conjunction with chemical splash goggles.

Skin Protection: Selecting the Right Gloves and Apparel

Glove Selection: The choice of glove material is critical for preventing skin contact and irritation (H315).[1] While no specific breakthrough time data is available for this compound, general resistance charts for alcohols provide a strong basis for selection.

Glove MaterialChemical Resistance to AlcoholsKey Considerations
Butyl Rubber ExcellentOffers superior resistance to a wide range of chemicals, including many alcohols, ketones, and esters.[2] A preferred choice for prolonged contact.
Neoprene Good to ExcellentProvides good resistance to acids, bases, and many organic compounds, including alcohols.[2] Offers a balance of protection and dexterity.
Nitrile Rubber Fair to GoodCommonly used for splash protection but may have limited resistance to prolonged exposure to some alcohols.[2][3][4] Change gloves immediately after contact.
Natural Rubber (Latex) GoodOffers good resistance to many alcohols and aqueous solutions but is not recommended for handling most organic solvents.[2] Potential for allergies.

Recommendation: For handling this compound, Butyl or Neoprene gloves are the preferred choice. Nitrile gloves can be used for incidental contact, but they should be replaced immediately upon any splash. Always inspect gloves for any signs of degradation or perforation before use.

Protective Clothing: A flame-retardant laboratory coat, fully fastened, is required to protect against splashes and spills. Long pants and closed-toe shoes are mandatory laboratory attire.

Respiratory Protection: Ensuring Air Quality

To mitigate the risk of respiratory irritation (H335), all handling of this compound should, whenever possible, be conducted within a certified chemical fume hood.[1]

  • Inadequate Ventilation: If work outside of a fume hood is unavoidable, a NIOSH-approved respirator is required. The minimum level of protection would be an air-purifying respirator fitted with organic vapor cartridges (black color-coded).[1][5]

  • Respirator Program: The use of a respirator necessitates enrollment in a respiratory protection program, which includes fit testing and training, as mandated by OSHA.

Step-by-Step Handling and Emergency Procedures

A systematic approach to handling ensures a controlled and safe experimental environment.

Standard Operating Procedure for Handling this compound
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • PPE Donning: Put on all required PPE: lab coat, chemical splash goggles, and appropriate gloves (Butyl or Neoprene recommended). If a respirator is needed, perform a seal check.

  • Chemical Transfer: Dispense the required amount of this compound carefully, avoiding splashes. Keep containers sealed when not in use.

  • Post-Handling: After use, securely cap the container and decontaminate the work area.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection. Wash hands thoroughly with soap and water.

Emergency Procedures in Case of Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. As a non-halogenated organic compound, this compound has a specific disposal pathway.[6][7]

Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Non-Halogenated Organic Waste."[6][7]

  • Content Log: Maintain a log of the contents of the waste container, including the approximate amount of this compound added.

  • Avoid Contamination: Do not mix halogenated solvents or other incompatible waste streams into the non-halogenated waste container.[7]

  • Container Management: Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated satellite accumulation area away from sources of ignition.

Final Disposal Protocol
  • Contact EH&S: Once the waste container is nearly full (no more than 90% capacity), contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.

  • Follow Institutional Guidelines: Adhere to all institutional and local regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and waste disposal.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling this compound eye_protection Hazard: Serious Eye Irritation (H319) Action: Wear Chemical Splash Goggles (ANSI Z87.1) start->eye_protection skin_protection Hazard: Skin Irritation (H315) Action: Wear Butyl or Neoprene Gloves and a Lab Coat start->skin_protection respiratory_protection Hazard: Respiratory Irritation (H335) Decision: Is work in a fume hood? start->respiratory_protection end_ppe Proceed with Experiment eye_protection->end_ppe skin_protection->end_ppe in_hood Yes: Work in Fume Hood respiratory_protection->in_hood Yes no_hood No: Wear NIOSH-approved respirator with organic vapor cartridges respiratory_protection->no_hood No in_hood->end_ppe no_hood->end_ppe

Caption: PPE selection workflow for this compound.

Disposal_Workflow cluster_disposal Disposal Plan for this compound start_disposal Generate this compound Waste identify_waste Identify as Non-Halogenated Organic Waste start_disposal->identify_waste select_container Select Labeled, Leak-Proof Container for 'Non-Halogenated Waste' identify_waste->select_container segregate Segregate from Halogenated and Incompatible Waste select_container->segregate collect Collect Waste in Sealed Container in Satellite Accumulation Area segregate->collect request_pickup Container at 90% Capacity: Request Pickup from EH&S collect->request_pickup end_disposal Waste Disposed by EH&S request_pickup->end_disposal

Caption: Disposal workflow for this compound waste.

References

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • All Safety Products. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(4.5)decan-8-ol. PubChem Compound Summary for CID 56962207. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.